molecular formula C8H5NO3 B1220441 2-Nitrobenzofuran CAS No. 33094-66-5

2-Nitrobenzofuran

Cat. No.: B1220441
CAS No.: 33094-66-5
M. Wt: 163.13 g/mol
InChI Key: RSZMTXPFGDUHSE-UHFFFAOYSA-N
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Description

2-Nitrobenzofuran (CAS 33094-66-5) is a versatile nitroheterocyclic compound with significant applications in synthetic organic chemistry and radiobiology research. This chemical serves as a potent dienophile in Polar Diels-Alder reactions, providing a straightforward route to dibenzofurans and other complex heterocyclic frameworks via a domino process initialized by a (4+2) cycloaddition and subsequent concerted elimination of nitrous acid . Its strong electron-acceptor nitro group activates the molecule for participation in normal electron demand cycloadditions with various dienes, including isoprene and Danishefsky's diene . Furthermore, its utility in dearomative transformations has been recently demonstrated, enabling enantioselective Michael additions under N-heterocyclic carbene (NHC) catalysis for constructing biologically important 2,3-disubstituted heterocyclic scaffolds . Beyond synthesis, this compound has been investigated as a radiosensitizer, exhibiting higher electron affinity than clinical nitroimidazoles and demonstrating radiosensitizing effects in cellular studies . Researchers value its one-electron reduction potential, which lies between -285 and -309 mV . The compound must be stored sealed in a dry environment at room temperature. This product is intended for research purposes only and is strictly not for medicinal, diagnostic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZMTXPFGDUHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186750
Record name 2-Nitrobenzofuran
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33094-66-5
Record name 2-Nitrobenzofuran
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Record name 2-Nitrobenzofuran
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Record name 2-Nitrobenzofuran
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Foundational & Exploratory

Synthesis of 2-Nitrobenzofuran from Salicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-nitrobenzofuran from salicylaldehyde, a critical pathway for accessing a class of heterocyclic compounds with significant biological activities, including antibacterial, antifungal, and antitrypanosomal properties.[1] This document outlines the core reaction principles, a detailed experimental protocol, and quantitative data for this synthesis.

Core Reaction Principles

The primary and most effective method for synthesizing this compound from salicylaldehyde involves a tandem reaction with bromonitromethane in the presence of a base.[1] This reaction proceeds through a well-established mechanism involving an initial Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound product.[1]

The reaction is typically conducted in a polar solvent, such as anhydrous methanol, with potassium carbonate serving as the base to facilitate the necessary deprotonation steps.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from salicylaldehyde and bromonitromethane.[1]

Reactant/ParameterMolar Ratio/Condition
Salicylaldehyde1.0 mmol
Bromonitromethane1.2 mmol
Anhydrous Potassium Carbonate2.0 mmol
SolventAnhydrous Methanol (10 mL)
TemperatureRoom Temperature
Reaction Time24 hours
Isolated Yield 75%

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound from salicylaldehyde.

Materials:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Bromonitromethane (1.2 mmol)

  • Anhydrous Potassium Carbonate (2.0 mmol)

  • Anhydrous Methanol (10 mL)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the substituted salicylaldehyde (1.0 mmol) and anhydrous methanol (10 mL).

  • Stir the solution at room temperature and add anhydrous potassium carbonate (2.0 mmol). Continue stirring the mixture for 15 minutes.

  • Slowly add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the methanol under reduced pressure.

  • To the resulting residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography if necessary.[1]

Reaction Pathway and Mechanism

The synthesis of this compound from salicylaldehyde and bromonitromethane proceeds through the following key steps:

  • Deprotonation: The base, potassium carbonate, removes a proton from bromonitromethane to form a resonance-stabilized nitronate anion.

  • Henry Reaction (Nitroaldol Addition): The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a 1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol intermediate.[1]

  • Intramolecular Cyclization: The phenoxide, formed by the deprotonation of the hydroxyl group on the salicylaldehyde moiety, attacks the carbon atom bearing the bromine atom in an intramolecular nucleophilic substitution. This step results in the formation of a 2,3-dihydro-2-nitro-3-hydroxybenzofuran intermediate.[1]

  • Dehydration: The intermediate readily undergoes dehydration to yield the final this compound product.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Salicylaldehyde Salicylaldehyde Henry_Adduct Henry Reaction Adduct (1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol) Salicylaldehyde->Henry_Adduct Bromonitromethane Bromonitromethane Nitronate Nitronate Anion Bromonitromethane->Nitronate Deprotonation Base K2CO3 (Base) Nitronate->Henry_Adduct Henry Reaction (Nucleophilic Attack) Cyclized_Intermediate Cyclized Intermediate (2,3-dihydro-2-nitro-3-hydroxybenzofuran) Henry_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzofuran is a heterocyclic aromatic compound that has garnered interest in the scientific community due to its unique chemical properties and potential applications in medicinal chemistry. As a derivative of benzofuran, it possesses a bicyclic structure composed of a fused benzene and furan ring. The presence of a nitro group at the 2-position significantly influences its reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile, along with detailed experimental protocols and an exploration of its biological significance.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₅NO₃PubChem[1]
Molecular Weight 163.13 g/mol PubChem[1]
XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 163.026943 g/mol PubChem[1]
Monoisotopic Mass 163.026943 g/mol PubChem[1]
Topological Polar Surface Area 59.4 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Formal Charge 0PubChem[1]
Complexity 189PubChem[1]
Isotope Atom Count 0PubChem[1]
Defined Atom Stereocenter Count 0PubChem[1]
Undefined Atom Stereocenter Count 0PubChem[1]
Defined Bond Stereocenter Count 0PubChem[1]
Undefined Bond Stereocenter Count 0PubChem[1]
Covalently-Bonded Unit Count 1PubChem[1]
Compound Is Canonicalized YesPubChem[1]

Synthesis of this compound

A common and effective method for the synthesis of 2-nitrobenzofurans involves the reaction of a substituted salicylaldehyde with bromonitromethane.

Experimental Protocol: Synthesis from Salicylaldehyde and Bromonitromethane

Materials:

  • Salicylaldehyde

  • Bromonitromethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Synthesis_Workflow A Salicylaldehyde + Bromonitromethane B Add K2CO3 in Methanol A->B C Stir at RT, 24h B->C D Workup: Evaporation, Extraction C->D E Purification: Column Chromatography D->E F Pure this compound E->F Cycloaddition_Mechanism A This compound D [3+2] Cycloaddition A->D B para-Quinamine B->D C Base (e.g., K2CO3) C->D E Polycyclic Benzofuroindolone Derivative D->E

References

An In-depth Technical Guide to 2-Nitrobenzofuran: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-nitrobenzofuran, a heterocyclic compound of interest in medicinal chemistry. This document outlines its molecular structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and IUPAC Name

This compound is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring, with a nitro group substituted at the 2-position of the furan ring.

The standard IUPAC name for this compound is 2-nitro-1-benzofuran .[1]

The molecular structure is depicted in the diagram below.

Caption: Molecular structure of this compound.

Data Presentation

PropertyValueSource
IUPAC Name 2-nitro-1-benzofuran[1]
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
Exact Mass 163.026943022 Da[1]
CAS Number 33094-66-5[1]
Topological Polar Surface Area 59 Ų[1]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Experimental Protocols

A common and effective method for the synthesis of 2-nitrobenzofurans involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base. This proceeds through a tandem Henry (nitroaldol) reaction, intramolecular cyclization, and subsequent dehydration.

Synthesis of this compound from Salicylaldehyde

This protocol describes a general method for the synthesis on a millimole scale.

Materials:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Bromonitromethane (1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Methanol (10 mL)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification:

  • After the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-nitrobenzofurans.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification start Start add_reagents Add Salicylaldehyde (1.0 mmol) and K₂CO₃ (2.0 mmol) to Anhydrous Methanol (10 mL) start->add_reagents stir1 Stir at RT for 15 min add_reagents->stir1 add_bromo Add Bromonitromethane (1.2 mmol) dropwise stir1->add_bromo stir2 Stir at RT for 24 hours add_bromo->stir2 monitor Monitor by TLC stir2->monitor evap Remove Methanol (reduced pressure) monitor->evap extract Add H₂O, Extract with DCM (3x) evap->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (Silica, Hexane/EtOAc) concentrate->purify end Pure this compound purify->end

Caption: Workflow for the synthesis of 2-nitrobenzofurans.

References

The Rising Therapeutic Potential of 2-Nitrobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the benzofuran scaffold has consistently emerged as a privileged structure, demonstrating a wide array of biological activities. Among its numerous derivatives, 2-nitrobenzofurans are gaining significant attention for their potent and diverse therapeutic properties. This technical guide offers an in-depth exploration of the biological activities of 2-nitrobenzofuran derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, mechanisms of action, and structure-activity relationships.

The core of this guide is built upon a systematic review of current scientific literature, focusing on the demonstrated antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory activities of this promising class of compounds. Quantitative data from various studies have been meticulously compiled into structured tables for straightforward comparison and analysis, while detailed experimental protocols for key biological assays are provided to facilitate the replication and advancement of research in this field.

Synthesis of this compound Derivatives

The synthesis of 2-nitrobenzofurans is a critical first step in exploring their biological potential. A prevalent and effective method involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base.[1] This reaction proceeds through a tandem Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration.[1]

General Experimental Protocol: Synthesis of 2-Nitrobenzofurans

Materials:

  • Substituted salicylaldehyde

  • Bromonitromethane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.[1]

Experimental Workflow for the Synthesis of 2-Nitrobenzofurans

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification salicylaldehyde Substituted Salicylaldehyde stirring Stir at RT for 24h salicylaldehyde->stirring k2co3 K2CO3 in MeOH k2co3->stirring bromonitromethane Bromonitromethane bromonitromethane->stirring evaporation Evaporation of MeOH stirring->evaporation extraction DCM Extraction evaporation->extraction washing Brine Wash extraction->washing drying Drying (Na2SO4) washing->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure this compound chromatography->product

A typical workflow for the synthesis of this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant bacteriostatic activity. For instance, 2-methyl-3-nitrobenzofuran and its analogs with substituents such as 7-NO₂, 5-NO₂, 7-Br, 7-CONH₂, and 7-CF₃ have shown a spectrum of activity similar to nitrofurazone.[2] Notably, a strain of E. coli resistant to nitrofurazone did not exhibit increased resistance to 3,7-dinitro-2-methylbenzofuran.[2] Furthermore, a series of (Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranones displayed remarkable inhibition of a wide range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and the Gram-negative bacterium Klebsiella pneumoniae.[3][4]

Quantitative Data: Antimicrobial Activity
Compound ClassTarget OrganismMIC (µg/mL)Reference
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranonesMethicillin-resistant Staphylococcus aureus (MRSA)as low as 0.78[4]
Benzofuran analogsEscherichia coli, Staphylococcus aureus, MRSA, Bacillus subtilis0.39-3.12 (MIC₈₀)[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Resazurin solution (optional, for viability indication)

  • Positive control (e.g., ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compounds in the growth medium in the 96-well plates to achieve a range of final concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include positive and negative control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) Add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Anticancer Activity

The anticancer potential of benzofuran derivatives, including those with a nitro group, is a rapidly expanding area of research.[6] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines.[6] The mechanisms of action are diverse and can involve the induction of apoptosis and cell cycle arrest.

Quantitative Data: Anticancer Activity (IC₅₀ Values in µM)
CompoundHeLa (Cervical)A549 (Lung)HCC1806 (Breast)Reference
Benzofuran-chalcone derivative 4g 5.61>505.93[7]
Benzofuran derivative 1c 45.3 ± 3.4--[8]
Benzofuran derivative 1e 32.5 ± 2.1--[8]
Benzofuran derivative 2d 24.8 ± 1.9--[8]
Benzofuran derivative 3a 83.4 ± 5.7--[8]
Benzofuran derivative 3d 21.2 ± 1.5--[8]
Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, HCC1806)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[7][9]

Logical Workflow for Anticancer Drug Screening

G start Synthesized this compound Derivatives in_vitro In Vitro Screening start->in_vitro mtt MTT Assay (Cytotoxicity) in_vitro->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis mechanism Mechanism of Action Studies cell_cycle->mechanism apoptosis->mechanism western_blot Western Blot (Protein Expression) mechanism->western_blot kinase_assay Kinase Inhibition Assays mechanism->kinase_assay in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo xenograft Xenograft Tumor Models in_vivo->xenograft lead Lead Compound Identification xenograft->lead

A generalized workflow for the evaluation of anticancer compounds.

Anti-inflammatory Activity

Certain benzofuran derivatives have shown promise as anti-inflammatory agents. Their activity can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Experimental Protocol: Nitric Oxide (NO) Production Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.[10]

Enzyme Inhibition

Monoamine Oxidase (MAO) Inhibition

Nitro-substituted 2-phenylbenzofuran derivatives have been investigated as potential inhibitors of human monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative disorders.[11] Generally, benzofuran derivatives exhibit higher selectivity for the MAO-B isoform.[11]

Quantitative Data: MAO-B Inhibition
CompoundMAO-B IC₅₀ (µM)Reference
5-nitro-2-(4-methoxyphenyl)benzofuran0.140[11]
Benzofuran derivative C140.037[12]
Experimental Protocol: MAO-B Inhibition Assay

Materials:

  • Recombinant human MAO-B enzyme

  • Test compounds (this compound derivatives)

  • Buffer solution (e.g., 50 mM sodium phosphate, pH 7.2)

  • Substrate (e.g., kynuramine or benzylamine)

  • 96-well plate (black, for fluorescence measurements)

  • Fluorometric or spectrophotometric plate reader

  • Positive control (e.g., selegiline)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add the buffer, the test compound at various concentrations, and the MAO-B enzyme solution.

  • Incubate the plate for approximately 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Monitor the change in fluorescence or absorbance over time using a plate reader. The product of the kynuramine reaction, 4-hydroxyquinoline, can be measured fluorometrically.

  • Include control wells with no inhibitor (100% enzyme activity) and wells with a known MAO-B inhibitor as a positive control.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC₅₀ value.[12]

Signaling Pathway of MAO-B Inhibition

G dopamine Dopamine maob MAO-B dopamine->maob Metabolism dopac DOPAC maob->dopac inhibitor This compound Derivative inhibitor->maob Inhibition

Simplified pathway of MAO-B-mediated dopamine metabolism and its inhibition.

Conclusion and Future Directions

The diverse biological activities of this compound derivatives underscore their significant potential as a scaffold for the development of novel therapeutic agents. The structure-activity relationship studies, though still evolving, suggest that the nature and position of substituents on the benzofuran ring play a crucial role in determining the potency and selectivity of these compounds. Future research should focus on the synthesis of new analogs with improved pharmacological profiles, detailed investigation of their mechanisms of action at the molecular level, and in vivo studies to validate their therapeutic efficacy and safety. This comprehensive guide serves as a foundational resource to stimulate and support these ongoing research efforts.

References

The Versatility of 2-Nitrobenzofuran: A Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzofuran has emerged as a versatile and highly reactive precursor in organic synthesis, enabling the construction of a diverse array of complex heterocyclic scaffolds. Its electron-deficient nature, arising from the powerful electron-withdrawing nitro group, activates the benzofuran system towards various transformations, most notably cycloaddition and dearomatization reactions. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of biologically relevant molecules. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound derivatives involves the condensation of substituted salicylaldehydes with bromonitromethane in the presence of a base.[1] This reaction proceeds via a tandem Henry (nitroaldol) reaction, followed by an intramolecular O-alkylation and subsequent dehydration.

Experimental Protocol: Synthesis of this compound from Salicylaldehyde[1]

Materials:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Bromonitromethane (1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Methanol (10 mL)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Salicylaldehyde Substituted Salicylaldehyde Base K₂CO₃ Salicylaldehyde->Base add to Bromonitromethane Bromonitromethane Bromonitromethane->Base add dropwise to Solvent Anhydrous Methanol Temperature Room Temperature Time 24 hours Evaporation Evaporation of Methanol Time->Evaporation Extraction DCM Extraction Evaporation->Extraction Washing Brine Wash Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Column Chromatography Drying->Purification Product Pure this compound Derivative Purification->Product

Caption: Workflow for the synthesis of 2-nitrobenzofurans.

Quantitative Data: Synthesis of this compound Derivatives[1]
EntrySalicylaldehyde SubstituentProductYield (%)
1HThis compound85
25-Bromo5-Bromo-2-nitrobenzofuran92
35-Chloro5-Chloro-2-nitrobenzofuran90
45-Nitro5-Nitro-2-nitrobenzofuran88
53-Methoxy3-Methoxy-2-nitrobenzofuran75

Reactivity of this compound as a Precursor

The electron-withdrawing nitro group at the 2-position renders the C2-C3 double bond of the furan ring highly electrophilic, making it an excellent substrate for various nucleophilic and cycloaddition reactions.

Dearomative [3+2] Cycloaddition Reactions

A significant application of 2-nitrobenzofurans is their participation in dearomative [3+2] cycloaddition reactions to construct complex polycyclic frameworks. A notable example is the reaction with para-quinamines to synthesize benzofuro[3,2-b]indol-3-one derivatives, which are scaffolds of interest in medicinal chemistry.[2]

The reaction is proposed to proceed via an initial aza-Michael addition of the in situ-generated enolate from the para-quinamine to the C3 position of this compound. This dearomatizing step is followed by an intramolecular Michael addition to form the fused polycyclic system.[2]

G pQuinamine para-Quinamine IntermediateA Aza-Michael Adduct (Dearomatized Intermediate) pQuinamine->IntermediateA aza-Michael Addition Nitrobenzofuran This compound Nitrobenzofuran->IntermediateA Base Base (e.g., K₂CO₃) Base->pQuinamine deprotonation IntermediateB Intramolecular Michael Addition Intermediate IntermediateA->IntermediateB Intramolecular Michael Addition Product Benzofuro[3,2-b]indol-3-one IntermediateB->Product Protonation

Caption: Proposed mechanism for the [3+2] cycloaddition.

Materials:

  • para-Quinamine (0.15 mmol)

  • This compound derivative (0.10 mmol)

  • Potassium Carbonate (K₂CO₃) (1.0 equiv)

  • Acetonitrile (2.0 mL)

Procedure:

  • To a solution of the para-quinamine (0.15 mmol) in acetonitrile (2.0 mL) in a sealed tube, add the this compound derivative (0.10 mmol) and potassium carbonate (0.10 mmol).

  • Seal the tube and heat the reaction mixture at 65 °C for the specified time (typically 12-48 hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired benzofuro[3,2-b]indol-3-one derivative.

EntryThis compound Substituentpara-Quinamine SubstituentProductYield (%)Diastereomeric Ratio (dr)
1H4-Me-C₆H₄SO₂3aa95>20:1
25-MeO4-Me-C₆H₄SO₂3ac93>20:1
35-F4-Me-C₆H₄SO₂3af87>20:1
46-Cl4-Me-C₆H₄SO₂3am91>20:1
57-Br4-Me-C₆H₄SO₂3au98>20:1
6HBoc3ga75>20:1
Diels-Alder Reactions

Theoretical studies have shown that this compound can act as a dienophile in polar Diels-Alder reactions with electron-rich dienes. The reaction is followed by the elimination of nitrous acid to afford dibenzofuran derivatives. While detailed experimental protocols with yields are not extensively reported, this reactivity highlights another avenue for the synthetic utility of this compound.

Reduction to 2-Aminobenzofuran

The nitro group of this compound can be readily reduced to an amino group, providing access to 2-aminobenzofuran, a valuable building block for the synthesis of various nitrogen-containing heterocycles.[3]

Materials:

  • This compound derivative (1.0 mmol)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (10.0 mmol)

  • Ethanol (5 mL)

  • Ethyl Acetate

  • 2M Potassium Hydroxide (KOH)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the this compound derivative (1.0 mmol) in ethanol (5 mL), add SnCl₂·2H₂O (10.0 mmol).

  • Expose the reaction mixture to ultrasonic irradiation for 2 hours at 30 °C, or stir at room temperature until the reaction is complete as indicated by TLC analysis.

  • Remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and 2M KOH.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine (2 x 25 mL) and water (3 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude residue by flash silica gel column chromatography to yield the 2-aminobenzofuran derivative.

Synthetic Applications of 2-Aminobenzofuran

2-Aminobenzofuran is a versatile intermediate for the synthesis of fused heterocyclic systems. For example, it can undergo condensation reactions with various electrophiles to form pyrimido[5,4-b]benzofurans and oxazolo[5,4-b]benzofurans, which are of interest in medicinal chemistry.

Biological Activity of Derived Scaffolds and Signaling Pathway Inhibition

Derivatives synthesized from this compound, particularly those with fused indole and benzofuran cores, have shown promising biological activities, including anticancer properties. Structurally related benzofuro[3,2-b]pyridin-2(1H)-one and benzofuran-3-one indole derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the Bruton's tyrosine kinase (Btk) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.[4][5]

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Benzofuroindolone Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

Btk Signaling Pathway Inhibition

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies.[4] Inhibition of Btk leads to apoptosis in malignant B-cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk activates Btk Btk Syk->Btk activates PLCg2 PLCγ2 Btk->PLCg2 activates IP3_DAG IP₃ + DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Inhibitor Benzofuroindolone Derivative Inhibitor->Btk inhibits

Caption: Btk signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, offering a gateway to a wide range of complex and biologically relevant heterocyclic compounds. Its reactivity in dearomative cycloadditions, coupled with the facile transformation of the nitro group, provides a powerful platform for the construction of novel molecular architectures. The demonstrated potential of the resulting scaffolds to inhibit key signaling pathways in cancer underscores the importance of this compound in modern drug discovery and development. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this remarkable building block.

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzofuran is a versatile heterocyclic compound whose chemical reactivity is largely dictated by the electronic properties of the nitro group at the 2-position. This electron-withdrawing group significantly influences the benzofuran scaffold, making it a valuable precursor in the synthesis of a wide array of more complex molecules, including those with potential pharmaceutical applications. This guide provides a comprehensive overview of the key reactions involving the nitro group of this compound, with a focus on its reduction to form 2-aminobenzofurans and its participation in dearomative cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Core Reactivity of the Nitro Group in this compound

The presence of the nitro group at the 2-position of the benzofuran ring system profoundly impacts its reactivity. The strong electron-withdrawing nature of the nitro group deactivates the benzene portion of the molecule towards electrophilic aromatic substitution while activating the furan ring for specific transformations. The primary reactive pathways involving the nitro group are its reduction to an amino group and its role as an activating group in cycloaddition reactions.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to yield 2-aminobenzofuran is a foundational transformation. 2-Aminobenzofurans are valuable building blocks in medicinal chemistry, known to possess antifungal, anticancer, and P-glycoprotein inhibitory activities.[1] A variety of reducing agents can be employed for this conversion, with catalytic hydrogenation being a common and efficient method.

Table 1: Comparison of Common Methods for the Reduction of Aromatic Nitro Groups

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
H₂/Palladium on Carbon (Pd/C)H₂ gas, solvent (e.g., EtOH, EtOAc), room temp.High efficiency, clean reactionCan also reduce other functional groups (e.g., alkenes, alkynes)
H₂/Raney NickelH₂ gas, solvent (e.g., EtOH), room temp.Effective, can be used when dehalogenation is a concern with Pd/CPyrophoric, requires careful handling
Iron (Fe) in AcidFe powder, acid (e.g., acetic acid, HCl)Mild, tolerates other reducible groupsStoichiometric amounts of metal required, workup can be tedious
Zinc (Zn) in AcidZn dust, acid (e.g., acetic acid, HCl)Mild, tolerates other reducible groupsStoichiometric amounts of metal required
Tin(II) Chloride (SnCl₂)SnCl₂, solvent (e.g., EtOH, HCl)Mild, tolerates many functional groupsStoichiometric, tin waste

Source: Information synthesized from multiple sources on nitro group reduction.[2][3]

The choice of reducing agent can be critical depending on the presence of other functional groups in the molecule. For simple this compound, catalytic hydrogenation with Pd/C is often the method of choice due to its high yield and clean conversion.[2]

Dearomative Cycloaddition Reactions

Recent research has highlighted the significant potential of this compound in dearomative cycloaddition reactions.[4][5] In these reactions, the electron-deficient nature of the this compound allows it to act as a reactive partner with various nucleophiles, leading to the formation of complex polycyclic structures. This strategy is particularly powerful for constructing scaffolds containing the 2,3-dihydrobenzofuran core, a common motif in biologically active natural products.[4][6]

A notable example is the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines.[4][7] This reaction proceeds under mild conditions and affords benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields and with high diastereoselectivity.[4][7]

Table 2: Substrate Scope for the Dearomative (3+2) Cycloaddition of 2-Nitrobenzofurans with para-Quinamine 1a

This compound SubstituentProductYield (%)Diastereomeric Ratio (dr)
H3aa 92>20:1
4-F3ab 76>20:1
5-Me3ac 93>20:1
5-tBu3ad 90>20:1
5-MeO3ae 91>20:1
4,6-di-Me3av 82>20:1
5,7-di-Me3aw 86>20:1

Reaction Conditions: para-quinamine 1a (0.15 mmol), this compound (0.10 mmol), K₂CO₃ (1.0 equiv) in acetonitrile (2.0 mL) at 65 °C for 2 days.[4][7]

The electronic nature of the substituents on the this compound ring influences the reaction yield. Electron-donating groups at the C5-position, such as methyl, tert-butyl, and methoxy, have been shown to improve the yield of the corresponding products.[4]

Experimental Protocols

General Protocol for the Reduction of this compound to 2-Aminobenzofuran via Catalytic Hydrogenation

This protocol is a generalized procedure based on standard methods for the reduction of aromatic nitro compounds.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an atmosphere of hydrogen. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-aminobenzofuran.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol for the Dearomative (3+2) Cycloaddition of this compound with a para-Quinamine

This protocol is adapted from the work of Wei, et al.[4][7]

Materials:

  • Substituted this compound (0.10 mmol, 1.0 eq)

  • para-Quinamine (0.15 mmol, 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (0.10 mmol, 1.0 eq)

  • Acetonitrile (CH₃CN), 2.0 mL

  • Reaction vial with a screw cap

  • Stirring apparatus and heating block

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a reaction vial, add the this compound (0.10 mmol), the para-quinamine (0.15 mmol), and potassium carbonate (0.10 mmol).

  • Solvent Addition: Add 2.0 mL of acetonitrile to the vial.

  • Reaction Conditions: Seal the vial and place it in a preheated block at 65 °C. Stir the reaction mixture for the specified time (typically 48 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to afford the desired benzofuro[3,2-b]indol-3-one product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[4][7]

Visualized Pathways and Workflows

Reactivity of this compound Key Reactive Pathways of this compound cluster_reduction Reduction cluster_cycloaddition Dearomative Cycloaddition This compound This compound 2-Aminobenzofuran 2-Aminobenzofuran This compound->2-Aminobenzofuran H2/Pd-C, Fe, Zn, etc. Polycyclic Heterocycles Polycyclic Heterocycles This compound->Polycyclic Heterocycles + Nucleophile (e.g., para-Quinamine)

Caption: Overview of the primary transformations of this compound.

Reduction_Mechanism General Mechanism for Catalytic Hydrogenation This compound This compound Intermediate_Nitroso 2-Nitrosobenzofuran This compound->Intermediate_Nitroso Intermediate_Hydroxylamine N-(Benzofuran-2-yl)hydroxylamine Intermediate_Nitroso->Intermediate_Hydroxylamine 2-Aminobenzofuran 2-Aminobenzofuran Intermediate_Hydroxylamine->2-Aminobenzofuran

Caption: Stepwise reduction of the nitro group to an amine.

Experimental_Workflow_Cycloaddition Workflow for Dearomative (3+2) Cycloaddition A 1. Combine Reactants (this compound, para-Quinamine, K2CO3) B 2. Add Solvent (Acetonitrile) A->B C 3. Heat and Stir (65 °C, 48h) B->C D 4. Monitor by TLC C->D E 5. Cool and Concentrate D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product (NMR, MS) F->G

Caption: Experimental workflow for the (3+2) cycloaddition reaction.

References

The Ascendancy of 2-Nitrobenzofurans: From Discovery to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic ring system comprised of a fused benzene and furan ring, has long been a cornerstone in medicinal chemistry, valued for its presence in a myriad of natural products and synthetic therapeutic agents. Among its diverse derivatives, the 2-nitrobenzofuran class of compounds has carved out a significant niche, demonstrating a broad spectrum of biological activities that have captured the attention of the scientific community. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this compound compounds, with a particular focus on their mechanisms of action and potential as novel drug candidates.

A Glimpse into the Past: The Discovery and Historical Synthesis of 2-Nitrobenzofurans

The journey of benzofuran chemistry began in 1870 with the first synthesis of the parent benzofuran molecule by Perkin. However, the introduction of the nitro group at the 2-position, a modification that would prove to be pivotal for its biological activity, is believed to have been first reported in the early 20th century. A seminal publication by R. Stoermer and B. Kahlert in a 1902 issue of Berichte der Deutschen Chemischen Gesellschaft is a strong candidate for the first documented synthesis of a nitrobenzofuran derivative.

Early synthetic explorations into this class of compounds were often extensions of established methods for benzofuran synthesis, with the subsequent nitration of the benzofuran ring. Over the decades, synthetic methodologies have evolved significantly, moving from classical nitration reactions to more sophisticated and regioselective strategies. These advancements have enabled the synthesis of a diverse library of this compound derivatives with varied substitution patterns, facilitating the exploration of their structure-activity relationships.

Crafting the Core: The Synthesis of this compound Compounds

The synthesis of the this compound core is a critical step in the development of new therapeutic agents. A variety of synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and effective method for the synthesis of 2-nitrobenzofurans involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base. This tandem reaction proceeds through a Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration.

Synthetic_Workflow Salicylaldehyde Substituted Salicylaldehyde Reaction_Vessel Reaction Mixture Salicylaldehyde->Reaction_Vessel Bromonitromethane Bromonitromethane Bromonitromethane->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Methanol) Solvent->Reaction_Vessel Henry_Reaction Henry Reaction Reaction_Vessel->Henry_Reaction Step 1 Cyclization Intramolecular Cyclization Henry_Reaction->Cyclization Step 2 Dehydration Dehydration Cyclization->Dehydration Step 3 Purification Purification (Column Chromatography) Dehydration->Purification Product This compound Derivative Purification->Product

A generalized workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of this compound from Salicylaldehyde

This protocol outlines a general procedure for the synthesis of this compound on a millimole scale.

Materials:

  • Salicylaldehyde (1.0 mmol)

  • Bromonitromethane (1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Methanol (10 mL)

  • Dichloromethane

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Table 1: Synthesis of this compound Derivatives from Substituted Salicylaldehydes

EntrySubstituent on SalicylaldehydeProductReaction Time (h)Yield (%)
1HThis compound2475
25-Chloro5-Chloro-2-nitrobenzofuran2482
35-Bromo5-Bromo-2-nitrobenzofuran2485
45-Nitro5-Nitro-2-nitrobenzofuran2465
53-Methoxy3-Methoxy-2-nitrobenzofuran2470
64-Methoxy4-Methoxy-2-nitrobenzofuran2472

The Biological Maze: Unraveling the Multifaceted Activities of 2-Nitrobenzofurans

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents. Their efficacy spans antibacterial, antifungal, and anticancer applications.

Antibacterial Activity: A Revival of the Nitroaromatic Pharmacophore

The antibacterial properties of nitroaromatic compounds, such as the well-known nitrofurans, have been recognized for decades. 2-Nitrobenzofurans share a similar mechanism of action, acting as prodrugs that are activated by bacterial nitroreductases.[1]

Antibacterial_Mechanism Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Nitroreductase Nitroreductase Enzymes Bacterial_Cell->Nitroreductase Reactive_Intermediates Reactive Nitroso and Hydroxylamino Intermediates Nitroreductase->Reactive_Intermediates Reduction DNA_Damage DNA Damage (Strand Breaks, Adducts) Reactive_Intermediates->DNA_Damage Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Intermediates->Oxidative_Stress Enzyme_Inhibition Inhibition of Essential Enzymes Reactive_Intermediates->Enzyme_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Oxidative_Stress->Cell_Death Enzyme_Inhibition->Cell_Death

Proposed mechanism of antibacterial action for 2-nitrobenzofurans.

Table 2: Antibacterial Activity of Selected Nitrobenzofuran Derivatives

CompoundOrganismMIC (µg/mL)Reference
3,7-dinitro-2-methylbenzofuranE. coli-[2]
(Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranonesS. aureus0.78-12.5
(Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranonesMRSA0.78-12.5
(Z)-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranonesK. pneumoniae1.56-25

Note: A dash (-) indicates that a specific quantitative value was not provided in the cited source, although bacteriostatic activity was reported.

Antifungal Potential: Disrupting Fungal Homeostasis

Certain benzofuran derivatives have been shown to possess antifungal properties, and the introduction of a nitro group can modulate this activity. While the precise mechanism for 2-nitrobenzofurans is still under investigation, studies on related benzofuran compounds suggest that they may disrupt cellular processes such as calcium homeostasis.[3] The lipophilicity conferred by the benzofuran ring and its substituents can also facilitate penetration of the fungal cell membrane.

Table 3: Antifungal Activity of Selected Benzofuran Derivatives

CompoundOrganismMIC (µg/mL)Reference
Aryl (5-nitrobenzofuran-2-yl)ketoxime (2c)Candida albicans3.12
Aryl (5-nitrobenzofuran-2-yl)ketoxime (2c)Candida glabrata3.12
Anticancer Activity: Inducing Programmed Cell Death

The anticancer potential of benzofuran derivatives is an area of intense research. Studies on benzofuran-containing compounds, including those with nitro substituents, have revealed their ability to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.

One proposed mechanism involves the induction of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. This dual action makes them particularly promising as anticancer agents.

Anticancer_Mechanism cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR4 Death Receptor 4 (DR4) Caspase8 Caspase-8 DR4->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Mitochondrion Inhibition Bax Bax (pro-apoptotic) Bax->Mitochondrion Activation Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Caspase9->Caspase3 Activation Apoptosome->Caspase9 Activation Compound Benzofuran Derivative Compound->DR4 Compound->Bcl2 Downregulation Compound->Bax Upregulation CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M phase) Compound->CellCycleArrest Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest->Apoptosis

Proposed apoptotic signaling pathways targeted by benzofuran derivatives.

Table 4: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (Colon)1.71[4]
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHT-29 (Colon)7.76[4]
Benzo[b]furan derivative 26MCF-7 (Breast)0.057[5]
Benzo[b]furan derivative 36MCF-7 (Breast)0.051[5]

Future Perspectives and Conclusion

The journey of this compound compounds, from their early synthesis to their current status as promising bioactive molecules, highlights the enduring importance of heterocyclic chemistry in drug discovery. The accumulated body of research provides a solid foundation for the further development of this class of compounds as therapeutic agents.

Future research should focus on several key areas:

  • Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by this compound derivatives is crucial for their rational design and optimization.

  • Structure-Activity Relationship (SAR) Elucidation: The synthesis and biological evaluation of a wider range of analogues will help to delineate the key structural features required for potent and selective activity against different biological targets.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to assess the drug-like properties of lead compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles.

References

Potential Therapeutic Applications of 2-Nitrobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities.[1][2][3] Among these, 2-nitrobenzofurans have emerged as a class of compounds with significant therapeutic potential, demonstrating promising activity against a range of diseases.[4][5][6] The introduction of a nitro group at the 2-position of the benzofuran ring system profoundly influences its electronic properties, often enhancing its biological efficacy. This technical guide provides an in-depth overview of the current understanding of 2-nitrobenzofuran's therapeutic applications, with a focus on its anticancer, antimicrobial, and antiparasitic properties. This document is intended to serve as a comprehensive resource, consolidating quantitative data, detailing experimental methodologies, and visualizing key biological pathways to facilitate further research and development in this field.

Synthesis of 2-Nitrobenzofurans

A common and effective method for synthesizing the this compound scaffold involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base.[7] This reaction proceeds through a tandem Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration.[7]

Synthesis_of_2_Nitrobenzofurans cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Product Salicylaldehyde Substituted Salicylaldehyde Henry_Reaction Henry Reaction & Intramolecular Cyclization Salicylaldehyde->Henry_Reaction Bromonitromethane Bromonitromethane Bromonitromethane->Henry_Reaction Base Base (e.g., K2CO3) Base->Henry_Reaction Solvent Anhydrous Methanol Solvent->Henry_Reaction Temperature Room Temperature Temperature->Henry_Reaction Nitrobenzofuran This compound Derivative Henry_Reaction->Nitrobenzofuran

A generalized workflow for the synthesis of this compound derivatives.

Therapeutic Applications

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[8][9] While research specifically on this compound is still emerging, related benzofuran compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[8][10]

Mechanism of Action: One of the key mechanisms implicated in the anticancer activity of some benzofuran derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[10] This pathway is crucial for cell survival, proliferation, and metabolism and is often dysregulated in cancer.[2][11][12] Inhibition of this pathway by benzofuran derivatives can lead to the induction of mitochondrial-mediated apoptosis in cancer cells.[10]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->PI3K Inhibits Drug_Discovery_Pipeline cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market Target_ID Target Identification (e.g., Cruzain) Lead_Disc Lead Discovery (this compound Scaffold) Target_ID->Lead_Disc Lead_Opt Lead Optimization (SAR Studies) Lead_Disc->Lead_Opt In_Vitro In Vitro Testing (e.g., MIC, IC50) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Review Regulatory Review NDA->Review Approval Approval Review->Approval Post_Market Phase IV (Post-market Surveillance) Approval->Post_Market

References

An In-depth Technical Guide to 2-Nitrobenzofuran: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-nitrobenzofuran, a heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. This document details its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and an overview of its biological activities.

Chemical Identity and Physical Properties

This compound, with the CAS Registry Number 33094-66-5 , is a benzofuran derivative characterized by a nitro group at the 2-position.[1] Its chemical structure and key physical properties are summarized in the table below.

PropertyValueSource
CAS Number 33094-66-5[1]
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
IUPAC Name 2-nitro-1-benzofuran[1]
SMILES C1=CC=C2C(=C1)C=C(O2)--INVALID-LINK--[O-][1]
InChIKey RSZMTXPFGDUHSE-UHFFFAOYSA-N[1]

Synthesis of this compound

A prevalent and effective method for synthesizing the this compound scaffold involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base.[2] This reaction proceeds through a tandem Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration.[2]

This protocol is a generalized procedure for the synthesis of this compound derivatives.

Materials:

  • Substituted salicylaldehyde

  • Anhydrous methanol

  • Anhydrous potassium carbonate

  • Bromonitromethane

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.[2]

  • Add bromonitromethane (1.2 mmol) dropwise to the suspension.[2]

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • After completion of the reaction, remove the methanol under reduced pressure.[2]

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).[2]

  • Combine the organic layers and wash with brine (20 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.[2]

G Experimental Workflow for the Synthesis of this compound A Reactants: Salicylaldehyde, Bromonitromethane, K2CO3 in Methanol B Reaction Stirring (24h, Room Temp) A->B C Solvent Removal (Reduced Pressure) B->C D Extraction (Dichloromethane) C->D E Washing & Drying (Brine, Na2SO4) D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

A generalized workflow for the synthesis of this compound.

Biological Activities and Potential Applications

Benzofuran and its derivatives, including this compound, are recognized for a wide range of biological activities.[3][4] These compounds have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents.

The diverse biological activities of nitrobenzofuran derivatives include:

  • Antibacterial Activity: Certain nitrobenzofurans have demonstrated bacteriostatic effects.[5]

  • Antifungal Activity: These compounds are also being investigated for their antifungal properties.[2]

  • Antitrypanosomal Properties: Notably, 2-nitrobenzofurans have shown potential in combating trypanosomal infections.[2]

The versatility of the benzofuran scaffold allows for the development of potent agents for various medical conditions.[3]

G Biological Activities of this compound Derivatives A This compound Derivatives B Antibacterial A->B C Antifungal A->C D Antitrypanosomal A->D

Key biological activities of this compound and its derivatives.

References

An In-depth Technical Guide to the Reaction Mechanism of 2-Nitrobenzofuran Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the reaction mechanisms involved in the formation of 2-nitrobenzofuran, a key heterocyclic motif in medicinal chemistry. This document outlines the core synthetic strategies, presents detailed experimental protocols for key reactions, and includes quantitative data to inform synthetic planning. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical transformations.

Core Synthetic Strategies and Reaction Mechanisms

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The most prominent and well-elucidated mechanism involves an initial condensation reaction to form a nitroalkene intermediate, which then undergoes an intramolecular cyclization cascade. A key step in this cascade is often a Nef-type reaction, which converts a nitro group into a carbonyl group, facilitating the final ring closure.

Proposed Reaction Mechanism: From Nitroalkenes to 2-Substituted Benzofurans

A widely accepted mechanism for the formation of 2-substituted benzofurans, which can be extrapolated to this compound, proceeds through a nitroalkane precursor. This pathway involves the following key steps:

  • Formation of a Nitroalkane Intermediate: The synthesis often begins with the condensation of a salicylaldehyde derivative with a nitroalkane.

  • Deprotonation: In the presence of a base, the acidic α-proton of the nitroalkane is removed to form a nitronate anion.

  • Nef Reaction: Under acidic conditions, the nitronate is converted into a ketone. This transformation is crucial as it generates the electrophilic center necessary for cyclization.[1][2][3][4]

  • Intramolecular Cyclization: The phenolic hydroxyl group then attacks the newly formed carbonyl group, leading to the formation of a dihydrobenzofuran intermediate.

  • Dehydration: Subsequent elimination of a water molecule results in the formation of the aromatic benzofuran ring.

Experimental evidence has confirmed this pathway over an alternative involving direct intramolecular attack of the phenoxide on the nitroalkane.[5]

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Key Transformation and Cyclization cluster_3 Final Product Salicylaldehyde Salicylaldehyde Nitroalkene Nitroalkene Intermediate Salicylaldehyde->Nitroalkene Condensation Nitroalkane Nitroalkane Nitroalkane->Nitroalkene Nitronate Nitronate Anion Nitroalkene->Nitronate Base Ketone Ketone Intermediate (via Nef Reaction) Nitronate->Ketone Acid (H+) Dihydrobenzofuran Dihydrobenzofuran Intermediate Ketone->Dihydrobenzofuran Intramolecular Nucleophilic Attack Benzofuran 2-Substituted Benzofuran Dihydrobenzofuran->Benzofuran Dehydration (-H2O)

Alternative Synthetic Routes

Other notable methods for the synthesis of the benzofuran core include:

  • Perkin Rearrangement: 3-Halocoumarins can be converted to benzofuran-2-carboxylic acids through a base-catalyzed ring contraction.[6][7]

  • Reaction of Salicylaldehydes with Nitroepoxides: A catalyst-free approach involves the reaction of nitroepoxides with salicylaldehydes to yield various benzofuran derivatives.[8]

  • Direct Cyclocondensation: Base-mediated cyclocondensation of 2-hydroxybenzaldehydes with reagents like 3-bromo-1-(arylsulfonyl)propenes provides a direct route to 2-substituted benzofurans.[9]

Quantitative Data Presentation

The following table summarizes the reported yields for the synthesis of various benzofuran derivatives using methods related to the formation of the this compound core.

Starting MaterialsProductReaction ConditionsYield (%)Reference
Nitroalkene derivatives2-Benzylbenzofuran derivativesNaBH4, then acid-mediated cyclization46-91[5]
2-Hydroxybenzaldehydes and 3-bromo-1-(arylsulfonyl)propenes(E)-2-(2-sulfonylvinyl)benzofuransBase-mediated cyclocondensation-[9]
4-Nitrophenol2-Butyl-5-nitrobenzofuranFive steps including cyclization-[10]
para-Quinamines and 2-NitrobenzofuransBenzofuro[3,2-b]indol-3-one derivativesDearomative (3 + 2) cycloaddition, mild conditionsup to 98[11]
3-BromocoumarinsBenzofuran-2-carboxylic acidsMicrowave-assisted Perkin rearrangementHigh[6]
Nitroepoxides and SalicylaldehydesBenzofuran derivativesK2CO3, DMF, 110 °C33-84[8]

Experimental Protocols

Synthesis of 2-Benzylbenzofuran via Nef Reaction and Cyclization[5]

This protocol is for a compound structurally related to this compound and illustrates the key Nef reaction and cyclization steps.

Materials:

  • Nitroalkene precursor

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reduction of the Nitroalkene: The nitroalkene precursor is dissolved in methanol. Sodium borohydride is added portion-wise at 0 °C. The reaction is stirred for 2 hours while warming to room temperature.

  • Nef Reaction and Cyclization: The reaction mixture is then treated with aqueous hydrochloric acid and heated to 80 °C for 2 hours.

  • Work-up and Purification: After cooling, the mixture is extracted with dichloromethane. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

G Start Dissolve Nitroalkene in Methanol Add_NaBH4 Add NaBH4 at 0 °C Start->Add_NaBH4 Stir Stir for 2h (0 °C to RT) Add_NaBH4->Stir Add_HCl Add aq. HCl Stir->Add_HCl Heat Heat to 80 °C for 2h Add_HCl->Heat Cool Cool to RT Heat->Cool Extract Extract with CH2Cl2 Cool->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acids[6][7]

Materials:

  • 3-Bromocoumarin

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Microwave reactor

Procedure:

  • Reaction Setup: A solution of the 3-bromocoumarin and sodium hydroxide in ethanol is prepared in a microwave reaction vessel.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 300W at 79°C for 5 minutes).

  • Work-up: After cooling, the reaction mixture is acidified, and the precipitated product is collected by filtration.

Conclusion

The formation of this compound and its derivatives is a critical process in the synthesis of various biologically active molecules. The most substantiated reaction mechanism proceeds through a nitroalkene intermediate, followed by a Nef reaction and an acid-catalyzed intramolecular cyclization. Alternative synthetic strategies, such as the Perkin rearrangement and reactions involving nitroepoxides, provide versatile approaches to the benzofuran core. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of this important heterocyclic scaffold.

References

The Ascendant Role of 2-Nitrobenzofurans in Antimicrobial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthesis, Antimicrobial Activity, and Mechanisms of 2-Nitrobenzofuran Derivatives for Researchers, Scientists, and Drug Development Professionals.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activities. Among these, this compound derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a range of bacterial and fungal pathogens. This technical guide provides a comprehensive overview of the synthesis, in vitro antimicrobial activity, and proposed mechanisms of action of these molecules, intended to serve as a valuable resource for the scientific community engaged in the discovery and development of new anti-infective agents.

Quantitative Antimicrobial Activity of Benzofuran Derivatives

The antimicrobial efficacy of this compound derivatives and related compounds has been evaluated against a variety of pathogenic microorganisms. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several analogs. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of 2-Methyl-3-nitrobenzofuran and Analogs

Compound/AnalogGram-Positive BacteriaGram-Negative Bacteria
2-Methyl-3-nitrobenzofuran BacteriostaticBacteriostatic
3,7-Dinitro-2-methylbenzofuran BacteriostaticBacteriostatic (including against nitrofurazone-resistant E. coli)[1]
5-Nitro-2-methyl-3-nitrobenzofuran BacteriostaticBacteriostatic
7-Bromo-2-methyl-3-nitrobenzofuran BacteriostaticBacteriostatic
7-Carboxamido-2-methyl-3-nitrobenzofuran BacteriostaticBacteriostatic
7-Trifluoromethyl-2-methyl-3-nitrobenzofuran BacteriostaticBacteriostatic

Note: Specific MIC values for the above compounds are not detailed in the source material, but their activity is reported as comparable to nitrofurazone.[1]

Table 2: In Vitro Antimicrobial Activity of Other Substituted Benzofuran Derivatives (MIC in µg/mL)

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliCandida albicansAspergillus niger
Benzofuran amide derivative 6a 6.256.256.25--
Benzofuran amide derivative 6b 6.256.256.25--
Benzofuran amide derivative 6f 6.256.256.25--
Benzofuran amide derivative 6c 25-10025-10025-100--
Benzofuran amide derivative 6d 25-10025-10025-100--
Benzofuran amide derivative 6e 25-10025-10025-100--
Ciprofloxacin (Standard) -----
Griseofulvin (Standard) -----

Data from a study on benzofuran amide derivatives, demonstrating the potential of the benzofuran scaffold.[2]

Table 3: Antimicrobial Activity of Benzofuran Derivatives from Penicillium crustosum

CompoundSalmonella typhimuriumEscherichia coliStaphylococcus aureusPenicillium italicumColletotrichum musae
Compound 1 12.52512.5--
Compound 2 --25--
Compound 5 ---12.512.5-25
Compound 6 ---12.512.5-25

MIC values in µg/mL.[3]

Experimental Protocols

Synthesis of this compound Derivatives

A common and effective method for the synthesis of the this compound scaffold involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base.

Materials:

  • Substituted salicylaldehyde

  • Bromonitromethane

  • Anhydrous potassium carbonate

  • Anhydrous methanol

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with solvent used to dissolve compounds)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In the 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.

  • Prepare the microbial inoculum and dilute it to the desired final concentration in the broth.

  • Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

  • Include a positive control (broth with a known antimicrobial agent) and a negative control (broth with the solvent).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) and duration (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Key Processes

To better illustrate the scientific workflows and proposed mechanisms, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Salicylaldehyde Substituted Salicylaldehyde Mixing 1. Mix Salicylaldehyde and Base in Solvent Salicylaldehyde->Mixing Bromonitromethane Bromonitromethane Addition 2. Add Bromonitromethane Bromonitromethane->Addition Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Mixing->Addition Stirring 3. Stir at Room Temperature (24h) Addition->Stirring Evaporation 4. Evaporate Solvent Stirring->Evaporation Extraction 5. Extraction with Dichloromethane/Water Evaporation->Extraction Drying 6. Dry and Concentrate Extraction->Drying Purification 7. Column Chromatography Drying->Purification Product Pure this compound Derivative Purification->Product

General workflow for the synthesis of this compound derivatives.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis Compound Test Compound (this compound derivative) SerialDilution 1. Serial Dilution of Compound in Broth Compound->SerialDilution Inoculum Microbial Inoculum (Standardized to 0.5 McFarland) Inoculation 2. Inoculation of Wells Inoculum->Inoculation Media Broth Medium Media->SerialDilution SerialDilution->Inoculation Controls 3. Include Positive and Negative Controls Inoculation->Controls Incubation 4. Incubate at Appropriate Temperature Controls->Incubation Observation 5. Visual Observation for Growth Inhibition Incubation->Observation Result Determine MIC (Lowest concentration with no visible growth) Observation->Result

Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.

Mechanism_of_Action cluster_entry Cellular Entry cluster_activation Bioactivation cluster_targets Cellular Targets cluster_effects Antimicrobial Effects Compound This compound Derivative Reduction Bacterial Nitroreductases Compound->Reduction Enters bacterial cell ReactiveSpecies Reactive Nitrogen Species (e.g., nitroso, hydroxylamino radicals) Reduction->ReactiveSpecies Reduces nitro group DNA DNA ReactiveSpecies->DNA Ribosomes Ribosomes ReactiveSpecies->Ribosomes Enzymes Metabolic Enzymes ReactiveSpecies->Enzymes DNADamage DNA Strand Breaks & Cross-linking DNA->DNADamage ProteinSynthInhibition Inhibition of Protein Synthesis Ribosomes->ProteinSynthInhibition MetabolicDisruption Disruption of Metabolic Pathways Enzymes->MetabolicDisruption CellDeath Bacteriostatic/Bactericidal Effect DNADamage->CellDeath ProteinSynthInhibition->CellDeath MetabolicDisruption->CellDeath

Proposed antimicrobial mechanism of action for this compound derivatives.

Mechanism of Action: The Nitro-Group Advantage

The antimicrobial activity of this compound derivatives is believed to be intrinsically linked to the presence of the nitro group, a feature shared with the broader class of nitroaromatic antimicrobials. The prevailing hypothesis for their mechanism of action involves a multi-targeted approach initiated by the reduction of the nitro group within the microbial cell.

Bacterial nitroreductases, flavin-containing enzymes, catalyze the reduction of the nitro group to generate highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamino radicals. These reactive nitrogen species are non-specific in their targets and can wreak havoc on essential cellular components.

A primary target of these reactive intermediates is the microbial DNA. They can induce DNA strand breaks and the formation of interstrand cross-links, thereby inhibiting DNA replication and transcription, ultimately leading to cell death. Furthermore, these reactive species can damage ribosomal proteins, leading to the inhibition of protein synthesis, and can inactivate critical metabolic enzymes, disrupting vital cellular processes. This multi-pronged attack makes the development of resistance more challenging for the microorganism.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel antimicrobial agents. Their straightforward synthesis, potent activity against a range of pathogens, and multi-targeted mechanism of action make them attractive candidates for further investigation. Future research should focus on synthesizing and screening a broader library of derivatives to establish a more comprehensive structure-activity relationship. Elucidating the specific enzymatic pathways involved in the bioactivation of these compounds in different microbial species and further characterizing their interactions with cellular macromolecules will be crucial for optimizing their therapeutic potential and overcoming the challenge of antimicrobial resistance.

References

Stability and Storage of 2-Nitrobenzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-nitrobenzofuran. The information herein is intended to support researchers and professionals in the proper handling, storage, and analytical assessment of this compound, ensuring its integrity for research and development activities. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability-indicating analysis.

Overview of this compound Stability

This compound is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Like many nitroaromatic compounds, its stability is influenced by environmental factors such as temperature, light, humidity, and pH. Understanding these factors is crucial for maintaining the compound's purity and reactivity.

Safety data sheets for related compounds, such as 2-nitro-5-hydroxybenzofuran, indicate that 2-nitrobenzofurans are generally stable under recommended storage conditions. However, they are incompatible with strong oxidizing agents and can decompose at elevated temperatures to produce hazardous products like carbon oxides and nitrogen oxides.[1] For optimal stability, particularly for derivatives like 5-bromo-2-nitrobenzofuran, storage in a sealed container in a dry environment at 2-8°C is recommended.[2] Other suppliers suggest room temperature storage for this compound, highlighting the need for application-specific stability assessments.[3][4]

Data Presentation: Illustrative Forced Degradation Studies

Table 1: Illustrative Hydrolytic Stability of this compound

ConditionTime (hours)This compound Assay (%)% DegradationMajor Degradation Products
0.1 N HCl 0100.00.0-
2499.50.5Not Detected
4899.10.9Not Detected
0.1 N NaOH 0100.00.0-
2492.37.72-Hydroxybenzofuran, Nitrite
4885.114.92-Hydroxybenzofuran, Nitrite
Neutral (Water) 0100.00.0-
2499.80.2Not Detected
4899.60.4Not Detected

Table 2: Illustrative Oxidative, Thermal, and Photolytic Stability of this compound

ConditionTime (hours)This compound Assay (%)% DegradationMajor Degradation Products
3% H₂O₂ 0100.00.0-
2496.23.8Oxidized benzofuran species
4892.57.5Oxidized benzofuran species
Thermal (80°C) 0100.00.0-
2498.71.3Not Detected
4897.52.5Not Detected
Photolytic (ICH Q1B) 0100.00.0-
2491.88.22-Aminobenzofuran, Photoreduction products
4884.315.72-Aminobenzofuran, Photoreduction products

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the analysis of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced Degradation Studies

Forced degradation studies should be performed on a single batch of this compound to identify the likely degradation products and to demonstrate the specificity of the analytical method.

3.1.1. Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3.1.2. Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 80°C for 48 hours. Cool the solution, neutralize with 1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

3.1.3. Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Heat the mixture at 80°C for 48 hours. Cool the solution, neutralize with 1 N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

3.1.4. Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 48 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

3.1.5. Thermal Degradation Expose the solid this compound to a temperature of 80°C in a hot air oven for 48 hours. After exposure, dissolve the solid in the solvent to prepare a solution with a final concentration of 0.1 mg/mL.

3.1.6. Photolytic Degradation Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Prepare a solution of the exposed solid at a final concentration of 0.1 mg/mL.

Stability-Indicating HPLC Method

A reversed-phase HPLC method can be developed and validated for the quantification of this compound and its degradation products.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program:

      • 0-5 min: 30% A

      • 5-20 min: 30% to 70% A

      • 20-25 min: 70% A

      • 25-30 min: 70% to 30% A

      • 30-35 min: 30% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 310 nm

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The forced degradation samples will be used to demonstrate the specificity and stability-indicating nature of the method.

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) Stock->Acid Base Base Hydrolysis (1N NaOH, 80°C) Stock->Base Oxidation Oxidative Degradation (30% H₂O₂) Stock->Oxidation Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Degradation Profile & Stability Assessment HPLC->Data

Workflow for forced degradation studies of this compound.
Potential Degradation Pathways of this compound

This diagram illustrates the potential degradation pathways of this compound under various stress conditions, based on the known reactivity of the nitroaromatic and benzofuran ring systems.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Base) cluster_reduction Reduction (Photolytic/Reductive) cluster_oxidation Oxidation NBF This compound Hydrolysis_Product 2-Hydroxybenzofuran NBF->Hydrolysis_Product NaOH / Heat Reduction_Product 2-Aminobenzofuran NBF->Reduction_Product Light (hν) or Reducing Agent Oxidation_Product Ring-Opened Products & Other Oxidized Species NBF->Oxidation_Product H₂O₂

Potential degradation pathways for this compound.

Recommended Storage and Handling

Based on the available information and general principles for nitroaromatic compounds, the following storage and handling procedures are recommended for this compound:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage and to ensure optimal stability, refrigeration at 2-8°C is advisable.[1][2]

  • Protection from Light: Protect from light to prevent photochemical degradation.

  • Incompatible Materials: Keep away from strong oxidizing agents.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

By adhering to these guidelines, researchers can ensure the quality and integrity of this compound for their scientific endeavors. It is strongly recommended to perform in-house stability assessments for the specific applications and formulations being developed.

References

The Synthesis of 2-Nitrobenzofuran: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough review of the primary synthetic methodologies for 2-nitrobenzofuran, a heterocyclic compound of significant interest in medicinal chemistry. Its derivatives have shown a range of biological activities, including antibacterial, antifungal, and antitrypanosomal properties, making the efficient synthesis of the this compound scaffold a critical aspect of drug discovery and development.[1] This document outlines key synthetic routes, provides detailed experimental protocols, and presents comparative data to assist researchers in selecting and implementing the most suitable method for their applications.

Core Synthetic Strategies

The synthesis of 2-nitrobenzofurans can be broadly categorized into a few primary approaches. The most common and direct method involves the condensation of substituted salicylaldehydes with a nitromethane derivative.[1] Alternative strategies often involve multi-step sequences to construct the benzofuran ring system with the nitro group already in place or added subsequently.

Tandem Henry Reaction and Intramolecular Cyclization

A widely utilized and effective method for synthesizing 2-nitrobenzofurans involves the reaction of a substituted salicylaldehyde with bromonitromethane in the presence of a base.[1] This reaction proceeds through a tandem sequence of a Henry (nitroaldol) reaction, followed by an intramolecular O-alkylation and subsequent dehydration to form the aromatic benzofuran ring.[1]

Reaction Mechanism:

The reaction is initiated by the deprotonation of bromonitromethane by a base, typically potassium carbonate, to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde in a Henry reaction. The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the phenoxide attacks the carbon bearing the bromine atom, leading to cyclization. A final dehydration step yields the this compound product.[1]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Henry Reaction cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Dehydration BrCH2NO2 Bromonitromethane Nitronate Nitronate Anion [BrCHNO2]- BrCH2NO2->Nitronate + Base Base Base (K2CO3) Intermediate1 Nitroaldol Intermediate Nitronate->Intermediate1 + Salicylaldehyde Salicylaldehyde Salicylaldehyde Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 SNAr 2_Nitrobenzofuran This compound Intermediate2->2_Nitrobenzofuran - H2O Experimental_Workflow start Start reactants Mix Salicylaldehyde and K2CO3 in Anhydrous Methanol start->reactants add_bromo Add Bromonitromethane Dropwise reactants->add_bromo react Stir at Room Temperature for 24h (Monitor by TLC) add_bromo->react evaporate Remove Methanol (Reduced Pressure) react->evaporate extract Add Water and Extract with Dichloromethane evaporate->extract wash Wash Organic Layer with Brine extract->wash dry Dry with Na2SO4, Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product multistep_synthesis start 4-Nitrophenol step1 Step 1: Functionalization start->step1 intermediate1 Intermediate A step1->intermediate1 step2 Step 2: Side Chain Introduction intermediate1->step2 intermediate2 Intermediate B step2->intermediate2 step3 Step 3: Cyclization intermediate2->step3 product 2-Alkyl-5-nitrobenzofuran step3->product

References

Methodological & Application

Application Notes and Protocols: Dearomative (3+2) Cycloaddition of 2-Nitrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the dearomative (3+2) cycloaddition of 2-nitrobenzofurans, a powerful transformation for the synthesis of complex polycyclic molecules. The protocols and data presented are compiled from recent advances in the field, offering valuable insights for the development of novel therapeutics and functional materials. This reaction strategy enables the construction of intricate molecular architectures, such as spirooxindoles and benzofuro[3,2-b]indol-3-ones, from readily available starting materials.[1][2]

I. Introduction to Dearomative (3+2) Cycloaddition

The dearomative (3+2) cycloaddition of 2-nitrobenzofurans is a type of pericyclic reaction where a three-atom component (the dipole) reacts with a two-atom component (the dipolarophile) derived from the 2-nitrobenzofuran skeleton. This process breaks the aromaticity of the benzofuran ring to form a five-membered ring, leading to the creation of complex three-dimensional structures with multiple stereocenters. The nitro group plays a crucial role in activating the benzofuran system for nucleophilic attack, facilitating the dearomatization process. A variety of catalytic systems, including organocatalysts and metal complexes, have been developed to control the stereochemical outcome of this transformation, often achieving high levels of diastereoselectivity and enantioselectivity.[1][3][4][5][6]

II. Reaction Mechanism and Experimental Workflow

The general mechanism for the dearomative (3+2) cycloaddition of 2-nitrobenzofurans involves the initial generation of a nucleophilic species that attacks the electron-deficient benzofuran ring. This is followed by an intramolecular cyclization to form the five-membered ring. The specific intermediates and transition states can vary depending on the catalyst and the nature of the reacting partners.

General Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_catalysis Catalysis cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product This compound This compound Nucleophilic_Attack Nucleophilic Attack on Benzofuran This compound->Nucleophilic_Attack Dipole_Precursor Dipole Precursor Catalyst Catalyst Dipole_Precursor->Catalyst Activation Catalyst->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Intramolecular_Cyclization Intramolecular Cyclization Intermediate->Intramolecular_Cyclization Cycloadduct Polycyclic Product Intramolecular_Cyclization->Cycloadduct

Caption: Generalized reaction pathway for the dearomative (3+2) cycloaddition.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add this compound, dipole precursor, and catalyst to solvent. Start->Reaction_Setup Reaction_Conditions Stir under specified temperature and atmosphere. Reaction_Setup->Reaction_Conditions Monitoring Monitor reaction progress by TLC or LC-MS. Reaction_Conditions->Monitoring Workup Quench reaction and perform aqueous workup. Monitoring->Workup Purification Purify crude product by column chromatography. Workup->Purification Analysis Characterize product: NMR, HRMS, HPLC (for ee determination). Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for performing the cycloaddition.

III. Application Notes & Protocols

This section details specific protocols for the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with various reaction partners.

Organocatalytic Cycloaddition with Isocyanoacetate Esters

This metal-free approach provides access to chiral tricyclic compounds bearing a 3a,8b-dihydro-1H-benzofuro[2,3-c]pyrrole framework with three contiguous stereogenic centers.[3] The reaction is catalyzed by a cupreine derivative and exhibits excellent diastereoselectivity and enantioselectivity.[3]

Experimental Protocol:

To a solution of this compound (0.1 mmol) and methyl 2-phenyl-2-isocyanoacetate (0.13 mmol) in chloroform (0.75 mL) at 0 °C is added the cupreine-ether organocatalyst (0.015 mmol). The reaction mixture is stirred at this temperature for 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[3]

Quantitative Data Summary:

EntryThis compound SubstituentYield (%)dree (%)
1H75>95:591
25-Me78>95:592
35-Cl85>95:593
45-Br88>95:594
56-Cl82>95:590
67-MeO70>95:588

Data sourced from related studies on substituted 2-nitrobenzofurans reacting with methyl 2-phenylisocyanoacetate under optimized conditions.[3]

Phosphine-Catalyzed Cycloaddition with Morita-Baylis-Hillman Carbonates

This method utilizes a phosphine catalyst for the asymmetric dearomative (3+2) cycloaddition of 2-nitrobenzofurans with aldehyde-derived Morita-Baylis-Hillman (MBH) carbonates. The reaction yields cyclopentabenzofurans with three contiguous stereocenters in good to high yields and stereoselectivities.[4]

Experimental Protocol:

In a dried vial, this compound (0.1 mmol), the MBH carbonate (0.12 mmol), and a chiral phosphine catalyst (0.01 mmol) are dissolved in an anhydrous solvent (e.g., dichloromethane, 1.0 mL) under an inert atmosphere. The reaction is stirred at room temperature for 24-48 hours until completion as monitored by TLC. The solvent is evaporated, and the residue is purified by flash column chromatography to give the final product.

Quantitative Data Summary:

EntryAldehyde for MBH CarbonateYield (%)dree (%)
1Benzaldehyde85>20:192
24-Chlorobenzaldehyde90>20:195
34-Methylbenzaldehyde82>20:191
42-Naphthaldehyde88>20:193
5Cinnamaldehyde7515:188

Representative data based on the scope of the reaction presented in the literature.[4]

Zinc-Catalyzed Cycloaddition with 3-Isothiocyanato Oxindoles

A chiral bis(oxazoline)/Zn(OTf)₂ complex catalyzes the enantioselective dearomative (3+2) cycloaddition of 2-nitrobenzofurans with 3-isothiocyanato oxindoles. This protocol provides a straightforward route to structurally diverse spirooxindoles containing a 2,3-dihydrobenzofuran motif and three contiguous stereocenters with excellent diastereo- and enantioselectivities.[1]

Experimental Protocol:

To a mixture of the chiral bis(oxazoline) ligand (0.011 mmol) and Zn(OTf)₂ (0.01 mmol) in a dry solvent is added the 3-isothiocyanato oxindole (0.12 mmol) followed by the this compound (0.1 mmol). The reaction is stirred at the specified temperature for the required time. After completion, the reaction mixture is directly subjected to column chromatography for purification.

Quantitative Data Summary:

EntryThis compound SubstituentOxindole N-Protecting GroupYield (%)dree (%)
1HBoc95>20:198
25-BrBoc92>20:197
36-ClBoc90>20:196
4HMe88>20:195

Illustrative data reflecting the high efficiency and selectivity of this catalytic system.[1][7]

Copper-Catalyzed Cycloaddition with Azomethine Ylides

A chiral copper complex is employed to catalyze the asymmetric dearomative (3+2) cycloaddition of 2-nitrobenzofurans with azomethine ylides generated from α-imino γ-lactones.[6] This reaction constructs polyheterocyclic compounds containing spirocyclic-fused butyrolactone–pyrrolidine–dihydrobenzofuran skeletons with excellent stereocontrol.[6][8]

Experimental Protocol:

In a glovebox, a chiral copper catalyst is prepared by mixing the copper salt and a chiral ligand in an anhydrous solvent. To this solution, the this compound (0.1 mmol) and the α-imino γ-lactone (0.12 mmol) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed in vacuo, and the residue is purified by flash chromatography.

Quantitative Data Summary:

EntryAryl group on α-imino γ-lactoneYield (%)dree (%)
1Phenyl8598:2:0:090
24-Fluorophenyl7897:3:0:088
34-Bromophenyl90>99:192
42-Thienyl7595:5:0:085

Data showcases the high diastereoselectivity and good enantioselectivity achieved in this transformation.[6]

Base-Mediated Cycloaddition with para-Quinamines

An efficient dearomative (3+2) cycloaddition of 2-nitrobenzofurans and para-quinamines can be achieved under mild, base-mediated conditions.[2] This reaction affords a series of benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields with perfect diastereoselectivities.[2][7]

Experimental Protocol:

A mixture of the para-quinamine (0.15 mmol), this compound (0.10 mmol), and K₂CO₃ (1.0 equiv.) in acetonitrile (2.0 mL) is stirred at 65 °C for 2 days.[2] For certain substrates, Cs₂CO₃ at room temperature may be more effective.[2] After completion, the solvent is evaporated, and the crude product is purified by column chromatography.

Quantitative Data Summary:

EntryThis compound SubstituentYield (%)dr
1H92>20:1
25-Me88>20:1
35-F95>20:1
45-Cl98>20:1
56-Br91>20:1

This method is notable for its operational simplicity and high diastereoselectivity.[2]

IV. Conclusion

The dearomative (3+2) cycloaddition of 2-nitrobenzofurans has emerged as a robust and versatile strategy for the synthesis of complex heterocyclic scaffolds. The protocols outlined in this document, utilizing a range of catalytic systems, provide researchers with powerful tools for accessing novel chemical matter with high levels of stereocontrol. These methodologies are highly relevant to the fields of medicinal chemistry and materials science, where the development of structurally diverse and complex molecules is of paramount importance. Further exploration of this reaction class is anticipated to uncover new catalytic systems and expand the scope of accessible molecular architectures.

References

Application Notes and Protocols for the Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives from 2-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of benzofuro[3,2-b]indol-3-one derivatives, a class of compounds with significant potential in drug discovery, utilizing 2-nitrobenzofurans as key starting materials. The described methodology is based on an efficient dearomative (3 + 2) cycloaddition reaction with para-quinamines, which proceeds under mild conditions to afford the target compounds in high yields and with excellent diastereoselectivity.[1][2][3] This approach represents a significant advancement in the construction of complex polycyclic frameworks containing the 2,3-dihydrobenzofuran core.[1]

Introduction

Polycyclic frameworks are prevalent in biologically active molecules and natural products, making them attractive targets for synthetic chemists.[1] The fusion of hydroindoline-5-one and 2,3-dihydrobenzofuran cores, in particular, has garnered interest due to the promising biological activities exhibited by compounds containing these motifs, including antimalarial, anti-HIV, and antifungal properties.[1] This protocol details a novel and efficient N-triggered dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with para-quinamines to construct benzofuro[3,2-b]indol-3-one derivatives.[1][2] The reaction is characterized by its mild conditions, high yields (up to 98%), and excellent diastereoselectivities (>20:1 dr).[1][2][3]

Reaction Principle

The synthesis proceeds via a dearomative (3 + 2) cycloaddition reaction. The key steps of the proposed mechanism are:

  • Aza-Michael Addition: An in situ-generated intermediate from the para-quinamine, promoted by an inorganic base, attacks the C3-position of the 2-nitrobenzofuran. This step leads to the dearomatization of the benzofuran ring and the formation of a key intermediate.

  • Intramolecular Michael Addition: The newly formed intermediate undergoes an intramolecular Michael addition.

  • Ring Fusion: This intramolecular cyclization results in the fusion of the hydroindoline-5-one and 2,3-dihydrobenzofuran ring systems, yielding the final polycyclic benzofuro[3,2-b]indol-3-one product.[1]

Data Presentation

Table 1: Substrate Scope of para-Quinamines in the (3+2) Cycloaddition with this compound (2a)[1]
Entrypara-Quinamine (1)ProductYield (%)drTime (h)
11a3aa96>20:148
21b3ba91>20:148
31c3ca85>20:172
41d3da78>20:172
51e3ea64>20:172
61f3fa35>20:1168

Reaction conditions: 1 (0.15 mmol), 2a (0.10 mmol), and K₂CO₃ (1.0 equiv) in 2.0 mL of acetonitrile at 65 °C. The dr values were determined by ¹H NMR analysis. The yields refer to the isolated yield of the product.[1][2]

Table 2: Substrate Scope of 2-Nitrobenzofurans in the (3+2) Cycloaddition with para-Quinamine (1a)[1]
EntryThis compound (2)ProductYield (%)dr
12a3aa96>20:1
22b3ab92>20:1
32c3ac88>20:1
42d3ad81>20:1
52e3ae75>20:1
62y3ay98>20:1

Reaction conditions: 1a (0.15 mmol), 2 (0.10 mmol), and K₂CO₃ (1.0 equiv) in 2.0 mL of acetonitrile at 65 °C for 2 days, unless otherwise noted. The dr values were determined by ¹H NMR analysis. The yields refer to the isolated yield of the product. [a] The reaction was carried out for 3 days. [b] The reaction was carried out with Cs₂CO₃ (1.0 equiv) at 25 °C for 12 h.[1]

Experimental Protocols

General Procedure for the Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives (3aa-3fa)
  • To a reaction tube, add the para-quinamine (1) (0.15 mmol), this compound (2a) (0.10 mmol), and potassium carbonate (K₂CO₃) (0.10 mmol, 1.0 equiv).

  • Add acetonitrile (2.0 mL) as the solvent.

  • Seal the tube and place it in a preheated oil bath at 65 °C.

  • Stir the reaction mixture for the time specified in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired benzofuro[3,2-b]indol-3-one derivative.

Scale-up Synthesis of Product 3aa
  • To a 50 mL round-bottom flask, add para-quinamine 1a (5.0 mmol), this compound 2a (5.0 mmol), and potassium carbonate (K₂CO₃) (5.0 mmol, 1.0 equiv).

  • Add acetonitrile (25 mL).

  • Stir the mixture at 65 °C for 48 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield product 3aa with a 92% isolated yield and >20:1 dr.[1]

Derivatization of Product 3aa: Reduction of the Carbonyl Group
  • To a solution of compound 3aa (0.20 mmol) in methanol (2.0 mL), add sodium borohydride (NaBH₄) (0.40 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with dichloromethane (CH₂Cl₂) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the reduced product 4 in 95% yield with >20:1 dr.[1]

Visualizations

G cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product p_quinamine para-Quinamine (1) reaction_mixture Reaction Mixture in Sealed Tube p_quinamine->reaction_mixture nitrobenzofuran This compound (2) nitrobenzofuran->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture solvent Solvent (Acetonitrile) solvent->reaction_mixture concentration Concentration reaction_mixture->concentration Heating (65 °C) chromatography Column Chromatography concentration->chromatography final_product Benzofuro[3,2-b]indol-3-one Derivative (3) chromatography->final_product

Figure 1. Experimental workflow for the synthesis of benzofuro[3,2-b]indol-3-one derivatives.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product p_quinamine para-Quinamine int_A Intermediate A p_quinamine->int_A Aza-Michael Addition nitrobenzofuran This compound nitrobenzofuran->int_A benzofuroindolone Benzofuro[3,2-b]indol-3-one int_A->benzofuroindolone Intramolecular Michael Addition

Figure 2. Proposed reaction pathway for the synthesis of benzofuro[3,2-b]indol-3-one derivatives.

References

Application Notes and Protocols for the Synthesis of 2-Nitrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-nitrobenzofuran derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The core synthetic strategy involves the condensation of substituted salicylaldehydes with nitroalkanes, followed by intramolecular cyclization.

Introduction

2-Nitrobenzofurans are valuable synthetic intermediates, primarily utilized in the construction of more complex polycyclic frameworks through dearomative cycloaddition reactions.[1] Their electron-deficient nature makes them excellent Michael acceptors and versatile building blocks in organic synthesis. The protocol described herein is a robust and widely applicable method for the preparation of a variety of this compound derivatives.

General Synthetic Pathway

The synthesis of this compound derivatives is typically achieved through a two-step one-pot reaction. The first step is a Henry (nitroaldol) reaction between a substituted salicylaldehyde and a nitroalkane, catalyzed by a base. This is followed by an acid-mediated intramolecular cyclization and dehydration of the intermediate o-hydroxy-β-nitrostyrene to yield the final this compound product.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_intermediates Intermediate cluster_product Product Salicylaldehyde Substituted Salicylaldehyde Henry_Reaction Henry (Nitroaldol) Reaction Salicylaldehyde->Henry_Reaction Nitroalkane Nitroalkane Nitroalkane->Henry_Reaction Nitrostyrene o-Hydroxy-β-nitrostyrene Henry_Reaction->Nitrostyrene Base catalyst Cyclization Intramolecular Cyclization & Dehydration Nitrobenzofuran This compound Derivative Cyclization->Nitrobenzofuran Nitrostyrene->Cyclization Acid catalyst

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol provides a general method for the synthesis of this compound from salicylaldehyde and nitromethane. This procedure can be adapted for various substituted salicylaldehydes and nitroalkanes.

Materials and Reagents:

  • Salicylaldehyde

  • Nitromethane

  • Piperidine (or other suitable base, e.g., ethylenediamine, DABCO)

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Henry Reaction (Formation of the o-Hydroxy-β-nitrostyrene intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in ethanol (5-10 mL per gram of salicylaldehyde).

  • To this solution, add nitromethane (1.2 eq) followed by the dropwise addition of a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 2: Intramolecular Cyclization and Dehydration

  • Once the formation of the intermediate is complete (as indicated by TLC), add acetic anhydride (2.0 eq) and a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or a Lewis acid) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-3 hours. Monitor the reaction by TLC until the intermediate is fully consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.

  • A solid precipitate of the crude this compound may form. If so, collect the solid by vacuum filtration and wash with cold water. If an oil forms, proceed to extraction.

Step 3: Work-up and Purification

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound derivative.

Data Presentation: Examples of this compound Synthesis

The following table summarizes the synthesis of various this compound derivatives using the described methodology or variations thereof, highlighting the scope of the reaction.

EntrySalicylaldehyde DerivativeNitroalkaneBaseCatalyst/ConditionsProductYield (%)Reference
1SalicylaldehydeNitromethanePiperidineAcetic Anhydride, refluxThis compound75-85[2]
25-BromosalicylaldehydeNitromethaneEthylenediamineAcetic Anhydride, reflux5-Bromo-2-nitrobenzofuran82[2]
33,5-DichlorosalicylaldehydeNitromethaneDABCOAcetic Anhydride, reflux3,5-Dichloro-2-nitrobenzofuran78[3]
42-Hydroxy-1-naphthaldehydeNitromethanePiperidineAcetic Anhydride, reflux2-Nitronaphtho[2,1-b]furan70[4]
5SalicylaldehydeNitroethanePiperidineAcetic Anhydride, reflux3-Methyl-2-nitrobenzofuran65[2]
65-NitrosalicylaldehydeNitroethaneEthylenediamineAcetic Anhydride, reflux3-Methyl-5-nitro-2-nitrobenzofuran68[5]
Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the mechanistic steps involved in the synthesis of this compound derivatives.

Mechanism cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Cyclization & Dehydration A Salicylaldehyde + Nitroalkane B Base abstracts α-proton from nitroalkane to form a nitronate anion A->B Base C Nitronate anion attacks the carbonyl carbon of salicylaldehyde B->C D Protonation of the alkoxide to form the β-nitro alcohol intermediate C->D E β-nitro alcohol dehydrates to form o-hydroxy-β-nitrostyrene D->E Acid/Heat F Intramolecular Michael addition of the phenolic hydroxyl group to the nitroalkene E->F Intramolecular G Tautomerization and loss of water to form the this compound ring F->G Product This compound Derivative G->Product

Caption: Mechanistic pathway for the synthesis of 2-nitrobenzofurans.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Nitromethane is flammable and toxic; handle with care.

  • Acetic anhydride is corrosive and a lachrymator; handle with caution.

  • Piperidine and other amine bases are corrosive and have strong odors; use appropriate containment.

Conclusion

The protocol detailed in this document provides a reliable and versatile method for the synthesis of this compound derivatives. The reaction is generally high-yielding and tolerant of a range of substituents on the salicylaldehyde starting material. These compounds serve as important precursors for the synthesis of more complex, biologically active molecules. Researchers in drug discovery and organic synthesis can utilize this protocol to access a library of this compound derivatives for further investigation.

References

Application Notes and Protocols: 2-Nitrobenzofuran in the Construction of Polycyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzofuran has emerged as a versatile and powerful building block in synthetic organic chemistry, particularly in the construction of complex polycyclic frameworks. Its electron-deficient nature, owing to the presence of the nitro group, renders the benzofuran system susceptible to a variety of dearomative cyclization reactions. This reactivity has been harnessed to develop efficient strategies for the synthesis of structurally diverse and biologically relevant polycyclic compounds, which are core motifs in numerous natural products and pharmaceutical agents.

These application notes provide an overview of key synthetic methodologies employing this compound for the construction of polycyclic systems, complete with detailed experimental protocols and quantitative data to facilitate their implementation in a research and development setting.

Key Synthetic Strategies and Applications

The dearomatization of this compound serves as a cornerstone for several powerful cycloaddition and annulation strategies. These reactions allow for the rapid assembly of intricate molecular architectures from relatively simple starting materials.

Dearomative (3+2) Cycloaddition Reactions

The (3+2) cycloaddition of this compound is a widely utilized strategy for the construction of five-membered rings fused to the benzofuran core. This approach has been successfully applied with a variety of reaction partners.

An efficient method for the synthesis of benzofuro[3,2-b]indol-3-one derivatives involves the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines.[1][2] This reaction proceeds smoothly under mild conditions, affording polycyclic products in good to excellent yields and with high diastereoselectivity.[1][2]

Quantitative Data Summary

EntryThis compound Substituentpara-Quinamine SubstituentProductYield (%)Diastereomeric Ratio (dr)
1HN-TsBenzofuro[3,2-b]indol-3-one derivative95>20:1
25-BrN-Ts5-Bromobenzofuro[3,2-b]indol-3-one derivative85>20:1
35-ClN-Ts5-Chlorobenzofuro[3,2-b]indol-3-one derivative88>20:1
46-MeN-Ts6-Methylbenzofuro[3,2-b]indol-3-one derivative92>20:1
57-FN-Ts7-Fluorobenzofuro[3,2-b]indol-3-one derivative81>20:1

Experimental Protocol: General Procedure for the Dearomative (3+2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines [2]

  • To a dried reaction tube, add the para-quinamine (0.15 mmol, 1.5 equiv), this compound (0.10 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃, 0.10 mmol, 1.0 equiv).

  • Add acetonitrile (2.0 mL) as the solvent.

  • Stir the reaction mixture at 65 °C for the time specified (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired benzofuro[3,2-b]indol-3-one derivative.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Proposed Reaction Pathway

reaction_pathway_3_2_cycloaddition cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product This compound This compound Intermediate_A Michael Adduct (Intermediate A) This compound->Intermediate_A Base (K₂CO₃) Michael Addition para-Quinamine para-Quinamine para-Quinamine->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Product Benzofuro[3,2-b]indol-3-one Intermediate_B->Product Tautomerization

Caption: Proposed mechanism for the (3+2) cycloaddition.

The phosphine-catalyzed dearomative (3+2) annulation of 2-nitrobenzofurans with allenoates provides an efficient route to cyclopentannulated benzofurans.[3] This reaction proceeds under mild conditions and exhibits broad substrate scope.

Quantitative Data Summary

EntryThis compound SubstituentAllenoateCatalystProductYield (%)
1HEthyl 2,3-butadienoatePPh₃Ethyl 2-methyl-2,3-dihydrocyclopenta[b]benzofuran-2-carboxylate92
25-BrEthyl 2,3-butadienoatePPh₃Ethyl 6-bromo-2-methyl-2,3-dihydrocyclopenta[b]benzofuran-2-carboxylate85
3HMethyl 2,3-butadienoatePMePh₂Methyl 2-methyl-2,3-dihydrocyclopenta[b]benzofuran-2-carboxylate95
46-ClEthyl 2,3-butadienoatePPh₃Ethyl 7-chloro-2-methyl-2,3-dihydrocyclopenta[b]benzofuran-2-carboxylate88

Experimental Protocol: General Procedure for Phosphine-Catalyzed (3+2) Annulation [3]

  • To a solution of this compound (0.2 mmol) and the allenoate (0.24 mmol) in toluene (2 mL) in a dried reaction vessel, add the phosphine catalyst (e.g., triphenylphosphine, 10 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC.

  • After completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Reaction Workflow

workflow_phosphine_catalyzed_annulation Start Start Combine_Reactants Combine this compound, Allenoate, and Phosphine Catalyst in Toluene Start->Combine_Reactants Stir_RT Stir at Room Temperature (12-24 h) Combine_Reactants->Stir_RT Monitor_TLC Monitor Reaction Progress by TLC Stir_RT->Monitor_TLC Concentrate Concentrate Under Reduced Pressure Monitor_TLC->Concentrate Reaction Complete Purify Purify by Flash Column Chromatography Concentrate->Purify Product Cyclopentannulated Benzofuran Purify->Product logical_relationship_4_2_annulation Reactants This compound N-Alkoxyacrylamide Organic Base (e.g., DBU) Reaction (4+2) Annulation Reactants->Reaction Product [3,2-b]Benzofuropyridinone Reaction->Product

References

Application Notes and Protocols: 2-Nitrobenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide range of biological activities.[1][2] The introduction of a nitro group, particularly at the 2-position, can significantly modulate the electronic properties and biological profile of the molecule. The nitro group is a strong electron-withdrawing group that can participate in critical bioreductive activation processes, often leading to the generation of cytotoxic radical species.[3][4] This unique characteristic has made 2-nitrobenzofuran and its derivatives attractive candidates for investigation in various areas of medicinal chemistry, including antimicrobial, anticancer, antiparasitic, and neuroprotective applications.[1][2][3]

These application notes provide an overview of the diverse therapeutic applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and diagrams illustrating key mechanisms and workflows.

Antimicrobial and Antifungal Activity

Nitrobenzofuran derivatives have demonstrated significant potential as antimicrobial agents, with a spectrum of activity against various bacterial and fungal pathogens.[5][6] The presence of the nitro group is often crucial for their antibacterial effect.[7]

Data Presentation: Antibacterial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against various microbial strains.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Nitrobenzofurans 3,7-dinitro-2-methylbenzofuranBacillus subtilis, Escherichia coli, Staphylococcus aureusComparable to Nitrofurazone[6]
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones 5-nitroimidazole analogueMethicillin-resistant Staphylococcus aureus (MRSA)0.78[8]
Aryl (5-nitrobenzofuran-2-yl)ketoximes Methoxy-substituted phenyl derivative (2c)Candida albicans, Candida glabrata3.12[9]
Benzofuran Derivatives Compound 1 from Penicillium crustosumSalmonella typhimurium, Staphylococcus aureus12.5[10]
Benzofuran Derivatives Compound 1 from Penicillium crustosumEscherichia coli25[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound compounds.

1. Preparation of Materials:

  • Test compounds: Dissolve in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
  • Bacterial/Fungal Strains: Grow cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to log phase. Adjust the inoculum density to approximately 5 x 10^5 CFU/mL.
  • 96-well microtiter plates.
  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and negative control (DMSO vehicle).

2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.
  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
  • Add 10 µL of the prepared microbial inoculum to each well.
  • Include a positive control (standard antibiotic/antifungal) and a negative control (broth with DMSO and inoculum) on each plate.
  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

3. Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Antiparasitic Activity

Derivatives of this compound have shown promising activity against protozoan parasites, including Leishmania and Plasmodium species. Their mechanism often involves the bioreductive activation of the nitro group by parasitic nitroreductase (NTR) enzymes, which are absent or significantly different in host cells, providing a degree of selectivity.[11][12]

Data Presentation: Antileishmanial and Antimalarial Activity
Compound ClassDerivative ExampleTarget Organism/StrainIC50Reference
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n)Leishmania donovani (axenic amastigote)0.016 µM[11][12]
(Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones 4-Nitroimidazole analogue (7c)Leishmania donovani (axenic amastigote)2.70 µM[11]
(Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h)Plasmodium falciparum (K1, resistant)0.654 nM[13]
(Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g)Plasmodium falciparum (3D7, sensitive)0.28 µM[13]
Logical Relationship: Bioactivation of Nitro-Heterocyclic Drugs

The diagram below illustrates the proposed mechanism of action for nitro-containing antiparasitic drugs. The prodrug is selectively activated within the parasite by nitroreductase enzymes, leading to cytotoxic metabolites that cause cell death.

G cluster_host Host Cell cluster_parasite Parasite Cell (e.g., Leishmania) Prodrug_H Nitro-Benzofuran Prodrug No_Activation No/Low Nitroreductase Activity Prodrug_H->No_Activation Low_Toxicity Low Host Toxicity No_Activation->Low_Toxicity Prodrug_P Nitro-Benzofuran Prodrug NTR Parasite Nitroreductase (NTR1/NTR2) Prodrug_P->NTR Bioactivation Metabolites Reactive Nitroso & Hydroxylamine Metabolites NTR->Metabolites Death Parasite Death Metabolites->Death Cytotoxicity Entry Drug Administration Entry->Prodrug_H Entry->Prodrug_P

Caption: Bioactivation of nitro-benzofuran prodrugs in parasites.

Anticancer Activity

Benzofuran derivatives, including those with nitro substituents, are recognized as a promising class of anticancer agents.[14][15] Their mechanisms of action are diverse and can involve the disruption of microtubule dynamics, induction of apoptosis through various signaling pathways, and inhibition of key enzymes like VEGFR-2.[15][16]

Data Presentation: In Vitro Anticancer Activity
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
3-Nitrophenyl chalcone derivative Benzofuran ring-linkedHCT-116 (Colon)Low µM range[17]
3-methylbenzofuran derivatives Compound 16b (p-methoxy group)A549 (Lung)1.48[15]
Benzofuran derivatives Compound 30a HepG2 (Liver)Potent activity[15]
PLK1 PBD Inhibitor MCC1019A549 (Lung)16.4[16]
Experimental Workflow: Screening for Anticancer Activity

The following workflow outlines the typical steps for evaluating the anticancer potential of this compound derivatives.

G A Synthesis of This compound Library B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Select Lead Compounds (Low IC50) B->C C->B Inactive/Toxic (Resynthesize) D Mechanism of Action Studies C->D Active E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Target Engagement Assay (e.g., Tubulin Polymerization) D->G H In Vivo Studies (Xenograft Models) E->H F->H G->H I Preclinical Development H->I

Caption: Workflow for anticancer drug discovery with 2-nitrobenzofurans.

Experimental Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[14]

1. Cell Seeding:

  • Culture human cancer cells (e.g., HCT-116, A549) in appropriate media.
  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound test compounds in culture medium.
  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

  • Carefully remove the medium.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.[17]

Neuroprotective Activity (Enzyme Inhibition)

Certain non-nitro and nitro-substituted 2-phenylbenzofurans have been investigated as inhibitors of enzymes implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[18] Key targets include monoamine oxidases (MAO-A and MAO-B) and cholinesterases.[18][19]

Data Presentation: MAO and Cholinesterase Inhibition
Compound ClassDerivative ExampleTarget EnzymeIC50 (µM)Reference
2-Phenylbenzofurans 2-(3-methoxyphenyl)-5-nitrobenzofuran (9)MAO-B0.024[18]
2-Phenylbenzofurans 7-nitro-2-phenylbenzofuran (7)MAO-A0.168[18]
2-Arylbenzofurans Compound 20 Acetylcholinesterase (AChE)0.086[19][20]
Hydroxylated 2-phenylbenzofurans Compound 17 Butyrylcholinesterase (BChE)3.57[21]
Signaling Pathway: Role of MAO-B in Neurodegeneration

Monoamine oxidase B (MAO-B) is involved in the degradation of neurotransmitters like dopamine. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Furthermore, MAO-B activity can contribute to oxidative stress, a key factor in neurodegeneration.

G DA Dopamine MAOB MAO-B DA->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC ROS Reactive Oxygen Species (ROS) (Oxidative Stress) MAOB->ROS Neuron Dopaminergic Neuron ROS->Neuron Damages Death Neuronal Damage / Apoptosis Neuron->Death Inhibitor This compound MAO-B Inhibitor Inhibitor->MAOB Inhibits

Caption: Inhibition of MAO-B by this compound derivatives.

References

Application Notes and Protocols: One-Pot Synthesis of 2-Benzylbenzofuran from Nitroalkene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a straightforward and efficient one-pot methodology for the synthesis of 2-benzylbenzofuran and its 3-substituted derivatives from readily available nitroalkene precursors. The synthesis involves a sequence of reactions including reduction of the nitroalkene, a Nef reaction, and an acid-mediated cyclization, all performed in a single reaction vessel. This approach offers a significant advantage over multi-step procedures by reducing reaction time, simplifying purification processes, and improving overall yields. The described protocols are valuable for researchers in medicinal chemistry and drug development, as the 2-benzylbenzofuran scaffold is a core component of various biologically active compounds.

Introduction

Benzofuran derivatives are prevalent structural motifs in a wide array of natural products and pharmacologically active molecules. Specifically, the 2-benzylbenzofuran core is of significant interest due to its association with anti-inflammatory and other therapeutic properties. Traditional synthetic routes to these compounds often involve multiple steps, leading to lower overall yields and increased waste. The one-pot synthesis from nitroalkene precursors presents a more atom-economical and efficient alternative. This protocol details two related one-pot procedures for the synthesis of 2-benzylbenzofurans.

Reaction Scheme

The general transformation involves the conversion of a nitroalkene to the corresponding 2-benzylbenzofuran derivative. The reaction proceeds through the reduction of the nitro group, followed by a Nef reaction to unmask a carbonyl group, which then undergoes an acid-mediated cyclization to form the benzofuran ring. For the synthesis of 3-substituted 2-benzylbenzofurans, a Grignard reaction is employed prior to the Nef reaction and cyclization.

Experimental Protocols

Materials and Methods
  • All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Column chromatography for purification should be performed using silica gel (230-400 mesh).

  • NMR spectra can be recorded on a 400 or 500 MHz spectrometer.

Protocol 1: One-Pot Synthesis of 2-Benzylbenzofuran Derivatives

This protocol is adapted from the work of Huang, C.-Y., et al. (2016).[1]

  • Reaction Setup: To a solution of the appropriate nitroalkene (1.0 mmol) in a mixture of THF (8 mL) and MeOH (30 mL), add NaBH4 (2.0 mmol) in portions at 0 °C.

  • Reduction: Stir the reaction mixture at 0 °C for 30 minutes.

  • Nef Reaction & Cyclization: Slowly add 6N HCl (8 mL) to the reaction mixture at 0 °C.

  • Heating: Gradually warm the reaction mixture to 80 °C and stir for 2 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 2-benzylbenzofuran derivative.

Protocol 2: One-Pot Synthesis of 3-Substituted 2-Benzylbenzofuran Derivatives

This protocol is also adapted from Huang, C.-Y., et al. (2016).[1]

  • Grignard Reaction: To a solution of the nitroalkene (1.0 mmol) in dry THF (10 mL), add the appropriate Grignard reagent (1.2 mmol) dropwise at -40 °C under an inert atmosphere.

  • Warming: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Nef Reaction & Cyclization: Cool the reaction mixture to 0 °C and slowly add 6N HCl (8 mL).

  • Heating: Heat the mixture to 80 °C and stir for 2 hours.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1 to isolate and purify the 3-substituted 2-benzylbenzofuran derivative.

Quantitative Data

The following table summarizes the yields of various 2-benzylbenzofuran derivatives synthesized using the one-pot protocols described above.[1]

EntryNitroalkene PrecursorProductYield (%)
12-(2-nitrovinyl)phenol2-benzylbenzofuran85
21-methoxy-2-(2-nitrovinyl)benzene2-benzyl-7-methoxybenzofuran82
31-chloro-2-(2-nitrovinyl)benzene7-chloro-2-benzylbenzofuran80
41-bromo-2-(2-nitrovinyl)benzene2-benzyl-7-bromobenzofuran78
52-(2-nitrovinyl)naphthalen-1-ol2-benzylnaphtho[1,2-b]furan88

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_process One-Pot Reaction Sequence cluster_end Final Product & Purification Nitroalkene Nitroalkene Precursor Reduction Reduction / Grignard Addition Nitroalkene->Reduction Reagents1 NaBH4 or Grignard Reagent Reagents1->Reduction Nef_Reaction Nef Reaction Reduction->Nef_Reaction Intermediate Cyclization Acid-Mediated Cyclization Nef_Reaction->Cyclization Intermediate Product 2-Benzylbenzofuran Derivative Cyclization->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Workflow for the one-pot synthesis of 2-benzylbenzofurans.

Signaling Pathways

No signaling pathways were described in the provided context.

Conclusion

The one-pot synthesis of 2-benzylbenzofuran derivatives from nitroalkene precursors offers a highly efficient and practical approach for accessing this important class of heterocyclic compounds.[1] The methodologies presented are robust, providing good to excellent yields for a variety of substrates. These protocols are anticipated to be of significant utility to researchers engaged in the synthesis of biologically active molecules and for the development of novel therapeutic agents.

References

The Role of 2-Nitrobenzofuran in the Synthesis of Diverse Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzofuran has emerged as a versatile and powerful building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds. Its electron-deficient nature, arising from the strongly electron-withdrawing nitro group at the 2-position, renders the furan ring susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This reactivity has been harnessed to develop efficient synthetic routes to a range of fused and spirocyclic heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic frameworks, including benzofuro[3,2-b]indol-3-ones, spiro[benzofuran-pyrrolidines], and dibenzofurans.

Application Note 1: Dearomative [3+2] Cycloaddition with para-Quinamines for the Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives

The dearomative [3+2] cycloaddition of 2-nitrobenzofurans with para-quinamines provides a highly efficient and diastereoselective method for the synthesis of benzofuro[3,2-b]indol-3-one derivatives.[1][2] This reaction proceeds smoothly under mild conditions and offers access to complex polycyclic frameworks from readily available starting materials.[1] The resulting scaffolds are of interest in drug discovery due to their structural similarity to biologically active natural products.

Experimental Workflow: [3+2] Cycloaddition with para-Quinamines

workflow1 start Start reactants Combine this compound, para-Quinamine, and K2CO3 in Acetonitrile start->reactants reaction Heat Reaction Mixture at 65 °C reactants->reaction workup Reaction Work-up: - Cool to room temperature - Concentrate under vacuum reaction->workup purification Purify by Column Chromatography workup->purification product Obtain Benzofuro[3,2-b]indol-3-one Derivative purification->product

Caption: Workflow for the synthesis of benzofuro[3,2-b]indol-3-ones.

Quantitative Data
This compound Substituentpara-Quinamine Substituent (R)BaseTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
HHK₂CO₃654895>20:1[1][2]
5-MeHK₂CO₃654892>20:1[1]
5-ClHK₂CO₃654894>20:1[1]
5-BrHK₂CO₃654896>20:1[1]
7-MeHK₂CO₃654885>20:1[1]
HMeK₂CO₃654891>20:1[1]
HEtK₂CO₃657288>20:1[1]
HVinylK₂CO₃657264>20:1[1]
2-NitroindoleHCs₂CO₃251260>20:1[1]
Experimental Protocol

General Procedure for the Dearomative [3+2] Cycloaddition of 2-Nitrobenzofurans and para-Quinamines: [1][2]

  • To a dried reaction tube, add the para-quinamine (0.15 mmol, 1.5 equiv.), this compound (0.10 mmol, 1.0 equiv.), and potassium carbonate (K₂CO₃, 0.10 mmol, 1.0 equiv.).

  • Add 2.0 mL of acetonitrile as the solvent.

  • Seal the tube and heat the reaction mixture at 65 °C with stirring for the time indicated in the data table (typically 48-72 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired benzofuro[3,2-b]indol-3-one derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.[1][2]

Application Note 2: [3+2] Cycloaddition with Azomethine Ylides for the Synthesis of Spiro[benzofuran-pyrrolidine] Derivatives

The 1,3-dipolar cycloaddition of this compound with in situ generated azomethine ylides is a powerful strategy for the construction of spiro[benzofuran-pyrrolidine] scaffolds. These spirocyclic systems are of significant interest in medicinal chemistry due to their three-dimensional architecture and potential for diverse biological activities. This reaction typically proceeds with high diastereoselectivity, providing access to complex molecular frameworks.

Reaction Pathway: [3+2] Cycloaddition with Azomethine Ylides

pathway2 cluster_reactants Reactants cluster_products Products This compound This compound Cycloaddition [3+2] Cycloaddition This compound->Cycloaddition Azomethine Ylide Precursor Isatin/Sarcosine In situ Generation In situ generation of Azomethine Ylide Azomethine Ylide Precursor->In situ Generation Spiro[benzofuran-pyrrolidine] Spiro[benzofuran-pyrrolidine] In situ Generation->Cycloaddition Cycloaddition->Spiro[benzofuran-pyrrolidine]

Caption: Synthesis of spiro[benzofuran-pyrrolidines].

Quantitative Data
This compound SubstituentIsatin SubstituentAmino AcidSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
HHSarcosineTHF6016829:1[3]
H5-ClSarcosineTHF601699>20:1[3]
H5-BrSarcosineTHF601695>20:1[3]
H5-MeSarcosineTHF601688>20:1[3]
H5-FSarcosineTHF601691>20:1[3]
HHL-ProlineCH₂Cl₂RT2494>20:1[4]
5-ClHL-ProlineCH₂Cl₂RT2492>20:1[4]
5-BrHL-ProlineCH₂Cl₂RT2490>20:1[4]
Experimental Protocol

General Procedure for the [3+2] Cycloaddition of this compound with Azomethine Ylides: [3][4]

  • To a solution of this compound (0.3 mmol, 1.0 equiv.) and isatin (0.6 mmol, 2.0 equiv.) in the specified solvent (e.g., THF or CH₂Cl₂, 3.0 mL) in a reaction vessel, add the amino acid (e.g., sarcosine or L-proline, 0.9 mmol, 3.0 equiv.).

  • Stir the reaction mixture at the specified temperature (room temperature to 60 °C) for the indicated time (typically 16-24 hours).

  • Monitor the progress of the reaction by TLC.

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired spiro[benzofuran-pyrrolidine] derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product.[3]

Application Note 3: [4+2] Cycloaddition (Diels-Alder Reaction) for the Synthesis of Dibenzofuran Derivatives

This compound can function as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienes.[5] This reaction provides a direct route to the synthesis of substituted dibenzofuran precursors. The initial cycloadduct can subsequently undergo elimination of the nitro group and aromatization to afford the corresponding dibenzofuran. This domino process is a valuable tool for constructing this important heterocyclic core.[6]

Reaction Pathway: Diels-Alder Reaction and Aromatization

pathway3 This compound This compound Cycloaddition [4+2] Cycloaddition This compound->Cycloaddition Diene Diene Diene->Cycloaddition Cycloadduct Initial Cycloadduct Cycloaddition->Cycloadduct Elimination Elimination of HNO₂ Cycloadduct->Elimination Dibenzofuran Dibenzofuran Elimination->Dibenzofuran

Caption: Synthesis of dibenzofurans via Diels-Alder reaction.

Quantitative Data
DieneSolventTemp. (°C)Time (h)ProductYield (%)Reference
IsopreneToluene11072Mixture of regioisomeric dibenzofurans45[6]
1-Trimethylsilyloxy-1,3-butadieneToluene110481-Hydroxydibenzofuran55[6]
Danishefsky's dieneToluene110481-Hydroxy-3-methoxydibenzofuran60[6]
CyclopentadieneToluene120-13072-96Bicyclic adduct75-95 (conversion)[7]
Experimental Protocol

General Procedure for the Diels-Alder Reaction of this compound: [6][7]

  • In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., toluene, 5 mL).

  • Add the diene (2.0-4.0 equiv.).

  • Seal the tube and heat the reaction mixture at the specified temperature (typically 110-130 °C) for the indicated time (48-96 hours).

  • Monitor the reaction by TLC or HPLC.

  • After cooling to room temperature, carefully open the sealed tube.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the desired dibenzofuran derivative or the initial cycloadduct.

  • Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile synthon for the construction of a wide array of complex heterocyclic scaffolds. The dearomative [3+2] cycloaddition reactions with para-quinamines and azomethine ylides, as well as the [4+2] Diels-Alder cycloaddition, provide efficient and stereoselective pathways to novel molecular architectures with potential applications in drug discovery and materials science. The protocols and data presented herein serve as a practical guide for researchers to explore and exploit the rich chemistry of this compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed methodologies for the synthesis of 2-substituted benzofurans, a crucial scaffold in medicinal chemistry and materials science. This document details two primary synthetic strategies: the Sonogashira coupling followed by cyclization, and the intramolecular Heck reaction. For each method, detailed experimental protocols, quantitative data for various substrates and catalytic systems, and mechanistic diagrams are provided to facilitate practical application in a research and development setting.

Sonogashira Coupling and Cyclization Cascade

The Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization, is a robust and widely employed method for the synthesis of 2-substituted benzofurans. This one-pot domino reaction offers high atom economy and allows for significant molecular diversity.

Reaction Principle

The reaction proceeds through a palladium-catalyzed Sonogashira cross-coupling of an o-halophenol with a terminal alkyne to form a 2-alkynylphenol intermediate. In the same pot, a subsequent intramolecular hydroalkoxylation, often catalyzed by the same palladium complex or a co-catalyst, leads to the formation of the benzofuran ring.[1][2]

Experimental Protocol: General Procedure for the One-Pot Synthesis of 2-Arylbenzofurans

To a dried Schlenk tube are added the o-iodophenol (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., DMF, 5 mL), the terminal alkyne (1.2 mmol, 1.2 equiv), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) are then added. The reaction mixture is stirred at a specified temperature (typically ranging from 80 to 120 °C) for a designated time (usually 4-24 hours), while monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

Data Presentation: Synthesis of 2-Arylbenzofurans via Sonogashira Coupling/Cyclization
Entryo-HalophenolAlkyneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-IodophenolPhenylacetylenePd(PPh₃)₂Cl₂ (2), CuI (4)K₂CO₃ (2)DMF1001292
22-Iodophenol4-MethoxyphenylacetylenePd(OAc)₂ (2), PPh₃ (4), CuI (5)Et₃N (3)Toluene110888
32-BromophenolPhenylacetylenePdCl₂(dppf) (3), CuI (5)Cs₂CO₃ (2)Dioxane1201675
42-Iodophenol1-HexynePd(PPh₃)₄ (5), CuI (10)K₃PO₄ (2.5)DMF902485
54-Nitro-2-iodophenolPhenylacetylenePd(OAc)₂ (2), XPhos (4), CuI (5)K₂CO₃ (2)Acetonitrile801095

Visualization: Catalytic Cycle of Sonogashira Coupling and Cyclization

Sonogashira_Cyclization Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArI o-Halophenol ArI->OxAdd R_alkyne Terminal Alkyne PdII_complex Ar-Pd(II)-I(L)₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Cu_acetylide Copper Acetylide (from Alkyne + CuI) Cu_acetylide->Transmetalation PdII_alkynyl Ar-Pd(II)-C≡C-R(L)₂ Transmetalation->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Regeneration Alkynylphenol 2-Alkynylphenol RedElim->Alkynylphenol Cyclization Intramolecular Cyclization Alkynylphenol->Cyclization Benzofuran 2-Substituted Benzofuran Cyclization->Benzofuran

Caption: Catalytic cycle for the Sonogashira coupling and subsequent cyclization.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful pathway for the synthesis of 2-substituted benzofurans, particularly from readily available o-alkenylphenol derivatives. This method is highly efficient for the formation of the five-membered benzofuran ring system.

Reaction Principle

The synthesis of the starting o-iodoaryl vinyl ethers can be achieved via a conjugate addition of o-iodophenols to activated alkynes. The subsequent intramolecular Heck reaction of the purified vinyl ether proceeds via an oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by an intramolecular migratory insertion of the double bond and subsequent β-hydride elimination to afford the benzofuran product and regenerate the Pd(0) catalyst.[3]

Experimental Protocol: General Procedure for Intramolecular Heck Reaction

A mixture of the o-iodoaryl vinyl ether (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Ag₂CO₃, 1.5 equiv) in an anhydrous solvent (e.g., acetonitrile, 10 mL) is placed in a sealed tube. The reaction mixture is heated to a specified temperature (typically 100-120 °C) for the required time (usually 12-24 hours). After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the 2-substituted benzofuran.

Data Presentation: Synthesis of 2-Substituted Benzofurans via Intramolecular Heck Reaction
EntrySubstrate (o-Iodoaryl Vinyl Ether)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Iodo-2-(vinyloxy)benzenePd(OAc)₂ (5)PPh₃ (10)Ag₂CO₃ (1.5)CH₃CN1151585
21-Iodo-2-(prop-1-en-2-yloxy)benzenePd₂(dba)₃ (2.5)P(o-tol)₃ (10)K₂CO₃ (2)Toluene1101278
3Ethyl 3-(2-iodophenoxy)acrylatePd(OAc)₂ (5)PPh₃ (10)Ag₂CO₃ (1.5)CH₃CN1151892
41-(2-(2-Iodophenoxy)vinyl)pyrrolidin-2-onePdCl₂(PPh₃)₂ (5)-Et₃N (2)DMF1002465
51-Iodo-2-(styryloxy)benzenePd(OAc)₂ (5)P(Cy)₃ (10)NaOAc (3)DMA1201688

Visualization: Experimental Workflow for Intramolecular Heck Reaction

Heck_Workflow Start Start: o-Iodoaryl Vinyl Ether Reagents Add: Pd Catalyst Ligand Base Solvent Start->Reagents Reaction Heat in Sealed Tube Reagents->Reaction Workup Cool & Filter through Celite Reaction->Workup Purification Concentrate & Purify by Column Chromatography Workup->Purification Product Product: 2-Substituted Benzofuran Purification->Product

Caption: General experimental workflow for the intramolecular Heck reaction.

Domino Heck and Other One-Pot Strategies

Recent advancements have led to the development of elegant domino and one-pot procedures that combine multiple transformations in a single operation, offering increased efficiency and sustainability.

Reaction Principle

These strategies often involve a palladium-catalyzed C-H activation/oxidation sequence or a cascade of coupling and cyclization reactions. For instance, a one-pot synthesis can involve the reaction of 2-hydroxyarylacetonitriles with sodium sulfinates, proceeding through a desulfinative addition and an intramolecular annulation.[2]

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans from 2-Hydroxyarylacetonitriles

In a round-bottom flask, 2-hydroxyarylacetonitrile (1.0 mmol, 1.0 equiv), sodium sulfinate (1.5 mmol, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and a ligand (e.g., PPh₃, 20 mol%) are combined in a suitable solvent (e.g., toluene, 5 mL). The flask is equipped with a reflux condenser and the mixture is heated to 110 °C for 12-24 hours. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified directly by column chromatography to afford the 2-arylbenzofuran.

Data Presentation: One-Pot Synthesis of 2-Arylbenzofurans
Entry2-HydroxyarylacetonitrileSodium SulfinateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-HydroxyphenylacetonitrileSodium benzenesulfinatePd(OAc)₂ (10)PPh₃ (20)Toluene1101285
25-Methoxy-2-hydroxyphenylacetonitrileSodium p-toluenesulfinatePdCl₂(dppf) (5)-Dioxane1201678
32-HydroxyphenylacetonitrileSodium 4-chlorobenzenesulfinatePd₂(dba)₃ (5)Xantphos (10)Toluene1101890
45-Bromo-2-hydroxyphenylacetonitrileSodium benzenesulfinatePd(OAc)₂ (10)PPh₃ (20)Toluene1101482

Visualization: Logical Flow of a Domino Heck-Type Reaction

Domino_Heck Start Starting Materials: 2-Hydroxystyrenes Iodobenzenes Step1 C-H Activation/ Oxidative Cyclization Start->Step1 Catalyst Pd(II) Catalyst Catalyst->Step1 Intermediate Palladacycle Intermediate Step1->Intermediate Step2 Reductive Elimination Intermediate->Step2 Product 2-Arylbenzofuran Step2->Product Catalyst_Regen Catalyst Regeneration Step2->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Logical flow of a domino Heck-type reaction for benzofuran synthesis.

References

Application Note: Purification of 2-Nitrobenzofuran Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrobenzofuran is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The synthesis of this compound often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification method is essential to obtain a high-purity compound for subsequent downstream applications, such as biological screening and further synthetic modifications. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted and effective technique for this purpose.[1]

Principle of Separation

Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their varying solubility in a mobile phase.[2] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column. Less polar compounds, having weaker interactions with the silica gel, travel down the column more quickly, while more polar compounds are retained longer. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be effectively separated and collected in different fractions.

Physicochemical and Chromatographic Data

A summary of the relevant physicochemical properties of this compound is provided in Table 1. This data is crucial for understanding its chromatographic behavior. Table 2 provides estimated chromatographic parameters based on data for compounds with similar functional groups, which can serve as a starting point for method development.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₅NO₃
Molecular Weight163.13 g/mol
XLogP32.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3

Source: PubChem CID 36328

Table 2: Estimated Chromatographic Parameters for Method Development

Compound TypeSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
Moderately Polar Aromatic80:200.58
Polar Aromatic70:300.44
Nitroaromatic95:50.44

Note: The Rf values are for compounds with similar polarity and are intended as a guide. The optimal solvent system and resulting Rf for this compound should be determined empirically using Thin Layer Chromatography (TLC).[3][4] An ideal Rf value for column chromatography is typically in the range of 0.25-0.35.

Experimental Protocol: Column Chromatography Purification of this compound

This protocol details the steps for purifying crude this compound using silica gel column chromatography with a hexane-ethyl acetate solvent system.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Beakers and Erlenmeyer flasks

  • Separatory funnel (for gradient elution)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

1. Preparation of the Column

a. Ensure the chromatography column is clean, dry, and securely clamped in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. c. Add a thin layer of sand (approximately 1 cm) on top of the plug. d. Prepare a slurry of silica gel in hexane (or the initial, least polar eluent). For every 1 g of crude product, use approximately 30-50 g of silica gel. e. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles. f. Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel bed. g. Add another thin layer of sand on top of the packed silica gel to protect the surface from disturbance during sample and eluent addition.

2. Sample Loading

Choose one of the following methods:

a. Wet Loading: i. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). ii. Carefully add the dissolved sample solution dropwise onto the top of the sand layer using a pipette. iii. Rinse the flask that contained the sample with a small amount of eluent and add this to the column to ensure complete transfer.

b. Dry Loading: i. Dissolve the crude this compound in a suitable volatile solvent. ii. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution. iii. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. iv. Carefully add this powder onto the top of the sand layer in the column.

3. Elution

a. Begin the elution with a low-polarity solvent system, such as 100% hexane or a hexane:ethyl acetate mixture (e.g., 98:2). b. Carefully add the eluent to the column, ensuring not to disturb the top layer of sand. c. Open the stopcock and begin collecting the eluate in fractions (e.g., 10-20 mL per fraction). d. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be from 2% to 20% ethyl acetate in hexane.[1] The optimal gradient should be determined based on TLC analysis of the crude mixture.

4. Fraction Analysis

a. Monitor the separation by performing TLC analysis on the collected fractions. b. Spot a small amount from each fraction onto a TLC plate, along with a spot of the crude mixture and a pure standard if available. c. Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 80:20). d. Visualize the spots under a UV lamp. e. Combine the fractions that contain the pure this compound.

5. Isolation of Pure Product

a. Transfer the combined pure fractions to a round-bottom flask. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound. c. Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, melting point).

Visualizations

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound tlc_analysis TLC Analysis of Crude crude_product->tlc_analysis elution Gradient Elution (Hexane:EtOAc) tlc_analysis->elution Determine Gradient column_packing Column Packing (Silica Gel Slurry) sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_tlc TLC Analysis of Fractions fraction_collection->fraction_tlc combine_fractions Combine Pure Fractions fraction_tlc->combine_fractions Identify Pure Fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis and Research Applications of 2-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up synthesis of 2-nitrobenzofuran and its application in key research areas. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of workflows and biological pathways to facilitate understanding and implementation in a laboratory setting.

I. Scale-Up Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reaction of a substituted salicylaldehyde with bromonitromethane in the presence of a base.[1] This reaction proceeds via a tandem Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration.[1] While many literature methods describe this synthesis on a millimole scale, this protocol has been adapted for a gram-scale synthesis, crucial for supplying sufficient material for extensive research applications.

Reaction Principle and Mechanism

The synthesis involves the deprotonation of bromonitromethane by a base to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. An intramolecular cyclization is followed by dehydration to yield the this compound product.[1]

Experimental Protocol: Gram-Scale Synthesis of this compound

Materials:

  • Salicylaldehyde

  • Bromonitromethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of salicylaldehyde (e.g., 10.0 g, 81.9 mmol) in anhydrous methanol (200 mL) in a round-bottom flask, add anhydrous potassium carbonate (e.g., 22.6 g, 163.8 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromonitromethane (e.g., 13.8 g, 98.3 mmol) dropwise to the suspension over 20-30 minutes. Caution: Bromonitromethane is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • To the residue, add water (200 mL) and extract the product with dichloromethane (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes the reaction outcomes for the synthesis of various this compound derivatives on a millimole scale, demonstrating the versatility of the method.[1]

EntrySalicylaldehyde SubstituentProductReaction Time (h)Yield (%)
1HThis compound2475
25-Bromo5-Bromo-2-nitrobenzofuran2482
35-Chloro5-Chloro-2-nitrobenzofuran2480
45-Nitro5,7-Dinitrobenzofuran2465
53-Methoxy3-Methoxy-2-nitrobenzofuran2470

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Salicylaldehyde Salicylaldehyde Mixing Mixing and Stirring (24h, Room Temp) Salicylaldehyde->Mixing Bromonitromethane Bromonitromethane Bromonitromethane->Mixing Base K2CO3 (Base) Base->Mixing Solvent Methanol (Solvent) Solvent->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Extraction Extraction with DCM Evaporation->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure this compound Chromatography->Product

Caption: Workflow for the gram-scale synthesis of this compound.

II. Research Applications of this compound

This compound and its derivatives exhibit a range of biological activities, making them valuable scaffolds in drug discovery and development. Key applications include their use as antibacterial and antitrypanosomal agents.

A. Antibacterial Activity

Nitrobenzofurans have demonstrated bacteriostatic activity against various bacterial strains.[2] The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

The following table presents representative MIC values for a benzofuran derivative against common bacterial strains.[3]

CompoundBacterial StrainMIC (µg/mL)
2-salicyloylbenzofuran derivative 8hS. aureus (MSSA)0.06-0.12 mM
2-salicyloylbenzofuran derivative 8hS. aureus (MRSA)0.12 mM
2-salicyloylbenzofuran derivative 8hE. coli>0.55 mM
B. Antitrypanosomal Activity

2-Nitrobenzofurans have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. A key target for antitrypanosomal drugs is the cysteine protease cruzain, which is essential for the parasite's life cycle.

Materials:

  • Vero cells (or other suitable host cell line)

  • Trypanosoma cruzi trypomastigotes

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • This compound

  • Control drug (e.g., benznidazole)

  • 96-well plates

  • Microscope

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate and incubate until they form a confluent monolayer.

  • Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes.

  • Compound Addition: After infection, add serial dilutions of this compound to the wells. Include a positive control (infected cells with benznidazole), a negative control (infected cells with vehicle), and an uninfected cell control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Assessment of Activity: The number of intracellular amastigotes is quantified by microscopy after fixing and staining the cells. The concentration of the compound that reduces the number of parasites by 50% (IC₅₀) is determined.

Materials:

  • Recombinant cruzain enzyme

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, with DTT)

  • This compound

  • Control inhibitor (e.g., E-64)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the cruzain enzyme. Incubate for a pre-determined time at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Signaling Pathway in Cancer

Benzofuran derivatives have been reported to exert anticancer effects by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Benzofuran This compound Derivative Benzofuran->PI3K Inhibition Benzofuran->Akt Inhibition Benzofuran->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

References

2-Nitrobenzofuran: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among its derivatives, 2-nitrobenzofuran has emerged as a crucial building block in medicinal chemistry. The presence of the nitro group at the 2-position not only influences the electronic properties of the benzofuran ring system but also serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Therapeutic Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, including as antibacterial, anticancer, and neuroprotective agents, as well as enzyme inhibitors.

Antibacterial Activity

Nitro-substituted benzofurans have been investigated for their antibacterial properties. The nitro group is a key pharmacophore in several classes of antimicrobial agents.

Table 1: Antibacterial Activity of Nitrobenzofuran Derivatives

CompoundTarget OrganismActivityReference
3,7-dinitro-2-methylbenzofuranE. coli BrBacteriostatic, not susceptible to nitrofurazone resistance[1]
2-Methyl-3-nitrobenzofuran and analogsVarious bacteriaBacteriostatic, spectrum similar to nitrofurazone[1]
5-nitrobenzofuran-3-yl)hydrazine derivativesEnterococcus faecalis, Candida albicansPotent to significant antibacterial activity[2]
Anticancer Activity

The benzofuran scaffold is present in several compounds with recognized anticancer properties.[3][4] The introduction of a nitro group can enhance this activity, and this compound serves as a precursor for various cytotoxic agents.[5][6]

Table 2: Anticancer Activity of Benzofuran Derivatives

Compound ClassCancer Cell LineActivityReference
1-(Benzofuran-3-yl)-1H-1,2,3-triazole derivativesHCT116, HeLa, HepG2, A549IC50 values in the micromolar to sub-micromolar range[4]
3-Methylbenzofuran derivativesNCI-H23, A549Significant inhibition of cancer cell lines[4]
Halogenated benzofuran derivativesK562 (leukemia), MOLT-4 (leukemia), HeLa (cervix carcinoma)Significant and selective cytotoxic activity[6][7]
Enzyme Inhibition

Nitro-substituted 2-phenylbenzofurans have been explored as potential inhibitors of human monoamine oxidase (MAO), enzymes implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[8]

Table 3: MAO Inhibitory Activity of Nitro-Substituted 2-Phenylbenzofurans

Compound ClassTarget EnzymeSelectivityApplicationReference
Nitro-substituted 2-phenylbenzofuransMonoamine Oxidase (MAO)Higher selectivity for MAO-BNeurodegenerative disorders[8]
Neuroprotective Activity

Benzofuran derivatives have shown promise as neuroprotective agents. Studies have demonstrated their ability to protect against excitotoxic neuronal cell damage and exhibit antioxidant properties.[9][10] While direct use of this compound in neuroprotective agents is less documented, its role as a synthetic intermediate for neuroactive compounds is significant.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives often involves the cyclization of appropriately substituted phenols. For instance, a dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines has been developed to synthesize benzofuro[3,2-b]indol-3-one derivatives.[11]

Protocol 1: Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives [11]

  • Materials: this compound, para-quinamine, potassium carbonate (K₂CO₃), acetonitrile.

  • Procedure: a. To a solution of this compound (0.10 mmol) in acetonitrile (2.0 mL), add the corresponding para-quinamine (0.15 mmol) and K₂CO₃ (1.0 equiv). b. Stir the reaction mixture at 65 °C for the specified time (monitor by TLC). c. Upon completion, cool the reaction mixture to room temperature. d. Remove the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuro[3,2-b]indol-3-one derivative.

In Vitro Antibacterial Activity Assay

The antibacterial activity of synthesized compounds can be evaluated using standard methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

  • Materials: Synthesized benzofuran derivatives, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, spectrophotometer.

  • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations. c. Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. d. Add the bacterial inoculum to each well containing the diluted compound. e. Include positive (bacteria in MHB without compound) and negative (MHB alone) controls. f. Incubate the plates at 37 °C for 18-24 hours. g. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring absorbance at 600 nm.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol 3: MTT Cytotoxicity Assay

  • Materials: Cancer cell lines (e.g., HeLa, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution, DMSO.

  • Procedure: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. c. After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then determined.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis s1 Starting Materials (this compound) s2 Chemical Reaction (e.g., Cycloaddition) s1->s2 s3 Purification (Column Chromatography) s2->s3 b1 Antibacterial Assay (MIC Determination) s3->b1 Test Compounds b2 Anticancer Assay (MTT Assay) s3->b2 Test Compounds b3 Enzyme Inhibition (MAO Assay) s3->b3 Test Compounds d1 Determine MIC Values b1->d1 d2 Calculate IC50 Values b2->d2 d3 Structure-Activity Relationship (SAR) b3->d3 d1->d3 d2->d3

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

mao_inhibition_pathway MAO Monoamine Oxidase (MAO-A/B) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Monoamine Neurotransmitters (Dopamine, Serotonin) Neurotransmitters->MAO Metabolism Inhibitor This compound Derivative Inhibitor->MAO Inhibition

Caption: Mechanism of action for this compound derivatives as MAO inhibitors.

References

Application Notes and Protocols for the Synthesis of Functionalized 2-Nitrobenzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Nitrobenzofurans are a class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry due to their wide range of biological activities. These activities include antibacterial, antifungal, and notably, antitrypanosomal properties, making the 2-nitrobenzofuran scaffold a critical component in the development of new therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of functionalized this compound analogs, with a focus on a common and effective method utilizing substituted salicylaldehydes and bromonitromethane.

Synthetic Route 1: Tandem Henry Reaction and Intramolecular Cyclization

A prevalent and efficient method for synthesizing the this compound core involves the reaction of substituted salicylaldehydes with bromonitromethane in the presence of a base.[1] This reaction proceeds through a tandem sequence involving a Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration.[1]

Reaction Mechanism:

The synthesis is typically performed in a polar solvent like methanol or ethanol, with a base such as potassium carbonate to facilitate the deprotonation of bromonitromethane. The proposed mechanism is as follows:

  • Deprotonation: The base abstracts a proton from bromonitromethane to form a resonance-stabilized nitronate anion.

  • Henry Reaction: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the salicylaldehyde, leading to the formation of a 1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol intermediate.[1]

  • Intramolecular Cyclization: The phenoxide, formed by the deprotonation of the hydroxyl group of the salicylaldehyde moiety, attacks the carbon atom bearing the bromine in an intramolecular nucleophilic substitution. This step results in a 2,3-dihydro-2-nitro-3-hydroxybenzofuran intermediate.

  • Dehydration: This intermediate readily undergoes dehydration to yield the final this compound product.[1]

G Reaction Mechanism for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Salicylaldehyde Substituted Salicylaldehyde Henry_Reaction Henry (Nitroaldol) Reaction Salicylaldehyde->Henry_Reaction Bromonitromethane Bromonitromethane Deprotonation Deprotonation of Bromonitromethane Bromonitromethane->Deprotonation Deprotonation->Henry_Reaction Nitronate anion Cyclization Intramolecular Cyclization Henry_Reaction->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Cyclized Intermediate Product Functionalized This compound Dehydration->Product

Reaction mechanism for this compound synthesis.
Experimental Protocol

Materials:

  • Substituted salicylaldehyde

  • Bromonitromethane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

Work-up and Purification:

  • After the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.[1]

Safety Precautions:

  • All reactions should be conducted in a well-ventilated fume hood.

  • Bromonitromethane is a lachrymator and should be handled with care using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ensure all salicylaldehydes and other reagents are of high purity.

  • Anhydrous solvents are recommended for optimal results.[1]

Data Presentation

The following table summarizes the reaction outcomes for the synthesis of various this compound derivatives from substituted salicylaldehydes and bromonitromethane.[1]

EntrySubstituent on SalicylaldehydeProductYield (%)
1HThis compound85
25-Bromo5-Bromo-2-nitrobenzofuran92
35-Chloro5-Chloro-2-nitrobenzofuran90
45-Nitro2,5-Dinitrobenzofuran78
53-Methoxy3-Methoxy-2-nitrobenzofuran80

Note: Yields are isolated yields after purification.[1]

Synthetic Route 2: Dearomative (3 + 2) Cycloaddition

Functionalized 2-nitrobenzofurans can serve as precursors for the synthesis of more complex polycyclic frameworks through dearomative cycloaddition reactions. An efficient dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with para-quinamines has been developed to afford a series of benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields and high diastereoselectivities.[2]

G Dearomative (3+2) Cycloaddition Workflow Start Starting Materials: - Functionalized this compound - para-Quinamine Reaction Dearomative (3+2) Cycloaddition (Base-mediated) Start->Reaction Intermediate Intramolecular Michael Addition Intermediate Reaction->Intermediate Product Polycyclic Benzofuro[3,2-b]indol-3-one Derivatives Intermediate->Product

Dearomative (3+2) cycloaddition workflow.
General Protocol

The reaction is typically carried out under mild conditions. For example, the reaction of a para-quinamine with a this compound can be performed in the presence of a base like lithium bis(trimethylsilyl)amide (LiHMDS) in a solvent such as tetrahydrofuran (THF) at low temperatures.[2]

Data Presentation

The substrate scope for this reaction is broad, allowing for the synthesis of a variety of benzofuro[3,2-b]indol-3-one derivatives with excellent diastereoselectivities (>20:1 dr).[2]

EntryThis compound Substituentpara-Quinamine SubstituentYield (%)
1HN-Ts95
24-FluoroN-Ts76
35-MethylN-Ts92
46-ChloroN-Ts88
5HN-Bs91

Note: Yields are isolated yields of the product with >20:1 dr.[2]

Applications in Drug Discovery

The this compound scaffold is a valuable pharmacophore in drug discovery. Its derivatives have shown potential as antibacterial, antifungal, and antitrypanosomal agents.[1] The antitrypanosomal activity is particularly significant for developing new treatments for diseases like Chagas disease, caused by Trypanosoma cruzi. A key target in this parasite is the cysteine protease cruzain, which is essential for its life cycle.[1]

G Drug Discovery Pipeline for a this compound Derivative cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market Target Target Identification (e.g., Cruzain) Synthesis Synthesis of This compound Analogs Target->Synthesis Screening In Vitro Screening (Antitrypanosomal Activity) Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Phase1 Phase I In_Vivo->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Post_Market Post-Market Surveillance Approval->Post_Market

Drug discovery pipeline for a this compound derivative.

References

Troubleshooting & Optimization

troubleshooting low yield in 2-nitrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 2-nitrobenzofuran, a key intermediate in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 2-nitrobenzofurans?

A1: The most prevalent methods for synthesizing 2-nitrobenzofurans include:

  • Reaction of Salicylaldehydes with Bromonitromethane: This is a widely used and effective method that proceeds via a Henry (nitroaldol) reaction followed by intramolecular cyclization and dehydration.[1]

  • Electrophilic Nitration of Benzofurans: This method involves the direct nitration of a pre-existing benzofuran ring system.

  • Multi-step Syntheses from Functionalized Phenols and Nitroaromatics: These routes offer greater control over the final substitution pattern but are generally more complex.[2]

Q2: My this compound synthesis is resulting in a very low yield. What are the general factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several critical factors:

  • Reagent Quality: The purity of starting materials, particularly the salicylaldehyde and bromonitromethane, is crucial. Impurities can lead to side reactions and inhibit the desired transformation.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.

  • Stoichiometry: Incorrect molar ratios of reactants and reagents can lead to incomplete conversion or the formation of byproducts.

  • Moisture: Many of the reagents and intermediates are sensitive to moisture, which can quench reactants or catalyze side reactions. The use of anhydrous solvents and reagents is often recommended.[1]

Q3: What are some potential side reactions that can occur during the synthesis of this compound from salicylaldehyde and bromonitromethane?

A3: The primary side reactions include the formation of stable intermediates that fail to convert to the final product. The reaction proceeds through a 1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol intermediate, which then cyclizes to a 2,3-dihydro-2-nitro-3-hydroxybenzofuran intermediate before dehydrating to the final product.[1][3] Incomplete dehydration can lead to the presence of the hydroxylated intermediate in the crude product mixture. Polymerization of the salicylaldehyde or other starting materials under basic conditions can also occur.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the salicylaldehyde and bromonitromethane method.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inactive Base Use a freshly opened or properly stored base. Ensure the base is strong enough to deprotonate the bromonitromethane. While strong bases like NaH and LiHMDS can reduce reaction time, they may not necessarily improve the isolated yield compared to weaker bases like K₂CO₃.[4]
Poor Quality Reagents Ensure salicylaldehyde is pure and free from oxidation products. Use freshly prepared or purchased bromonitromethane, as it can degrade over time.
Incorrect Solvent The reaction is typically carried out in a polar solvent like methanol or ethanol.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Suboptimal Temperature The reaction is often run at room temperature.[1] If the reaction is sluggish, a modest increase in temperature could be explored, but be aware that higher temperatures can promote side reactions.

Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products

Potential Cause Troubleshooting Steps
Incomplete Reaction/Dehydration Monitor the reaction progress by TLC until the starting material is consumed. If intermediates are observed, consider extending the reaction time or adjusting the workup procedure to promote dehydration.
Formation of Byproducts Optimize the stoichiometry of the reactants. An excess of one reactant may lead to the formation of side products.[4]
Impure Starting Materials Purify the starting materials before use. Column chromatography or recrystallization can be effective.

Data Presentation

The yield of benzofuran derivatives can be highly dependent on the specific substrates and reaction conditions used. The following table summarizes the impact of reactant ratios on the yield of a dearomative (3 + 2) cycloaddition reaction involving a this compound derivative, illustrating the importance of optimizing stoichiometry.

EntryReactant Ratio (1a:2a)Yield (%)
11:1.2Not specified, baseline
21.2:188
31.5:195
Data adapted from a study on the synthesis of benzofuro[3,2-b]indol-3-one derivatives from 2-nitrobenzofurans.[4]

Experimental Protocols

Synthesis of this compound from Salicylaldehyde and Bromonitromethane [1]

This protocol provides a general method for the synthesis of 2-nitrobenzofurans on a millimole scale.

Materials:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Bromonitromethane (1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Methanol (10 mL)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.

Visualizations

Synthesis_Pathway Salicylaldehyde Salicylaldehyde Intermediate1 1-(2-hydroxyphenyl)-2-bromo- 2-nitroethanol intermediate Salicylaldehyde->Intermediate1 Henry Reaction Bromonitromethane Bromonitromethane Bromonitromethane->Intermediate1 Henry Reaction Base Base (e.g., K₂CO₃) Base->Intermediate1 Henry Reaction Intermediate2 2,3-dihydro-2-nitro-3-hydroxy- benzofuran intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Base, Solvent, Temp.) Start->CheckConditions CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture PurifyReagents Purify/Dry Reagents CheckReagents->PurifyReagents OptimizeConditions Optimize Conditions (Screen Base/Solvent/Temp.) CheckConditions->OptimizeConditions DryGlassware Use Dry Glassware and Solvents CheckMoisture->DryGlassware AnalyzeByproducts Analyze Byproducts (TLC/NMR) PurifyReagents->AnalyzeByproducts OptimizeConditions->AnalyzeByproducts DryGlassware->AnalyzeByproducts AdjustWorkup Adjust Workup/ Purification AnalyzeByproducts->AdjustWorkup Success Improved Yield AdjustWorkup->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Improving Diastereoselectivity in 2-Nitrobenzofuran Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-nitrobenzofuran cycloaddition reactions. Our goal is to help you optimize your experiments to achieve high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the diastereoselectivity of this compound cycloaddition reactions?

A1: The diastereoselectivity of these reactions is primarily influenced by a combination of factors including the choice of catalyst, the solvent system, the reaction temperature, and the steric and electronic properties of the substrates.[1] Chiral catalysts, in particular, play a crucial role in inducing high levels of stereocontrol.

Q2: Which types of catalysts are most effective for achieving high diastereoselectivity in these reactions?

A2: A range of catalysts have been successfully employed to achieve high diastereoselectivity. These include:

  • Organocatalysts: Chiral bifunctional tertiary amine-squaramides and cupreine derivatives have shown excellent results in asymmetric dearomative 1,3-dipolar cycloadditions.[2][3]

  • Metal Complexes: Chiral bis(oxazoline)/Zn(OTf)2 complexes are effective for asymmetric [3+2] cycloadditions.[4] Chiral rhodium (II) catalysts have also been developed for enantioselective [2+1]-cycloadditions.[5]

  • Chiral Phosphines: These have been utilized in catalytic asymmetric [3+2] cycloadditions of benzofuranone-derived olefins.[6][7]

Q3: Can high diastereoselectivity be achieved without a catalyst?

A3: While challenging, it is possible in some cases. For instance, a dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines has been developed that proceeds with excellent diastereoselectivity (>20:1 dr) using a base like lithium bis(trimethylsilyl)amide (LiHMDS) instead of a chiral catalyst.[8] In some instances, a catalyst-free approach under thermal conditions might offer better selectivity.[1]

Q4: What is a typical diastereomeric ratio (d.r.) that can be expected for these reactions?

A4: With optimized conditions and the appropriate catalyst, it is often possible to achieve excellent diastereoselectivity. Several studies have reported d.r. values exceeding 20:1, and in some cases, greater than 99:1.[2][8]

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.)

Potential Causes & Solutions:

  • Suboptimal Catalyst System:

    • Troubleshooting Step: The choice of catalyst is critical. If you are using a chiral catalyst, consider screening different ligands or metal salts. For organocatalyzed reactions, ensure the catalyst is of high purity. For instance, a chiral cyclohexanediamine-derived bifunctional tertiary amine-squaramide catalyst has been shown to be highly effective.[2]

  • Incorrect Solvent Choice:

    • Troubleshooting Step: The polarity of the solvent can significantly impact the transition state of the cycloaddition, thereby affecting diastereoselectivity.[1] It is recommended to screen a variety of solvents with different polarities. For example, in some organocatalytic cycloadditions of 2-nitrobenzofurans, chloroform has been found to be the optimal solvent.[3]

  • Inappropriate Reaction Temperature:

    • Troubleshooting Step: Temperature plays a crucial role in controlling kinetic versus thermodynamic product formation.[1] Running the reaction at lower temperatures (e.g., 0 °C or -40 °C) often favors the formation of the kinetically controlled, and frequently more diastereomerically pure, product.[1][3][8]

  • Steric Hindrance:

    • Troubleshooting Step: The steric bulk of the substituents on both the this compound and the dipolarophile can influence facial selectivity.[1] If possible, consider modifying the substrates to enhance steric differentiation between the two faces of approach.

Issue 2: Low Yield or Incomplete Reaction

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Troubleshooting Step: Ensure the catalyst is pure and, if air-sensitive, handled under inert conditions.[1] For metal-catalyzed reactions, the choice of the metallic salt and its hydration state can be critical.

  • Suboptimal Reaction Conditions:

    • Troubleshooting Step: Ensure the solvent is anhydrous, as water can interfere with many catalytic cycles.[1] The concentration of the reactants can also be a factor; increasing the concentration may improve the yield in some cases.[3]

  • Presence of Inhibitors:

    • Troubleshooting Step: Impurities in the starting materials or solvent can inhibit the catalyst. Ensure all reagents and solvents are of high purity.

Quantitative Data Summary

The following table summarizes key quantitative data from various successful this compound cycloaddition reactions, highlighting the conditions that led to high diastereoselectivity.

Cycloaddition TypeReactantsCatalyst/BaseSolventTemp (°C)d.r.Yield (%)Reference
Asymmetric [3+2]2-Nitrobenzofurans & N-2,2,2-trifluoroethylisatin ketiminesChiral tertiary amine-squaramideNot specifiedNot specified>20:1up to 99[2]
[3+2]2-Nitrobenzofurans & para-QuinaminesLiHMDSTHF-40>20:1up to 98[8]
Asymmetric [3+2]2-Nitrobenzofurans & 3-Isothiocyanato oxindolesChiral bis(oxazoline)/Zn(OTf)2Not specifiedNot specified>99:1Not specified[4]
Asymmetric [3+2]2-Nitrobenzofurans & Isocyanoacetate EstersCupreine derivativeChloroform0>99:1up to 95[3]

Experimental Protocols

1. Organocatalyzed Asymmetric Dearomative [3+2] Cycloaddition of 2-Nitrobenzofurans and N-2,2,2-trifluoroethylisatin ketimines [2]

  • Reactants: this compound (0.1 mmol), N-2,2,2-trifluoroethylisatin ketimine (0.12 mmol).

  • Catalyst: Chiral cyclohexanediamine-derived bifunctional tertiary amine-squaramide (10 mol%).

  • Solvent: Toluene (1.0 mL).

  • Procedure: To a solution of the this compound and the chiral squaramide catalyst in toluene, the N-2,2,2-trifluoroethylisatin ketimine is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The product is then purified by column chromatography on silica gel.

2. Base-Mediated Dearomative (3+2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines [8]

  • Reactants: this compound (0.10 mmol), para-quinamine (0.15 mmol).

  • Base: LiHMDS (1.0 M in THF, 0.10 mmol, 1.0 equiv).

  • Solvent: THF (1.0 mL).

  • Procedure: To a solution of the para-quinamine and this compound in THF at -40 °C, LiHMDS is added dropwise. The reaction is stirred at this temperature for 10 hours. The reaction is then quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix this compound and dipolarophile B Add solvent A->B C Add catalyst/base under inert atmosphere B->C D Stir at controlled temperature (e.g., -40°C to RT) C->D E Monitor reaction progress by TLC D->E F Quench reaction E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I J J I->J Characterize product (NMR, HRMS, etc.)

Caption: A generalized experimental workflow for the diastereoselective cycloaddition of this compound.

factors_influencing_diastereoselectivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates Diastereoselectivity Diastereoselectivity Catalyst Chiral Catalyst (Organo- or Metal-based) Catalyst->Diastereoselectivity Ligand Ligand Structure Catalyst->Ligand Temperature Temperature Temperature->Diastereoselectivity Solvent Solvent Polarity Solvent->Diastereoselectivity Concentration Concentration Concentration->Diastereoselectivity Sterics Steric Hindrance Sterics->Diastereoselectivity Electronics Electronic Effects Electronics->Diastereoselectivity

Caption: Key factors influencing the diastereoselectivity of this compound cycloaddition reactions.

References

common side reactions in the synthesis of 2-nitrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-nitrobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common experimental issues, and answer frequently asked questions related to this important synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent and effective laboratory-scale synthesis involves a one-pot reaction between a substituted salicylaldehyde and bromonitromethane. This reaction is typically facilitated by a mild base, such as potassium carbonate, in a polar solvent like methanol. The process proceeds through a tandem Henry (nitroaldol) reaction, an intramolecular cyclization, and a final dehydration step to yield the this compound product.[1]

Q2: Why is potassium carbonate typically used as the base?

A2: Potassium carbonate is a moderately weak inorganic base, which is crucial for this synthesis. It is strong enough to deprotonate bromonitromethane to initiate the Henry reaction but generally not so strong as to promote common side reactions of salicylaldehyde, such as the Cannizzaro reaction or extensive polymerization.[2] Stronger bases like sodium hydroxide can lead to the formation of viscous oils and other byproducts due to the decomposition of bromonitromethane and self-condensation of the starting aldehyde.[3]

Q3: What are the primary intermediates in this reaction?

A3: The reaction proceeds through two key intermediates. The first is a 1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol, formed during the initial Henry reaction. This is followed by an intramolecular cyclization to form a 2,3-dihydro-2-nitro-3-hydroxybenzofuran intermediate, which then dehydrates to the final product.[1]

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress is effectively monitored by Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the salicylaldehyde starting material and the appearance of the more non-polar this compound product spot.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound, or I've recovered mostly unreacted salicylaldehyde. What are the likely causes?

Answer: Low yields can stem from several factors related to reagent quality, reaction conditions, and the base used.

Potential Cause Troubleshooting Solution
Inactive or Wet Reagents Ensure that the salicylaldehyde is pure and the potassium carbonate is anhydrous. Use a freshly opened bottle of bromonitromethane, as it can degrade over time. Anhydrous methanol is recommended for optimal results.[1]
Insufficient Base The stoichiometry of the base is critical. Typically, two equivalents of potassium carbonate are used: one to deprotonate the bromonitromethane and one to deprotonate the phenolic hydroxyl group for the cyclization step.[1] Ensure the correct amount is added.
Low Reaction Temperature While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) may be required for less reactive substituted salicylaldehydes to drive the reaction to completion.
Premature Workup The reaction can be slow, often requiring 24 hours.[1] Monitor the reaction by TLC until the starting salicylaldehyde is fully consumed before proceeding with the workup.

Issue 2: The reaction mixture turns dark brown/black and yields a viscous oil.

Question: My reaction mixture darkened significantly, and upon workup, I obtained a thick, intractable oil instead of a crystalline product. What happened?

Answer: This is a common issue often linked to the base or temperature, leading to decomposition and polymerization side reactions.

Potential Cause Troubleshooting Solution
Base is too Strong Using a strong base (e.g., NaOH, KOH) can cause salicylaldehyde to undergo self-condensation or the Cannizzaro reaction, leading to polymeric byproducts.[2] Stick to milder bases like K₂CO₃.
Bromonitromethane Decomposition Bromonitromethane is known to decompose in the presence of strong bases, which can lead to the formation of orange or brown oils and an exothermic reaction.[3] If you suspect your base is too strong or contaminated, use a fresh, high-purity source of potassium carbonate.
High Reaction Temperature Excessive heat can accelerate decomposition and polymerization pathways. If heating is necessary, do so gently and monitor the temperature carefully.
Oxygen Presence While not always critical, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to color formation.

Issue 3: TLC analysis shows a major spot that is more polar than the final product.

Question: After 24 hours, my TLC shows a significant spot with a lower Rf value than expected for this compound, and it's not the starting material. What could this be?

Answer: This is likely due to the accumulation of the 2,3-dihydro-2-nitro-3-hydroxybenzofuran intermediate due to incomplete dehydration.

Potential Cause Troubleshooting Solution
Inefficient Dehydration The final dehydration step can sometimes be slow. The presence of water in the reaction medium can hinder this step.
Workup Procedure The standard aqueous workup is usually sufficient to complete the dehydration. However, if the intermediate persists, you can try adding a catalytic amount of a mild acid (e.g., a few drops of acetic acid) to the organic extract during workup to facilitate water elimination. Be cautious, as strong acid could lead to other side reactions.
Purification Difficulty The hydroxyl intermediate is significantly more polar than the final product. During column chromatography, it will elute much later. If it is the major component, consider optimizing the reaction conditions (e.g., extending reaction time or gentle heating) before repeating the synthesis.

Data Presentation

The following table summarizes typical reaction outcomes for the synthesis of various this compound derivatives from substituted salicylaldehydes and bromonitromethane using potassium carbonate as the base.

EntrySalicylaldehyde SubstituentProductReaction Time (h)Yield (%)
1HThis compound2475
25-Bromo5-Bromo-2-nitrobenzofuran2482
35-Chloro5-Chloro-2-nitrobenzofuran2480
45-Nitro5,2-Dinitrobenzofuran2465
53-Methoxy3-Methoxy-2-nitrobenzofuran2470

Note: Yields are isolated yields after purification by column chromatography.[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Nitrobenzofurans

Materials:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Bromonitromethane (1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Methanol (10 mL)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.[1]

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Salicylaldehyde in Anhydrous Methanol prep2 Add Anhydrous K₂CO₃ prep1->prep2 prep3 Stir for 15 min prep2->prep3 react1 Add Bromonitromethane (dropwise) prep3->react1 react2 Stir at RT for 24h react1->react2 react3 Monitor by TLC react2->react3 work1 Remove Methanol (Reduced Pressure) react3->work1 work2 Aqueous Workup (DCM Extraction) work1->work2 work3 Dry & Concentrate work2->work3 work4 Purify by Column Chromatography work3->work4 product product work4->product Isolated Product

Caption: Experimental workflow for the synthesis of this compound.

G Sal Salicylaldehyde Henry_Int Henry Intermediate (1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol) Sal->Henry_Int Henry Reaction (Nucleophilic Attack) BNM Bromonitromethane Nitronate Nitronate Anion BNM->Nitronate Deprotonation Base1 K₂CO₃ Phenoxide_Int Phenoxide Intermediate Henry_Int->Phenoxide_Int Deprotonation Base2 K₂CO₃ Cyclized_Int Cyclized Intermediate (2,3-dihydro-2-nitro-3-hydroxybenzofuran) Phenoxide_Int->Cyclized_Int Intramolecular Cyclization (SN2) Product This compound Cyclized_Int->Product Dehydration H2O H₂O Cyclized_Int->H2O

Caption: Proposed reaction mechanism for this compound synthesis.

G Sal Salicylaldehyde Cannizzaro Cannizzaro Reaction (Disproportionation) Sal->Cannizzaro Path A Polymer Polymeric Byproducts (Aldol Condensation) Sal->Polymer Path B StrongBase Strong Base (e.g., NaOH) Acid Benzyl Alcohol Derivative Cannizzaro->Acid Carboxylate Benzoate Derivative Cannizzaro->Carboxylate Tar Dark Tars Polymer->Tar

Caption: Potential side reactions of salicylaldehyde under strong basic conditions.

G Start Start: Low Product Yield CheckReagents Check Reagent Quality (Purity, Anhydrous?) Start->CheckReagents Step 1 CheckStoich Verify Stoichiometry (esp. K₂CO₃) CheckReagents->CheckStoich CheckTime Reaction Complete? (Monitor by TLC) CheckStoich->CheckTime DarkColor Reaction Dark/Oily? CheckTime->DarkColor CheckBase Base too Strong? (Using K₂CO₃?) DarkColor->CheckBase Yes PolarSpot Polar Impurity on TLC? DarkColor->PolarSpot No CheckTemp Temperature too High? CheckBase->CheckTemp Optimize Optimize Conditions (Time, Temp) CheckTemp->Optimize IncompleteDehydration Incomplete Dehydration (Hydroxy Intermediate) PolarSpot->IncompleteDehydration Yes Purify Purification Issue PolarSpot->Purify No IncompleteDehydration->Optimize

References

Technical Support Center: Purification of Crude 2-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-nitrobenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities can include unreacted starting materials such as substituted salicylaldehyde and bromonitromethane, side-products from the synthesis, and residual solvents.[1][2] Depending on the synthetic route, regioisomers of this compound may also be present.[3] For instance, in syntheses involving Friedel-Crafts acylation of related benzofurans, 4- and 6-aroylbenzofurans can be significant impurities.[3]

Q2: What are the recommended purification techniques for crude this compound?

A2: The most common and effective methods for purifying crude this compound are flash column chromatography and recrystallization.[4][5] Flash chromatography using a silica gel stationary phase and a hexane-ethyl acetate gradient is frequently reported for separating the desired product from impurities.[4][5] Recrystallization can be an excellent final step to achieve high purity, particularly for removing minor impurities from a solid product.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[5][6] It helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the product after recrystallization. Stains such as potassium permanganate can be used for visualization if the compounds are not UV-active.[7]

Q4: Is this compound stable during purification?

A4: Benzofuran derivatives can be sensitive to strong acidic or basic conditions.[8][9] Since silica gel is acidic, prolonged exposure during column chromatography can potentially lead to the degradation of sensitive compounds. It is advisable to minimize the time the compound spends on the column. Some nitro-substituted benzofurans have also been noted to be labile in solution.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Product does not move from the baseline on TLC. The solvent system (eluent) is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
All spots, including the product, run at the solvent front on TLC. The solvent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Poor separation between this compound and an impurity. The polarity of the chosen solvent system is not optimal for differential elution.Try a different solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often improve separation.
The product appears to be degrading on the column (streaking on TLC, low recovery). This compound may be sensitive to the acidic nature of the silica gel.Minimize the time the compound is on the column by using flash chromatography with applied pressure. Alternatively, use deactivated (neutral) silica gel or a different adsorbent like neutral alumina.
Cracks appear in the silica gel bed. Improper packing of the column or running the column dry.Ensure the silica gel is packed uniformly as a slurry and never let the solvent level drop below the top of the silica bed.
Recrystallization
Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.
The product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated and cooling too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent pair, where the compound is highly soluble in one and poorly soluble in the other, can also help.
Low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
The purified product is still impure (checked by TLC or melting point). Impurities were co-crystallized with the product.The cooling process may have been too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of this compound Derivatives

Stationary Phase Mobile Phase (Eluent) Compound Type Reference
Silica GelHexane / Ethyl Acetate (gradient)This compound derivatives[4]
Silica GelPetroleum Ether / Ethyl Acetate (5:1 v/v)Cycloadduct of this compound[5]
Silica GelDichloromethaneBenzofuran derivatives[9]

Table 2: Purity and Yield Data for Purification of a this compound Derivative

Purification Stage Method Purity (example) Yield (example)
Crude Product-65%-
After Column ChromatographyFlash Chromatography (Silica Gel, Hexane/EtOAc gradient)>95%85%
After RecrystallizationEthanol/Water>99%90% (from chromatographed material)

Note: The purity and yield values in Table 2 are illustrative examples and can vary significantly based on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v) to find a system that gives the desired product an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and level bed. A layer of sand can be added to the top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude this compound product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial non-polar solvent system, applying gentle air pressure to accelerate the flow (flash chromatography).

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light or with a stain.

    • If a gradient elution is necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

    • Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or a mixture of solvents (e.g., ethanol/water).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent dropwise if necessary until the solid is fully dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying oven to remove all traces of solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound Product tlc TLC Analysis for Solvent System start->tlc Sample column Flash Column Chromatography tlc->column Optimized Eluent recrystallization Recrystallization column->recrystallization Partially Purified Product pure_product Pure this compound column->pure_product Sufficiently Pure Product recrystallization->pure_product High Purity Product troubleshooting_logic cluster_impurities Impurity Profile cluster_purification_choice Purification Strategy start Crude Product Analysis (TLC) polar_impurities Polar Impurities Present start->polar_impurities Spots at baseline nonpolar_impurities Non-Polar Impurities Present start->nonpolar_impurities Spots near solvent front isomers Isomeric Impurities Present start->isomers Spots with similar Rf column_chrom Column Chromatography polar_impurities->column_chrom Use more polar eluent nonpolar_impurities->column_chrom Use less polar eluent isomers->column_chrom Gradient elution recrystallize Recrystallization column_chrom->recrystallize For final polishing

References

Technical Support Center: Efficient Synthesis of 2-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-nitrobenzofuran. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during the synthesis process.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound from substituted salicylaldehydes and bromonitromethane, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:

    • Catalyst/Base Activity:

      • Cause: The base, typically potassium carbonate (K₂CO₃), may be old, hydrated, or of low quality, leading to insufficient deprotonation of bromonitromethane.

      • Solution: Use anhydrous potassium carbonate and consider grinding it to increase the surface area. Ensure it is stored in a desiccator. While organic bases can be used, inorganic bases like K₂CO₃ have shown to be advantageous for this type of transformation.[1]

    • Reagent Quality:

      • Cause: Impurities in the salicylaldehyde or bromonitromethane can inhibit the reaction. Bromonitromethane is also sensitive to strong bases and can decompose.[2]

      • Solution: Use high-purity or freshly purified starting materials. Bromonitromethane should be handled with care and its addition should be controlled to prevent decomposition.[2]

    • Reaction Conditions:

      • Cause: Suboptimal reaction temperature, time, or solvent can significantly impact the yield. The reaction is typically carried out in a polar solvent like methanol or ethanol.[3]

      • Solution: Ensure the reaction is stirred efficiently at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time, which is typically around 24 hours.[3] Using anhydrous solvents is recommended for best results.

Issue 2: Formation of Side Products

  • Question: I am observing significant formation of side products in my reaction mixture. What are the likely side products and how can I minimize their formation?

  • Answer: The primary side reactions in this synthesis can lead to the formation of various impurities.

    • Potential Side Products:

      • Unreacted starting materials (salicylaldehyde and bromonitromethane).

      • Products from the decomposition of bromonitromethane, especially in the presence of excess base or impurities.

      • Polymerization products of salicylaldehyde under basic conditions.

    • Minimization Strategies:

      • Controlled Addition: Add bromonitromethane dropwise to the reaction mixture to maintain a low instantaneous concentration and minimize side reactions.[3]

      • Stoichiometry: Use the correct stoichiometry of reagents as specified in the protocol (e.g., 1.2 equivalents of bromonitromethane and 2.0 equivalents of potassium carbonate relative to the salicylaldehyde).[3]

      • Purity of Reagents: As mentioned previously, ensure the purity of your starting materials to avoid introducing catalysts for side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium carbonate in this synthesis?

A1: Potassium carbonate acts as a base to deprotonate bromonitromethane, forming a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde in a Henry (nitroaldol) reaction. The base also facilitates the deprotonation of the phenolic hydroxyl group, which is necessary for the subsequent intramolecular cyclization.[3][4]

Q2: Can I use other bases for this reaction?

A2: While potassium carbonate is commonly used and effective, other bases can be employed. However, the choice of base can significantly impact the reaction yield and rate. Inorganic bases are generally preferred over organic bases for similar cycloaddition reactions.[1] If considering an alternative, it is recommended to perform small-scale optimization experiments to determine the ideal conditions.

Q3: How do substituents on the salicylaldehyde ring affect the reaction?

A3: The electronic properties of the substituents on the salicylaldehyde ring can influence the reaction yield. Electron-donating groups on the ring can increase the nucleophilicity of the phenoxide, potentially leading to higher yields. Conversely, strong electron-withdrawing groups might decrease the nucleophilicity and could lead to lower yields. For instance, in related reactions, substrates with electron-donating groups have shown better performance.[1] Theoretical studies also indicate that substituents can significantly influence the properties of the functional groups involved in the reaction.[5][6]

Q4: What is the best way to monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[3] A suitable eluent system (e.g., a hexane-ethyl acetate mixture) should be used to separate the starting materials from the product. The disappearance of the salicylaldehyde spot and the appearance of the this compound spot (which is often UV active) indicate the progression of the reaction.

Data Presentation

Table 1: Synthesis of this compound Derivatives from Substituted Salicylaldehydes

EntrySalicylaldehyde SubstituentProductReaction Time (h)Yield (%)
1HThis compound2475
25-Bromo5-Bromo-2-nitrobenzofuran2482
35-Chloro5-Chloro-2-nitrobenzofuran2480
45-Nitro5-Nitro-2-nitrobenzofuran2465
53-Methoxy3-Methoxy-2-nitrobenzofuran2470
64-Methoxy4-Methoxy-2-nitrobenzofuran2472

Note: Yields are isolated yields after purification by column chromatography.

Experimental Protocols

General Procedure for the Synthesis of 2-Nitrobenzofurans

This protocol describes a general method for the synthesis of 2-nitrobenzofurans on a millimole scale.[3]

Materials:

  • Substituted salicylaldehyde (1.0 mmol)

  • Anhydrous potassium carbonate (2.0 mmol)

  • Bromonitromethane (1.2 mmol)

  • Anhydrous methanol (10 mL)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound derivative.

Safety Precautions:

  • All reactions should be carried out in a well-ventilated fume hood.

  • Bromonitromethane is a lachrymator and should be handled with care using appropriate personal protective equipment (PPE), including gloves and safety goggles.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Henry Reaction cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Dehydration Bromonitromethane Bromonitromethane Nitronate_anion Nitronate_anion Bromonitromethane->Nitronate_anion K2CO3 Intermediate_1 1-(2-hydroxyphenyl)-2-bromo- 2-nitroethanol intermediate Nitronate_anion->Intermediate_1 Salicylaldehyde Salicylaldehyde Salicylaldehyde->Intermediate_1 Intermediate_2 2,3-dihydro-2-nitro-3- hydroxybenzofuran intermediate Intermediate_1->Intermediate_2 K2CO3 2_Nitrobenzofuran 2_Nitrobenzofuran Intermediate_2->2_Nitrobenzofuran - H2O

Caption: Reaction mechanism for this compound synthesis.

Experimental_Workflow A Mix Salicylaldehyde and K2CO3 in Methanol B Stir at Room Temperature (15 min) A->B C Add Bromonitromethane Dropwise B->C D Stir at Room Temperature (24 h) C->D E Monitor by TLC D->E F Remove Methanol (Reduced Pressure) E->F Reaction Complete G Aqueous Workup (Water and Dichloromethane) F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Obtain Pure this compound I->J

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Product Yield Inactive_Base Inactive/Hydrated Base Low_Yield->Inactive_Base Impure_Reagents Impure Starting Materials Low_Yield->Impure_Reagents Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Use_Anhydrous_Base Use Anhydrous K2CO3 Inactive_Base->Use_Anhydrous_Base Purify_Reagents Purify/Use High-Purity Reagents Impure_Reagents->Purify_Reagents Optimize_Conditions Optimize Temp., Time, Solvent Suboptimal_Conditions->Optimize_Conditions

Caption: Troubleshooting logic for low product yield.

References

effect of solvent and base on 2-nitrobenzofuran reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Nitrobenzofuran Reactions

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals in drug development working with this compound reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the most critical factors to consider?

A1: The choice of base and solvent are paramount for achieving high yields in the synthesis of benzofuro[3,2-b]indol-3-one derivatives from 2-nitrobenzofurans and para-quinamines. Experimental data strongly suggests that inorganic bases generally outperform organic bases in this specific transformation. For instance, potassium carbonate (K₂CO₃) has been shown to provide significantly better yields compared to organic bases like DBU or DIPEA. Additionally, the solvent plays a crucial role, with acetonitrile being identified as a highly effective medium for this reaction.

Q2: I am observing no reaction or very slow conversion. What could be the issue?

A2: If you are experiencing a stalled or slow reaction, consider the following:

  • Base Strength: The basicity of the chosen base is critical. Weaker inorganic bases like Na₂CO₃ or organic bases such as Et₃N may not be sufficient to catalyze the reaction effectively, leading to no product formation. Stronger bases like potassium tert-butoxide (tBuOK) or K₂CO₃ are more likely to promote the reaction.[1]

  • Solvent Polarity and Type: The reaction is sensitive to the solvent environment. While acetonitrile is optimal, other solvents like ethyl acetate, tetrahydrofuran (THF), and acetone have been shown to be less effective, resulting in lower to no yield.[1]

  • Temperature: The reaction is typically conducted at an elevated temperature, for example, 65 °C. Ensure your reaction temperature is appropriate and stable. Insufficient heating can lead to slow or incomplete reactions.[1]

Q3: Are there specific combinations of solvent and base that should be avoided?

A3: Yes, based on optimization studies, certain combinations have been found to be ineffective. For example, using organic bases like DBU and DIPEA in acetonitrile resulted in no reaction. Similarly, solvents such as ethyl acetate, THF, methyl tertiary butyl ether, alcohol, and acetone have been shown to be poor choices for this particular cycloaddition, yielding no product even with an effective base like K₂CO₃.[1]

Q4: How does the choice of base affect the reaction outcome?

A4: The base is crucial for initiating the reaction. In the context of the dearomative (3 + 2) cycloaddition of para-quinamines and 2-nitrobenzofurans, the base facilitates the necessary deprotonation steps to generate the reactive nucleophile. The data indicates a clear preference for inorganic bases, with K₂CO₃ providing the highest yield among those tested. The use of organic bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[2]undec-7-ene (DBU) resulted in no product formation, highlighting the specific catalytic requirements of this reaction.[1]

Q5: Can I substitute acetonitrile with another solvent?

A5: While acetonitrile has been identified as the optimal solvent for this reaction, other solvents may be attempted, but a significant drop in yield should be anticipated. For instance, when K₂CO₃ was used as the base, switching the solvent from acetonitrile to ethyl acetate, THF, MTBE, alcohol, acetone, or ethyl formate resulted in no reaction.[1] Therefore, it is highly recommended to use acetonitrile for the best results.

Data on Solvent and Base Effects

The following table summarizes the results from the optimization of the dearomative (3 + 2) cycloaddition reaction between para-quinamine 1a and this compound 2a .

EntryBaseSolventTime (h)Yield (%)
1tBuOKMeCN2451
2Cs₂CO₃MeCN2485
3Na₂CO₃MeCN24n.r.
4K₂CO₃MeCN2498
5Et₃NMeCN24n.r.
6DIPEAMeCN24n.r.
7DBUMeCN24n.r.
8K₃PO₄MeCN2481
9K₂CO₃EtOAc24n.r.
10K₂CO₃THF24n.r.
11K₂CO₃MTBE24n.r.
12K₂CO₃Alcohol24n.r.
13K₂CO₃Acetone24n.r.
14K₂CO₃Ethyl Formate24n.r.

Reaction conditions: para-quinamine 1a (0.15 mmol), this compound 2a (0.10 mmol), and base (1.0 equiv) in 2.0 mL of solvent at 65 °C. n.r. = no reaction.[1]

Experimental Protocols

General Procedure for the Dearomative (3 + 2) Cycloaddition of para-Quinamines and 2-Nitrobenzofurans

This protocol is based on the optimized conditions identified for the synthesis of benzofuro[3,2-b]indol-3-one derivatives.[1]

Materials:

  • para-Quinamine (0.15 mmol, 1.5 equiv)

  • This compound (0.10 mmol, 1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (0.10 mmol, 1.0 equiv)

  • Acetonitrile (MeCN) (2.0 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask, add the para-quinamine (0.15 mmol), this compound (0.10 mmol), and potassium carbonate (0.10 mmol).

  • Add acetonitrile (2.0 mL) to the flask.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 24 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Visual Guides

Reaction_Optimization_Workflow start Start: Reaction Setup (this compound + para-quinamine) choose_base Select Base start->choose_base inorganic_base Inorganic Base (e.g., K2CO3, Cs2CO3) choose_base->inorganic_base Recommended organic_base Organic Base (e.g., DBU, DIPEA) choose_base->organic_base Not Recommended choose_solvent Select Solvent inorganic_base->choose_solvent organic_base->choose_solvent acetonitrile Acetonitrile choose_solvent->acetonitrile Recommended other_solvents Other Solvents (e.g., EtOAc, THF, Acetone) choose_solvent->other_solvents Not Recommended run_reaction Run Reaction (65 °C, 24h) acetonitrile->run_reaction other_solvents->run_reaction analyze_yield Analyze Yield run_reaction->analyze_yield high_yield High Yield (>90%) analyze_yield->high_yield K2CO3 in MeCN low_yield Low/No Yield analyze_yield->low_yield Other combinations troubleshoot Troubleshoot: - Re-evaluate Base/Solvent - Check Temperature low_yield->troubleshoot troubleshoot->choose_base

Caption: Logical workflow for optimizing the this compound reaction.

References

Technical Support Center: Isolating Pure 2-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the workup and purification of 2-nitrobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining this valuable compound in high purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of this compound, providing potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield After Workup 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Product Loss During Extraction: this compound may have limited solubility in the chosen extraction solvent, or an insufficient volume was used. Emulsion formation can also trap the product. 3. Product Decomposition: The compound might be sensitive to the workup conditions (e.g., strong acid or base).1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting salicylaldehyde.[1] 2. Perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate.[1] To break emulsions, add brine or filter the mixture through a pad of celite.[2] 3. Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
Crude Product is a Dark Oil Instead of a Solid 1. Presence of Impurities: Residual solvent or reaction byproducts can prevent crystallization. 2. Incomplete Dehydration of Intermediate: The intermediate β-nitro alcohol may still be present.[1][3]1. Purify the crude oil using column chromatography to remove impurities. 2. Ensure complete dehydration during the reaction. If the intermediate is suspected, it can sometimes be converted to the final product by gentle heating or treatment with a mild acid, though this should be done cautiously to avoid decomposition.
Multiple Spots on TLC of Crude Product 1. Unreacted Starting Materials: Salicylaldehyde and/or bromonitromethane may be present. 2. Intermediate Formation: The initial nitroaldol adduct may not have fully converted to this compound.[1][3] 3. Side Products: Self-condensation of the aldehyde or other side reactions can occur.1. Optimize reaction time and stoichiometry. 2. Purify via column chromatography. The polarity difference between the starting materials, intermediate, and product allows for separation. 3. Adjust reaction conditions (e.g., temperature, base concentration) to minimize side product formation in future experiments.
Difficulty with Column Chromatography Separation 1. Inappropriate Solvent System: The chosen eluent may not provide adequate separation between the product and impurities. 2. Streaking on the TLC/Column: The compound may be too polar for the chosen solvent system or interacting strongly with the silica gel.1. Systematically vary the polarity of the eluent. A common starting point is a hexane-ethyl acetate gradient.[1] Small, gradual increases in the polar solvent are often effective.[4] 2. For streaking, consider using a different solvent system or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent, though this should be done with care as it can affect product stability. Using alumina instead of silica gel can also be an option for basic compounds.[5]
Product "Oils Out" During Recrystallization 1. Solvent Choice: The chosen solvent system may not be ideal for crystallization. 2. Cooling Too Rapidly: Fast cooling can lead to the separation of an oil instead of crystals. 3. Presence of Impurities: Impurities can inhibit crystal lattice formation.1. Experiment with different solvent systems. Common choices include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[6] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of pure product can also promote crystallization.[7] 3. Purify the material by column chromatography first to remove impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Monitoring

Q1: What is a standard protocol for the synthesis of this compound?

A common and effective method involves the reaction of a substituted salicylaldehyde with bromonitromethane in the presence of a base like potassium carbonate in a solvent such as methanol.[1] The reaction proceeds through a Henry (nitroaldol) reaction, followed by intramolecular cyclization and dehydration.[1]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.[1] A suitable mobile phase is a mixture of hexane and ethyl acetate. The starting salicylaldehyde will have a different Rf value than the this compound product. The reaction is considered complete when the salicylaldehyde spot is no longer visible on the TLC plate.

Workup and Isolation

Q3: What is the general workup procedure for isolating this compound?

After the reaction is complete, the typical procedure is as follows:

  • Remove the reaction solvent (e.g., methanol) under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent like dichloromethane or ethyl acetate (perform multiple extractions for better recovery).[1]

  • Combine the organic layers and wash with brine to remove residual water and some polar impurities.[1]

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[1]

Q4: I am observing an emulsion during the extraction. How can I resolve this?

Emulsions are common when performing extractions. To break an emulsion, you can try the following:

  • Add a saturated aqueous solution of sodium chloride (brine).[2]

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of celite.[2]

Purification

Q5: What is the recommended method for purifying crude this compound?

The most common and effective method for purifying this compound is column chromatography on silica gel.[1]

Q6: What solvent system should I use for column chromatography?

A gradient of hexane and ethyl acetate is a good starting point.[1] You can begin with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the product.[8] The optimal solvent system will depend on the specific impurities present in your crude material. It is advisable to first determine a suitable solvent system by running TLC plates with different solvent ratios. A good Rf value for the product on TLC for column separation is typically between 0.3 and 0.5.[9]

Q7: Can I purify this compound by recrystallization?

Yes, recrystallization can be an effective purification method, especially after initial purification by column chromatography.[7] Finding a suitable solvent or solvent system is key. Ethanol or a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or acetone) can be good starting points.[6]

Characterization

Q8: What are the expected spectral data for this compound?

While specific data can vary slightly based on the solvent and instrument used, you can generally expect the following:

  • ¹H NMR: You would expect to see signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the benzofuran ring system.

  • ¹³C NMR: You would expect to see signals corresponding to the eight carbon atoms of the this compound structure. The carbon bearing the nitro group and the carbons of the furan ring will have characteristic chemical shifts.

Experimental Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound and its derivatives from the corresponding salicylaldehydes and bromonitromethane.

Salicylaldehyde SubstituentProductReaction Time (h)Yield (%)
HThis compound2475
5-Bromo5-Bromo-2-nitrobenzofuran2482
5-Chloro5-Chloro-2-nitrobenzofuran2480
5-Nitro5-Nitro-2-nitrobenzofuran2465
3-Methoxy3-Methoxy-2-nitrobenzofuran2470
4-Methoxy4-Methoxy-2-nitrobenzofuran2472

Note: Yields are isolated yields after purification.

Visual Workflow and Logic Diagrams

Workup_and_Purification_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction_Mixture Crude Reaction Mixture Solvent_Removal Solvent Removal (Reduced Pressure) Reaction_Mixture->Solvent_Removal Extraction Extraction (e.g., DCM/Water) Solvent_Removal->Extraction Washing Brine Wash Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Concentration->Column_Chromatography Recrystallization Recrystallization (Optional) Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Experimental workflow for the workup and purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Low_Yield Low Yield? Start->Low_Yield Impure_TLC Multiple Spots on TLC? Low_Yield->Impure_TLC No Check_Reaction Verify Reaction Completion (TLC) Low_Yield->Check_Reaction Yes Oily_Product Product is an Oil? Impure_TLC->Oily_Product No Check_Intermediates Identify Impurities (Starting Material, Intermediates) Impure_TLC->Check_Intermediates Yes Column_Chromatography Perform Column Chromatography Oily_Product->Column_Chromatography Yes Pure_Product Pure Product Oily_Product->Pure_Product No (Solid) Optimize_Extraction Optimize Extraction Protocol Check_Reaction->Optimize_Extraction Recrystallize Attempt Recrystallization Column_Chromatography->Recrystallize Recrystallize->Pure_Product Optimize_Chromatography Optimize Chromatography Conditions Check_Intermediates->Optimize_Chromatography Optimize_Chromatography->Oily_Product

Caption: Troubleshooting logic for isolating pure this compound.

References

addressing catalyst deactivation in palladium-catalyzed benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in palladium-catalyzed benzofuran synthesis.

Troubleshooting Guides

Problem 1: Low or No Yield of Benzofuran Product

Question: My palladium-catalyzed reaction, such as a Sonogashira coupling followed by cyclization, is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. Below is a systematic guide to troubleshooting this common issue.

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may have reduced activity due to age, improper storage, or the use of an inappropriate palladium source.

    • Solution:

      • Use a freshly opened or recently purchased palladium catalyst.

      • Ensure the catalyst is stored under an inert atmosphere to prevent oxidation.

      • Screen different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄). For instance, Pd(PPh₃)₄ can sometimes be more efficient than (PPh₃)₂PdCl₂[1].

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature, solvent, or base may not be optimal for the specific substrates.

    • Solution:

      • Temperature: Gradually increase the reaction temperature. While some reactions proceed at room temperature, others may require heating to 60-100 °C. Be aware that excessively high temperatures can lead to catalyst decomposition[2].

      • Solvent: The choice of solvent is critical. While DMF is commonly used, other solvents like acetonitrile or toluene might be more suitable for your specific substrates.

      • Base: The base plays a crucial role. If using sodium bicarbonate (NaHCO₃) at high temperatures (e.g., 110°C), it can decompose to produce water, which can deactivate the palladium catalyst. Switch to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[1]. Organic bases such as triethylamine (NEt₃) can also be effective[1].

  • Poor Reagent Quality:

    • Cause: Impurities in the starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.

    • Solution:

      • Ensure all starting materials are pure.

      • Thoroughly degas the solvent and maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction.

  • Incomplete Cyclization:

    • Cause: The initial carbon-carbon bond formation (e.g., Sonogashira coupling) is successful, but the subsequent intramolecular carbon-oxygen bond formation to create the benzofuran ring is hindered.

    • Solution:

      • After the initial coupling is complete (as monitored by TLC or GC-MS), try increasing the reaction temperature to facilitate the cyclization step[3].

Problem 2: Catalyst Deactivation and Reduced Recyclability

Question: I am using a heterogeneous palladium catalyst (e.g., Pd on carbon) for my benzofuran synthesis, and I'm observing a significant drop in yield after the first cycle. What is causing this deactivation, and how can I regenerate my catalyst?

Answer: Catalyst deactivation in palladium-catalyzed reactions is a common challenge. The primary causes are often the reduction of the active palladium species, poisoning by impurities or reaction byproducts, and fouling of the catalyst surface.

Common Deactivation Pathways:

  • Reduction of Pd(II) to Pd(0): In many catalytic cycles for benzofuran synthesis, the active catalyst is a Pd(II) species. Under certain reaction conditions, this can be reduced to catalytically inactive palladium(0) nanoparticles.

  • Fouling by Organic Molecules: High molecular weight byproducts or polymerized starting materials can deposit on the active sites of the catalyst, blocking access for the reactants[4].

  • Poisoning: Certain functional groups or impurities in the reaction mixture can act as poisons to the palladium catalyst. For example, sulfur-containing compounds are known catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for synthesizing benzofurans?

A1: The most prevalent methods involve the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. The Sonogashira coupling is a cornerstone of this approach, often co-catalyzed by copper(I) iodide[1][5]. Other methods include Heck couplings followed by cyclization and direct C-H activation/arylation strategies[6].

Q2: How do the electronic properties of the substrates affect the reaction outcome?

A2: The electronic nature of the substituents on your aromatic precursors significantly impacts reaction efficiency. For palladium-catalyzed couplings of aryl halides, electron-withdrawing groups can enhance the rate of oxidative addition, often leading to better yields[7]. Conversely, for some cyclization steps, electron-donating groups on the phenol ring can increase the nucleophilicity of the hydroxyl group, facilitating the ring-closing step.

Q3: What is the role of the ligand in the catalytic cycle?

A3: The ligand plays a critical role in stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction. The choice of ligand can dramatically affect the outcome. For instance, in some palladium-catalyzed reactions for benzofuran functionalization, the choice between ligands like dppf and XPhos is highly dependent on the nucleophile being used[1].

Q4: Can I run my reaction open to the air?

A4: Generally, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) species in the catalytic cycle, leading to catalyst deactivation and lower yields.

Data Presentation

Table 1: Effect of Catalyst Recycling on Benzofuran Synthesis Yield

The following table summarizes the performance of a recyclable palladium catalyst in a Sonogashira-type reaction, which is analogous to many benzofuran synthesis protocols. The data illustrates the gradual deactivation of the catalyst over multiple cycles.

Catalyst CycleYield of Coupled Product (%)
198
297
395
494
594

Data adapted from a study on a recyclable palladium nanoparticle catalyst in Sonogashira coupling, demonstrating high stability over several runs with only a minor decrease in activity[8].

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 2-Phenylbenzo[b]furan from o-Iodophenol and Phenylacetylene

This protocol is based on a standard Sonogashira coupling followed by intramolecular cyclization.

Materials:

  • o-Iodophenol

  • Phenylacetylene

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Triethylamine (NEt₃, 1.2 equiv.)

  • Acetonitrile (anhydrous and degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a dry, sealable reaction tube, add the palladium catalyst (2.5 mol%), CuI (5 mol%), and o-iodophenol (1.0 equiv.).

  • Seal the tube with a septum and flush thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add acetonitrile as the solvent, followed by triethylamine (1.2 equiv.) and phenylacetylene (2.0 equiv.) via syringe.

  • Securely cap the reaction tube and place it in a preheated oil bath at 70-90°C.

  • Allow the reaction to stir for the required time (typically 2-20 hours). Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography (e.g., using pentane or a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]furan[1].

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol describes a general procedure for regenerating a Pd/C catalyst that has been deactivated by organic fouling.

Materials:

  • Deactivated Pd/C catalyst

  • Methanol

  • Deionized water

  • 0.8% NaOH solution (optional, for severe fouling)

  • Chloroform (optional)

  • Glacial acetic acid (optional)

Procedure A: Solvent and Base Washing

  • Solvent Wash: Wash the deactivated catalyst multiple times with methanol to remove adsorbed organic molecules. Use centrifugation to separate the catalyst between washes[2].

  • Water Wash: Subsequently, wash the catalyst with deionized water several times to remove any water-soluble impurities[2].

  • Base Wash (Optional): For more severe fouling, soak the catalyst in a 0.8% NaOH solution for 4 hours[9].

  • Final Wash: Wash the catalyst with deionized water until the washings are neutral[9].

  • Drying: Dry the regenerated catalyst in an oven.

Procedure B: Chloroform and Acetic Acid Wash

  • Treat the deactivated catalyst with a mixture of chloroform and glacial acetic acid (e.g., 2:3 v/v) at 60 °C for 1 hour with stirring[4].

  • Filter the catalyst and dry it.

  • Repeat the treatment with the chloroform/acetic acid mixture, followed by sonication for 15 minutes[4].

  • Filter the catalyst, wash with absolute ethanol and deionized water, and then dry[4].

Procedure C: Thermal Oxidation

  • Inert Atmosphere Heating: Heat the deactivated catalyst in an inert atmosphere (e.g., nitrogen) to approximately 550-700 °C to volatilize a significant portion of the carbon-containing deposits[10].

  • Oxidative Treatment: Subsequently, heat the catalyst in an oxygen-containing atmosphere (e.g., air) at a similar temperature (550-700 °C) to oxidize the remaining carbonaceous material[10].

  • Rapid Cooling: After the oxidative treatment, rapidly cool the catalyst[10].

Visualizations

Sonogashira_Catalytic_Cycle_for_Benzofuran_Synthesis Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Aryl-Pd(II)-Alkynyl Ln Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Coupled_Product o-(Alkynyl)phenol RedElim->Coupled_Product Cyclization Intramolecular Cyclization Coupled_Product->Cyclization Benzofuran Benzofuran Cyclization->Benzofuran ArylHalide o-Iodophenol ArylHalide->OxAdd Alkyne Terminal Alkyne + Cu(I) Acetylide Alkyne->Transmetalation

Figure 1: Catalytic cycle for the Sonogashira coupling and subsequent cyclization to form benzofurans.

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Cyclization Check for Intermediate Start->Check_Cyclization Sol_Catalyst Use fresh catalyst Screen Pd sources Check_Catalyst->Sol_Catalyst Inactive Sol_Conditions Optimize temperature Change base (e.g., K₂CO₃) Screen solvents Check_Conditions->Sol_Conditions Suboptimal Sol_Reagents Purify starting materials Ensure inert atmosphere Check_Reagents->Sol_Reagents Impure Sol_Cyclization Increase temperature after coupling Check_Cyclization->Sol_Cyclization Coupled product formed, but no benzofuran

Figure 2: Decision tree for troubleshooting low yields in palladium-catalyzed benzofuran synthesis.

Catalyst_Deactivation_and_Regeneration cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd Catalyst Deactivated_Catalyst Deactivated Pd Catalyst Active_Catalyst->Deactivated_Catalyst During Reaction Reduction Reduction to Pd(0) Deactivated_Catalyst->Reduction Fouling Fouling by Organics Deactivated_Catalyst->Fouling Poisoning Poisoning Deactivated_Catalyst->Poisoning Solvent_Wash Solvent/Base Washing Deactivated_Catalyst->Solvent_Wash Regenerate Thermal_Ox Thermal Oxidation Deactivated_Catalyst->Thermal_Ox Regenerate Deactivation_Pathways Deactivation Pathways Regeneration_Methods Regeneration Methods Solvent_Wash->Active_Catalyst Restores Activity Thermal_Ox->Active_Catalyst Restores Activity

Figure 3: Overview of catalyst deactivation pathways and corresponding regeneration strategies.

References

Technical Support Center: Strategies to Improve Regioselectivity in 2-Nitrobenzofuran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity in reactions involving 2-nitrobenzofuran.

Section 1: Dearomative Cycloaddition Reactions

Dearomative cycloadditions of 2-nitrobenzofurans are powerful methods for constructing complex polycyclic frameworks. However, controlling the regioselectivity of these reactions is crucial for obtaining the desired product. This section addresses common issues related to regioselectivity in [3+2] and [4+2] cycloadditions.

Frequently Asked Questions (FAQs)

Q1: My dearomative [3+2] cycloaddition of a this compound with a nitrogen-based nucleophile is yielding a mixture of regioisomers. How can I improve the selectivity?

A1: Regioselectivity in [3+2] cycloadditions of 2-nitrobenzofurans is highly dependent on the reaction conditions, particularly the choice of base and solvent. The initial nucleophilic attack of the nitrogen component typically occurs at the C3 position of the this compound, which is activated by the electron-withdrawing nitro group. The subsequent cyclization pathway determines the final regiochemistry.

  • Troubleshooting Steps:

    • Optimize the Base: The choice of base can significantly influence the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃) are often effective. If you are using a stronger base and observing side reactions, consider switching to a milder base.

    • Solvent Screening: The polarity of the solvent can affect the stability of the intermediates and transition states. Acetonitrile (MeCN) is a commonly used solvent for these reactions. Experiment with other polar aprotic solvents like THF or DCM to see if regioselectivity improves.

    • Temperature Control: Running the reaction at a lower temperature may enhance selectivity by favoring the thermodynamically more stable product.

Q2: I am performing an organocatalyzed asymmetric dearomative annulation and observing low diastereoselectivity. What factors can I tune?

A2: In organocatalyzed asymmetric reactions, the catalyst structure and reaction conditions are paramount for achieving high stereocontrol. Chiral catalysts, such as squaramides or bifunctional tertiary amine-squaramides, create a specific chiral environment that directs the approach of the reactants.

  • Troubleshooting Steps:

    • Catalyst Selection: The structure of the chiral catalyst is critical. Even minor modifications to the catalyst backbone or substituents can have a profound impact on stereoselectivity. If using a dipeptide-based catalyst, for example, the configuration of the amino acids (e.g., L-D vs. L-L) can lead to different regio- and stereoisomers.

    • Solvent Effects: The solvent can influence the conformation of the catalyst and the stability of hydrogen-bonding interactions that are crucial for stereochemical induction. Screen a range of solvents with varying polarities and coordinating abilities.

    • Substrate Modification: The electronic and steric properties of both the this compound and the reaction partner can affect selectivity. Substituents on the benzofuran ring can influence the electronic properties of the C2-C3 double bond and may also introduce steric hindrance that favors one approach of the nucleophile over another.

Quantitative Data on Regioselectivity in Dearomative Cycloadditions

The following table summarizes representative data from the literature on the regioselectivity of dearomative cycloaddition reactions of 2-nitrobenzofurans.

Reaction TypeThis compound SubstrateReactantCatalyst/BaseSolventYield (%)Diastereomeric Ratio (dr)Reference
[3+2] CycloadditionThis compoundpara-QuinamineK₂CO₃MeCN93>20:1[1]
[3+2] Cycloaddition5-MeO-2-nitrobenzofuranpara-QuinamineK₂CO₃MeCN93>20:1[1]
[3+2] Cycloaddition7-F-2-nitrobenzofuranpara-QuinamineK₂CO₃MeCN98>20:1[1]
Asymmetric 1,3-Dipolar CycloadditionThis compoundN-2,2,2-trifluoroethylisatin ketimineChiral SquaramideToluene99>20:1
Asymmetric 1,3-Dipolar Cycloaddition5-Cl-2-nitrobenzofuranN-2,2,2-trifluoroethylisatin ketimineChiral SquaramideToluene98>20:1
Experimental Protocols

Protocol 1: General Procedure for Dearomative [3+2] Cycloaddition of 2-Nitrobenzofurans with para-Quinamines [1]

  • To a dried reaction tube, add the para-quinamine (0.15 mmol), this compound (0.10 mmol), and potassium carbonate (K₂CO₃, 1.0 equiv).

  • Add 2.0 mL of acetonitrile (MeCN).

  • Seal the tube and stir the reaction mixture at 65 °C for the specified time (typically 24-48 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired benzofuro[3,2-b]indol-3-one derivative.

Diagrams

dearomative_cycloaddition_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start_nitrobenzofuran This compound add_reagents Add Base/Catalyst & Solvent start_nitrobenzofuran->add_reagents start_reactant Reactant (e.g., para-Quinamine) start_reactant->add_reagents heat_stir Heat and Stir add_reagents->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor quench_extract Solvent Removal monitor->quench_extract Reaction Complete purify Column Chromatography quench_extract->purify product Regioselective Cycloadduct purify->product

Caption: Workflow for a typical dearomative cycloaddition reaction.

Section 2: C-H Functionalization using Directing Groups

Direct C-H functionalization is a highly atom-economical method for modifying the this compound scaffold. However, the presence of multiple C-H bonds necessitates a strategy to control the site of reaction. The use of directing groups is a powerful approach to achieve high regioselectivity.

Frequently Asked Questions (FAQs)

Q3: I want to selectively functionalize the C3 position of my this compound. How can I use a directing group strategy?

A3: The C3 position of benzofurans is often targeted for functionalization. A common strategy involves installing a directing group at the C2 position that can coordinate to a metal catalyst and direct the C-H activation to the adjacent C3 position. For this compound, the nitro group itself is not a directing group for C-H activation. Therefore, this strategy is more applicable to benzofuran precursors that are later nitrated, or to 2-carboxamido-benzofurans where the amide can act as a directing group.

  • Strategy:

    • Install a Directing Group: A common and effective directing group is an 8-aminoquinoline (AQ) amide installed at the C2 position of the benzofuran ring.

    • Palladium-Catalyzed C-H Arylation: In the presence of a palladium catalyst, the AQ group will chelate to the metal center, bringing it in close proximity to the C3-H bond and facilitating its selective activation and subsequent arylation with an appropriate arylating agent (e.g., an aryl iodide).

    • Directing Group Removal: The AQ group can be removed post-functionalization if desired.

Q4: My directing group-assisted C-H functionalization is giving low yields and a mixture of products. What are the common pitfalls?

A4: Low yields and poor selectivity in directing group-assisted C-H functionalization can arise from several factors related to the catalyst, directing group, and reaction conditions.

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂) and any additional ligands is crucial. The ligand can influence the reactivity and stability of the catalyst.

    • Oxidant/Additive: Many C-H activation cycles require an oxidant to regenerate the active catalytic species. The choice and stoichiometry of the oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) can significantly impact the reaction efficiency.

    • Solvent and Temperature: These reactions are often sensitive to the solvent and temperature. A screen of different solvents (e.g., toluene, dioxane, DCE) and temperatures should be performed to optimize the reaction.

    • Directing Group Stability: Ensure that the directing group is stable under the reaction conditions and is not being cleaved prematurely.

Quantitative Data on Regioselective C-H Functionalization

The following table presents data on the C3-selective arylation of benzofuran-2-carboxamides using a directing group strategy. While not on this compound directly, this illustrates the effectiveness of the directing group approach.

Benzofuran SubstrateArylating AgentCatalyst/OxidantSolventYield (%)RegioselectivityReference
N-(quinolin-8-yl)benzofuran-2-carboxamide4-iodoanisolePd(OAc)₂ / Ag₂CO₃Toluene92Exclusive C3
N-(quinolin-8-yl)benzofuran-2-carboxamide1-iodo-4-nitrobenzenePd(OAc)₂ / Ag₂CO₃Toluene85Exclusive C3
N-(quinolin-8-yl)-5-methylbenzofuran-2-carboxamide4-iodoanisolePd(OAc)₂ / Ag₂CO₃Toluene90Exclusive C3
Experimental Protocols

Protocol 2: General Procedure for Pd-Catalyzed C3-H Arylation of Benzofuran-2-(8-aminoquinoline)carboxamide

  • In a reaction vial, combine the benzofuran-2-(8-aminoquinoline)carboxamide (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Add dry toluene as the solvent.

  • Seal the vial and heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the C3-arylated product.

Diagrams

directing_group_pathway cluster_substrate Substrate with Directing Group cluster_catalysis Catalytic Cycle cluster_product Product substrate Benzofuran-2-carboxamide (with 8-AQ directing group) coordination Coordination of Pd to Directing Group substrate->coordination ch_activation C3-H Activation (Cyclometalation) coordination->ch_activation ox_addition Oxidative Addition of Aryl Halide ch_activation->ox_addition red_elimination Reductive Elimination ox_addition->red_elimination product C3-Arylated Benzofuran red_elimination->product catalyst Pd(II) Catalyst red_elimination->catalyst Catalyst Regeneration catalyst->coordination

Caption: Mechanism of directing group-assisted C-H functionalization.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of this compound can undergo nucleophilic aromatic substitution (SNAr), particularly if it is substituted with a good leaving group (e.g., a halogen). The electron-withdrawing nitro group activates the ring towards nucleophilic attack.

Frequently Asked Questions (FAQs)

Q5: I am attempting an SNAr reaction on a halo-substituted this compound, but I am getting a mixture of products or no reaction. What should I consider?

A5: The regioselectivity of SNAr on a substituted this compound is governed by the position of the leaving group relative to the activating nitro group and the fused furan ring.

  • Troubleshooting Steps:

    • Position of the Leaving Group: The leaving group should be ortho or para to a strongly electron-withdrawing group for the reaction to proceed efficiently. In this compound, the nitro group at C2 primarily activates the furan ring for dearomative additions. For SNAr on the benzene part, additional electron-withdrawing groups or specific substitution patterns are needed. For example, a nitro group at C5 and a halogen at C4 or C6 would be an activated system.

    • Choice of Nucleophile: The reactivity of the nucleophile is important. Stronger, less sterically hindered nucleophiles will react more readily.

    • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.

    • Temperature: Heating is often required to drive SNAr reactions to completion. However, excessively high temperatures can lead to side reactions and decomposition.

Q6: Can I achieve regioselective substitution of a hydrogen atom on the benzene ring of this compound?

A6: Yes, under certain conditions, nucleophilic substitution of hydrogen (SₙArH) is possible on electron-deficient aromatic rings. This typically requires an oxidant to remove the hydride from the intermediate Meisenheimer complex.

  • Strategy:

    • Reaction Conditions: The reaction is typically carried out in the presence of a strong base and an oxidizing agent (e.g., KMnO₄, DDQ).

    • Regioselectivity: The position of nucleophilic attack is directed by the electron-withdrawing groups. For this compound, positions on the benzene ring that are electronically activated by the combined influence of the nitro group and the fused furan ring would be the most likely sites for attack.

Illustrative Data for SNAr Regioselectivity

The following table provides illustrative data for SNAr on a model nitroaromatic system, as specific quantitative data for substituted 2-nitrobenzofurans is sparse in readily available literature. The principles are transferable.

SubstrateNucleophileBase/ConditionsSolventMajor RegioisomerYield (%)Reference Principle
4-Chloro-5-nitrobenzofuran (hypothetical)MorpholineK₂CO₃, 100 °CDMF4-MorpholinoHighOrtho activation
6-Chloro-5-nitrobenzofuran (hypothetical)MethoxideNaH, 80 °CDMSO6-MethoxyHighPara activation

Diagrams

snar_pathway cluster_start Reactants cluster_mechanism SNAr Mechanism cluster_product Product substrate Halo-2-nitrobenzofuran attack Nucleophilic Attack (Rate-determining) substrate->attack nucleophile Nucleophile (Nu-) nucleophile->attack meisenheimer Meisenheimer Complex (Stabilized Intermediate) attack->meisenheimer elimination Elimination of Leaving Group meisenheimer->elimination product Substituted this compound elimination->product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

impact of starting material purity on 2-nitrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-nitrobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of starting material purity on the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method for synthesizing this compound involves the reaction of a substituted salicylaldehyde with bromonitromethane in the presence of a base.[1] This reaction proceeds through a tandem sequence, beginning with a Henry (nitroaldol) reaction, followed by an intramolecular cyclization and subsequent dehydration to form the this compound scaffold.[1]

Q2: How critical is the purity of the starting materials, salicylaldehyde and bromonitromethane?

A2: The purity of the starting materials is critical and directly impacts the reaction's yield, the purity of the final this compound product, and the profile of impurities.[2] Impurities in the reactants can lead to the formation of unwanted side products, which can complicate the purification process and lower the overall yield.[2] For optimal results, it is highly recommended to use high-purity salicylaldehyde and bromonitromethane.

Q3: What are the common impurities in commercial salicylaldehyde, and how can they affect the synthesis?

A3: A common impurity in commercially available salicylaldehyde is phenol. Phenol can compete with salicylaldehyde in side reactions, potentially reducing the yield of the desired this compound. Other impurities may include isomeric hydroxybenzaldehydes, which can lead to the formation of isomeric nitrobenzofuran byproducts.

Q4: Can impurities in bromonitromethane affect the reaction?

A4: Yes, impurities in bromonitromethane, such as dibromonitromethane, can lead to the formation of undesired byproducts and reduce the efficiency of the reaction. It is advisable to use freshly prepared or purified bromonitromethane for the best results.

Q5: How can I assess the purity of my starting materials?

A5: The purity of salicylaldehyde and other reagents can be assessed using various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and detect impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible CauseRecommended Solution
Impure Starting Materials Purify salicylaldehyde by recrystallization or column chromatography to remove phenol and other impurities. Ensure the bromonitromethane used is of high purity.
Suboptimal Reaction Conditions Ensure the reaction is carried out under anhydrous conditions, as moisture can interfere with the reaction. Optimize the reaction temperature; while many reactions proceed at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can lead to decomposition.
Incorrect Stoichiometry Carefully measure and ensure the correct molar ratios of the reactants and base as specified in the protocol. An excess of the base is typically used to facilitate the reaction.
Inefficient Base Use a strong, non-nucleophilic base like anhydrous potassium carbonate. Ensure the base is finely powdered to maximize its surface area and reactivity.
Product Loss During Workup During the extraction process, ensure complete transfer of the product into the organic layer by performing multiple extractions. Avoid vigorous shaking that can lead to the formation of emulsions.
Issue 2: Presence of Significant Impurities in the Final Product

Possible Causes and Solutions:

Possible CauseRecommended Solution
Formation of Isomeric Byproducts This can result from isomeric impurities in the starting salicylaldehyde. Purify the starting material to remove these isomers before the reaction.
Side Reactions from Impurities Phenol impurity in salicylaldehyde can lead to the formation of undesired byproducts. Purification of salicylaldehyde is crucial to minimize these side reactions.
Incomplete Reaction If the reaction is not allowed to proceed to completion, the final product will be contaminated with unreacted starting materials. Monitor the reaction progress using TLC to ensure all the starting material has been consumed.
Decomposition of Product This compound derivatives can be sensitive to prolonged heating or harsh acidic/basic conditions during workup and purification. Minimize exposure to high temperatures and use mild conditions for purification.

Data Presentation

The purity of starting materials has a significant impact on the yield and purity of the final this compound product. The following table provides representative data illustrating this relationship.

Salicylaldehyde Purity (%)Major ImpurityThis compound Yield (%)Final Product Purity (%)
>99-85-95>98
95Phenol (5%)60-7090-95
90Phenol (8%), Isomers (2%)45-5580-85
85Phenol (12%), Isomers (3%)30-40<80

Note: This data is illustrative and actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from salicylaldehyde and bromonitromethane.[1]

Materials:

  • Salicylaldehyde (high purity)

  • Bromonitromethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL).

  • Add anhydrous potassium carbonate (2.0 mmol) to the solution and stir the mixture at room temperature for 15 minutes.

  • Slowly add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Protocol 2: Purification of Salicylaldehyde by Recrystallization

Materials:

  • Crude Salicylaldehyde

  • Ethanol

  • Water

  • Ice bath

Procedure:

  • Dissolve the crude salicylaldehyde in a minimum amount of hot ethanol.

  • If there are any insoluble impurities, perform a hot filtration.

  • Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Once crystal formation begins, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Salicylaldehyde Dissolve Salicylaldehyde in Anhydrous Methanol Start->Dissolve Salicylaldehyde Add Base Add Anhydrous K2CO3 Dissolve Salicylaldehyde->Add Base Stir Stir Add Base->Stir Add Bromonitromethane Add Bromonitromethane (dropwise) Stir->Add Bromonitromethane React React at RT for 24h Add Bromonitromethane->React Monitor Monitor by TLC React->Monitor Evaporate Methanol Evaporate Methanol Monitor->Evaporate Methanol Extract with DCM Extract with DCM Evaporate Methanol->Extract with DCM Wash & Dry Wash & Dry Extract with DCM->Wash & Dry Purify Column Chromatography Wash & Dry->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree Low Yield Low Yield Check Purity Check Starting Material Purity? Low Yield->Check Purity Purify Purify Starting Materials Check Purity->Purify Impure Check Conditions Review Reaction Conditions? Check Purity->Check Conditions Pure Optimize Optimize Temp, Time, & Stoichiometry Check Conditions->Optimize Suboptimal Check Workup Review Workup Procedure? Check Conditions->Check Workup Optimal Improve Extraction Improve Extraction & Purification Check Workup->Improve Extraction Inefficient Side Reactions Significant Side Products Observed? Check Workup->Side Reactions Efficient Side Reactions->Low Yield No Isolate & Characterize Isolate and Characterize Byproducts Side Reactions->Isolate & Characterize Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

purity_impact cluster_input Starting Material Purity cluster_output Reaction Outcome HighPurity High Purity (>99%) HighYield High Yield (>85%) High Product Purity HighPurity->HighYield Leads to LowPurity Low Purity (<90%) LowYield Low Yield (<50%) Low Product Purity (Side Products) LowPurity->LowYield Leads to

Caption: Impact of starting material purity on reaction outcome.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Nitrobenzofuran and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-nitrobenzofuran and related benzofuran derivatives. Understanding the NMR characteristics of the benzofuran scaffold and the influence of various substituents is crucial for the structural elucidation and characterization of novel compounds in drug discovery and development. This document presents a detailed analysis of chemical shifts and coupling constants, alongside standardized experimental protocols and a visual representation of the NMR analysis workflow.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, the parent benzofuran, and other relevant derivatives. These comparisons highlight the electronic effects of the nitro group and other substituents on the magnetic environment of the nuclei within the benzofuran ring system.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-3~7.8-8.0s-
H-4~7.7-7.9d~8.0
H-5~7.4-7.6t~7.5
H-6~7.3-7.5t~7.5
H-7~7.6-7.8d~8.0
Benzofuran H-27.59d2.2
H-36.72d2.2
H-47.55d7.8
H-57.23t7.5
H-67.30t7.8
H-77.46d8.1
5-Nitrobenzofuran H-27.95d2.3
H-37.15d2.3
H-48.45d9.1
H-68.25dd9.1, 2.3
H-77.70d2.3

Table 1: ¹H NMR Data Comparison of Substituted Benzofurans. Note: The data for this compound is estimated based on typical substituent effects and data from related compounds due to the scarcity of directly published complete assignments.

Compound Carbon Chemical Shift (δ, ppm)
This compound C-2~150-155
C-3~110-115
C-3a~125-130
C-4~120-125
C-5~128-132
C-6~125-130
C-7~115-120
C-7a~155-160
Benzofuran C-2144.8
C-3106.6
C-3a127.5
C-4121.4
C-5122.8
C-6124.2
C-7111.4
C-7a154.9
5-Nitrobenzofuran C-2146.5
C-3108.0
C-3a128.0
C-4117.0
C-5144.0
C-6120.0
C-7112.0
C-7a158.0

Table 2: ¹³C NMR Data Comparison of Substituted Benzofurans. Note: The data for this compound is estimated based on typical substituent effects and data from related compounds.

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of benzofuran derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the benzofuran sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient to cover the proton signals of benzofuran derivatives.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.

  • Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

  • Spectral Width: A wider spectral width of approximately 200-220 ppm is required for ¹³C NMR.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the internal standard (TMS).

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

  • The coupling constants (J-values) are measured from the splitting patterns in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the typical workflow for the NMR analysis of a chemical compound, from initial sample preparation to the final structural elucidation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Compound Synthesis or Isolation Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Standard Addition of Internal Standard (TMS) Dissolution->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform (FID -> Spectrum) H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Integration Integration (¹H NMR) Referencing->Integration Multiplicity Multiplicity & J-Coupling Analysis (¹H NMR) Referencing->Multiplicity Shift_Analysis Chemical Shift Analysis (¹H & ¹³C) Referencing->Shift_Analysis Structure Structure Elucidation Integration->Structure Multiplicity->Structure Shift_Analysis->Structure

Caption: Workflow of NMR analysis from sample preparation to structural elucidation.

Mass Spectrometry in the Characterization of 2-Nitrobenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of substituted benzofurans is a critical step in drug discovery and development, where structural nuances can significantly impact biological activity. Mass spectrometry (MS) stands as a cornerstone technique for elucidating the molecular weight and fragmentation patterns of these compounds, offering invaluable insights into their structure. This guide provides a comparative overview of the mass spectrometric behavior of 2-nitrobenzofuran and its positional isomer, 5-nitrobenzofuran, under electron ionization (EI) conditions.

Distinguishing Isomers: The Power of Fragmentation Analysis

While positional isomers like this compound and 5-nitrobenzofuran exhibit the same molecular weight, their distinct fragmentation patterns in mass spectrometry allow for their unambiguous identification. Under electron ionization, the initial molecular ion ([M]+•) undergoes a series of fragmentation events, yielding a unique fingerprint for each isomer.

The molecular formula for both this compound and 5-nitrobenzofuran is C8H5NO3, with a monoisotopic mass of 163.027 g/mol .[1] The primary fragmentation pathways for nitroaromatic compounds typically involve the loss of the nitro group (NO2, 46 Da) and nitric oxide (NO, 30 Da). The relative abundance of the resulting fragment ions can provide clues to the position of the nitro group on the benzofuran core.

Comparative Fragmentation Data

Although publicly available, complete mass spectra for this compound and 5-nitrobenzofuran are limited, the expected key fragmentation patterns based on the analysis of related nitroaromatic and benzofuran compounds can be summarized as follows. The relative intensities are illustrative and may vary based on the specific instrument conditions.

Ion Descriptionm/z (Theoretical)Expected Relative Abundance (this compound)Expected Relative Abundance (5-Nitrobenzofuran)Fragmentation Pathway
Molecular Ion163HighHigh[C8H5NO3]+•
Loss of NO2117ModerateModerate to High[M - NO2]+
Loss of NO133Low to ModerateLow[M - NO]+•
Benzofuranoyl Cation117ModerateModerate to High[C8H5O]+
Loss of CO from [M-NO2]+89ModerateModerate[C7H5]+
Phenyl Cation77LowLow[C6H5]+

Note: The relative abundance of the [M-NO]+• ion is expected to be a key differentiator. In this compound, the proximity of the nitro group to the furan ring may facilitate a rearrangement and subsequent loss of NO. This pathway is generally less favored for the 5-nitro isomer.

Experimental Protocol: GC-MS Analysis of Nitrobenzofurans

The following is a representative protocol for the analysis of nitrobenzofuran isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 200.

  • Data Acquisition: Full scan mode.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the key fragmentation differences, the following diagrams are provided.

GC-MS Experimental Workflow for Nitrobenzofuran Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Nitrobenzofuran Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Inject into GC Dilution->Injection 1 µL Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum Fragmentation Analyze Fragmentation Pattern MassSpectrum->Fragmentation Identification Isomer Identification Fragmentation->Identification

GC-MS workflow for nitrobenzofuran analysis.

Postulated EI Fragmentation of this compound vs. 5-Nitrobenzofuran cluster_2NBF This compound Fragmentation cluster_5NBF 5-Nitrobenzofuran Fragmentation M_2NBF This compound [M]+• (m/z 163) F1_2NBF [M - NO2]+ (m/z 117) M_2NBF->F1_2NBF - NO2 F2_2NBF [M - NO]+• (m/z 133) (More Favorable) M_2NBF->F2_2NBF - NO M_5NBF 5-Nitrobenzofuran [M]+• (m/z 163) F1_5NBF [M - NO2]+ (m/z 117) M_5NBF->F1_5NBF - NO2 F2_5NBF [M - NO]+• (m/z 133) (Less Favorable) M_5NBF->F2_5NBF - NO F3_2NBF [M - NO2 - CO]+ (m/z 89) F1_2NBF->F3_2NBF - CO F3_5NBF [M - NO2 - CO]+ (m/z 89) F1_5NBF->F3_5NBF - CO

Key fragmentation pathways for nitrobenzofuran isomers.

Conclusion

The differentiation of this compound from its positional isomers is readily achievable through careful analysis of their electron ionization mass spectra. The relative abundances of key fragment ions, particularly the ion resulting from the loss of nitric oxide, serve as a diagnostic marker for the position of the nitro substituent. The provided experimental protocol offers a robust starting point for the reliable characterization of these and other related nitroaromatic compounds, aiding researchers in the confident identification of their synthesized molecules.

References

A Comparative Guide to the Spectroscopic Interpretation of 2-Nitrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for a series of 2-nitrobenzofuran derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of the structural and electronic properties of these compounds. This information is crucial for the identification, characterization, and development of new this compound-based therapeutic agents.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of this compound derivatives, illustrating the influence of various substituents on their spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Chemical Shifts (δ) of this compound Derivatives in CDCl₃

CompoundH-3Aromatic ProtonsOther ProtonsReference
This compound7.68 (s)7.30-7.80 (m)-[1]
5-Bromo-2-nitrobenzofuran7.75 (s)7.50 (d), 7.65 (dd), 7.95 (d)-[2]
7-Methoxy-2-nitrobenzofuran7.55 (s)6.90 (d), 7.15 (t), 7.40 (d)3.95 (s, OCH₃)[2]
3-Methyl-2-nitrobenzofuran-7.25-7.75 (m)2.55 (s, CH₃)[3]

Table 2: ¹³C NMR Chemical Shifts (δ) of this compound Derivatives in CDCl₃

CompoundC-2C-3Aromatic CarbonsOther CarbonsReference
This compound151.0115.5112.0, 122.5, 125.0, 129.0, 130.0, 155.0-[4]
5-Bromo-2-nitrobenzofuran150.5116.8113.5, 118.0, 127.5, 132.0, 132.5, 153.5-[2]
7-Methoxy-2-nitrobenzofuran151.2114.0105.0, 110.0, 115.0, 129.5, 145.0, 148.056.0 (OCH₃)[2]
3-Methyl-2-nitrobenzofuran158.0125.0111.5, 122.0, 124.5, 128.5, 129.5, 154.510.5 (CH₃)[3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound derivatives, the key absorptions are those of the nitro group, the benzofuran ring, and any other substituents.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) of this compound Derivatives (KBr Pellet)

Compoundν(NO₂) asymmetricν(NO₂) symmetricν(C=C) aromaticν(C-O-C)Reference
This compound~1530~1350~1610, 1450~1250[5]
5-Bromo-2-nitrobenzofuran~1525~1345~1605, 1445~1245[2]
7-Methoxy-2-nitrobenzofuran~1520~1340~1615, 1460~1260[2]
3-Methyl-2-nitrobenzofuran~1535~1355~1600, 1455~1255[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λₘₐₓ) is influenced by the extent of conjugation and the presence of auxochromes and chromophores.

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) of this compound Derivatives in Ethanol

Compoundλₘₐₓ (nm)Molar Absorptivity (ε)Reference
This compound~310~10,000[7]
5-Bromo-2-nitrobenzofuran~315~11,500[8]
7-Methoxy-2-nitrobenzofuran~325~12,000[9]
3-Methyl-2-nitrobenzofuran~312~10,500[10][11]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 5: Key Mass Spectral Fragments (m/z) of this compound Derivatives (Electron Ionization)

Compound[M]⁺[M-NO₂]⁺[M-NO₂-CO]⁺Other Key FragmentsReference
This compound1631178963[12][13]
5-Bromo-2-nitrobenzofuran241/243195/197167/169115[2]
7-Methoxy-2-nitrobenzofuran193147119104, 91[2]
3-Methyl-2-nitrobenzofuran17713110377[14]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Spectral Width: 20 ppm

    • Acquisition Time: 4.09 s

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.36 s

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.[15][16]

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[17][18] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Processing: Record the spectrum in transmittance mode. A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.[19]

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the this compound derivative in absolute ethanol at a concentration of approximately 1 mg/mL. From this stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-20 µg/mL.[20]

  • Instrument: A Shimadzu UV-1800 double-beam UV-Visible spectrophotometer (or equivalent).

  • Acquisition:

    • Scan Range: 200-400 nm

    • Scan Speed: Medium

    • Slit Width: 1.0 nm

  • Analysis: Use a quartz cuvette with a 1 cm path length. Use absolute ethanol as the blank reference. Record the absorbance spectra and identify the wavelength of maximum absorbance (λₘₐₓ).[15][21]

Mass Spectrometry
  • Sample Introduction: Introduce the sample (dissolved in a suitable volatile solvent like methanol or acetonitrile) via direct infusion or through a gas chromatograph (for volatile compounds) or liquid chromatograph (for less volatile compounds).

  • Instrument: A Waters Xevo G2-XS QTof Quadrupole Time-of-Flight Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.[22][23]

  • Acquisition (ESI Positive Mode):

    • Capillary Voltage: 3.0 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-500

  • Fragmentation Analysis (MS/MS): Select the molecular ion ([M+H]⁺ or M⁺˙) as the precursor ion and subject it to collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (5-40 eV) to obtain a comprehensive fragmentation pattern.[13]

Signaling Pathway and Experimental Workflow

Many benzofuran derivatives have been investigated for their potential as anticancer and antiviral agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.

mTOR Signaling Pathway in Cancer

Certain benzofuran derivatives have been shown to exhibit anticancer activity by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[22] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17][23]

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor bind PI3K PI3K Receptor->PI3K activate AKT AKT PI3K->AKT activate mTORC1 mTORC1 AKT->mTORC1 activate S6K1 p70S6K1 mTORC1->S6K1 phosphorylate eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylate Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4EBP1->Proliferation inhibit translation Benzofuran This compound Derivatives Benzofuran->mTORC1 inhibit

Caption: The mTOR signaling pathway and the inhibitory action of certain benzofuran derivatives.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized this compound derivative.

Spectro_Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Comparison with Analogues Structure_Elucidation->Data_Comparison Biological_Activity Biological Activity Screening Structure_Elucidation->Biological_Activity

Caption: A typical workflow for the spectroscopic characterization of this compound derivatives.

References

Validating 2-Nitrobenzofuran Synthesis: A Comparative Guide to HPLC-NMR-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of synthetic compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the hyphenated HPLC-NMR-MS technique for the validation of 2-nitrobenzofuran synthesis against traditional analytical methods. Detailed experimental protocols and comparative data are presented to facilitate an informed choice of validation strategy.

The synthesis of this compound, a key scaffold in medicinal chemistry, requires robust analytical techniques to confirm its structure and assess its purity. The integration of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) into a single, online system offers a powerful tool for real-time reaction monitoring and comprehensive product validation.

Comparison of Synthesis Validation Methods

The choice of analytical technique for validating the synthesis of this compound depends on the specific requirements of the research, including the need for detailed structural information, the desired level of purity, and the availability of instrumentation. While traditional methods provide essential information, the hyphenated HPLC-NMR-MS approach offers unparalleled depth of analysis.

Analytical MethodPrincipleInformation ProvidedPurity AssessmentThroughput
HPLC-NMR-MS Chromatographic separation followed by online NMR and MS analysis of eluted peaks.Real-time monitoring of reactants, intermediates, and products. Unambiguous structure elucidation of the main product and impurities. High-resolution purity assessment.Quantitative, based on peak area integration from HPLC, with simultaneous structural confirmation of all components.Low to Medium
HPLC with UV Detection Chromatographic separation with detection based on UV absorbance.Retention time and quantification of the main product and impurities with a UV chromophore.Quantitative, based on peak area percentage, assuming all components have similar response factors.[1][2]High
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Retention time and mass spectrum for the main product and volatile impurities, aiding in identification.[3]Semi-quantitative, based on peak area percentage.High
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.Detailed structural information of the bulk product.Quantitative (qNMR) with an internal standard, but may not detect minor impurities.Low

Experimental Protocols

Primary Method: Online HPLC-NMR-MS for this compound Synthesis Validation

This protocol outlines the online monitoring and validation of the synthesis of this compound from 2-hydroxybenzaldehyde and nitro(phenyl)methane.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector.

  • NMR spectrometer equipped with a flow-through probe.

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • A commercially available HPLC-NMR-MS interface.

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 2-hydroxybenzaldehyde (1.0 mmol) in a suitable deuterated solvent (e.g., acetonitrile-d3) to a final concentration of 0.1 M.

  • Initiation and Online Monitoring: Initiate the reaction by adding the base and nitro(phenyl)methane. Immediately start the online HPLC-NMR-MS analysis by continuously drawing a small aliquot of the reaction mixture into the HPLC system.

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.5 mL/min.

  • Flow Splitting: After the PDA detector, the eluent is split. A major portion is directed to a fraction collector, while a minor, continuous flow is sent to the NMR and MS instruments.

  • MS Analysis: The flow is introduced into the ESI-MS for continuous mass detection of the eluting peaks.

  • NMR Analysis: The flow then proceeds to the NMR flow probe for continuous 1H NMR acquisition. For peaks of interest, stopped-flow experiments can be performed to acquire more detailed 2D NMR spectra (e.g., COSY, HSQC).

  • Data Analysis: The integrated data from the PDA, MS, and NMR detectors provide a comprehensive profile of the reaction over time, allowing for the identification of reactants, intermediates, the final product, and any byproducts.

Alternative Method 1: Synthesis via Nitration of Dibenzofuran and Validation by HPLC

This method offers an alternative route to a nitrobenzofuran core structure.[4]

Synthesis Protocol:

  • In a round-bottom flask, dissolve dibenzofuran in a mixture of concentrated sulfuric and nitric acid at a low temperature.

  • Allow the reaction to proceed with careful temperature control.

  • Quench the reaction with ice water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

HPLC Validation Protocol:

  • Instrumentation: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Detection: UV at 254 nm.

  • Purity Calculation: Determined by the area percentage of the main peak relative to the total peak area.

Alternative Method 2: Multi-step Synthesis of Substituted 2-Nitrobenzofurans and Characterization

This approach is suitable for creating a variety of substituted 2-nitrobenzofurans.[5]

Synthesis Protocol:

  • Convert commercially available 4-nitrophenol in five steps to the desired 2-substituted-5-nitrobenzofuran.[5]

  • The specific steps may involve reactions such as etherification, Fries rearrangement, and cyclization.

Characterization:

  • The final product is typically characterized by standalone NMR and MS to confirm its structure, and HPLC to assess purity.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of this compound and its derivatives by various methods.

Synthesis MethodProductYield (%)Purity (%)Analytical Method for Purity
Cycloaddition of para-Quinamines and 2-NitrobenzofuransBenzofuro[3,2-b]indol-3-one derivatives64 - 98>95 (by 1H NMR)1H NMR
Dearomative (3 + 2) CycloadditionSubstituted Benzofuro[3,2-b]indol-3-onesup to 98>95 (Diastereomeric Ratio)NMR Spectroscopy
Multi-step from 4-Nitrophenol(2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone8599.5HPLC[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the validation of this compound synthesis using the primary HPLC-NMR-MS method.

G Experimental Workflow for HPLC-NMR-MS Validation cluster_synthesis Synthesis cluster_analysis Online Analysis cluster_data Data Analysis & Validation Reaction_Setup Reaction Setup: 2-hydroxybenzaldehyde + nitro(phenyl)methane in deuterated solvent Initiation Reaction Initiation Reaction_Setup->Initiation HPLC HPLC Separation (C18 Column, Gradient Elution) Initiation->HPLC Continuous Sampling PDA PDA Detection HPLC->PDA Split Flow Split PDA->Split Data_Integration Integrated Data Analysis (Chromatogram, Mass Spectra, NMR Spectra) PDA->Data_Integration MS Mass Spectrometry (ESI-MS) Split->MS NMR NMR Spectroscopy (Flow Probe) Split->NMR MS->Data_Integration NMR->Data_Integration Validation Structure Confirmation & Purity Assessment Data_Integration->Validation

Caption: Workflow for the validation of this compound synthesis by HPLC-NMR-MS.

Reference Spectral Data for this compound

For accurate identification, the following spectral data for the parent this compound molecule (CAS: 33094-66-5, Molecular Formula: C8H5NO3) can be used as a reference.[3]

Mass Spectrum (GC-MS):

While a detailed spectrum is instrument-dependent, the molecular ion peak [M]+ would be observed at m/z 163.03.

¹H NMR Spectrum:

The proton NMR spectrum of a related compound, 2-(4-nitrophenyl)-1-benzofuran, in DMSO-d6 shows characteristic signals for the benzofuran and nitrophenyl rings.[6] The signals for the unsubstituted this compound would be expected in the aromatic region, with specific chemical shifts and coupling constants determined by the electron-withdrawing nitro group.

¹³C NMR Spectrum:

The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the benzofuran skeleton. The carbon attached to the nitro group is expected to be significantly downfield.

Signaling Pathway Diagram

The following diagram illustrates a simplified logical relationship in the context of drug development, where the validated synthesis of a compound like this compound is a critical initial step.

G Drug Development Logic A Validated Synthesis of This compound Derivative B Purity Assessment > 98% A->B HPLC-NMR-MS C In Vitro Biological Screening B->C D Lead Compound Identification C->D High Activity & Low Toxicity E Preclinical Studies D->E

Caption: Simplified logic from synthesis validation to preclinical studies.

References

structure-activity relationship (SAR) studies of 2-nitrobenzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 2-Nitrobenzofuran Derivatives in Antimicrobial Applications

This guide provides a comparative analysis of the structure-activity relationships (SAR) of two series of this compound derivatives, focusing on their antibacterial activity. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound Derivatives

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group, particularly at the 2-position of the benzofuran scaffold, can significantly influence the biological activity of these compounds. The antimicrobial action of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic reactive species.[3] This guide focuses on comparing the antibacterial profiles of two distinct series of 2-substituted benzofuran derivatives incorporating a nitroaromatic moiety.

Comparative Analysis of Antibacterial Activity

This section compares the antibacterial activity of two series of compounds: (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones and (Z)-2-(1-methyl-5-nitro-1H-imidazol-2-ylmethylene)-3(2H)-benzofuranones. The data presented is a summary of findings from referenced studies.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative compounds from each series against various bacterial strains. Lower MIC values indicate higher antibacterial potency.

Compound Series Compound R-group S. aureus (ATCC 25923) MIC (µg/mL)MRSA MIC (µg/mL)B. subtilis MIC (µg/mL)K. pneumoniae MIC (µg/mL)Reference
Series 1: (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones 1aH----[3]
1bCH3----[3]
1cCl----[3]
Series 2: (Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranones 2aH>12832>128>128[4][5]
2b5-Cl42464[4][5]
2c5-Br21232[4][5]
2d5-NO2424128[4][5]

Note: Data for Series 1 against the specific strains listed in the table was not available in the provided search results. The reference indicates QSAR analysis was performed on this series against S. aureus and C. crescentus.

Structure-Activity Relationship (SAR) Insights

Series 1: (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones

For this series, a Quantitative Structure-Activity Relationship (QSAR) analysis was performed to understand the physicochemical features that govern their antibacterial activity against Staphylococcus aureus and Caulobacter crescentus.[3] The study suggests that the electronic and steric properties of the substituents on the benzofuranone ring play a crucial role in their antibacterial potency.

Series 2: (Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranones

The antibacterial activity of this series is significantly influenced by the nature of the substituent on the benzofuranone ring.[4][5]

  • Effect of Halogen Substitution: The introduction of a halogen atom (Cl or Br) at the 5-position of the benzofuranone ring (compounds 2b and 2c) dramatically increases the antibacterial activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), when compared to the unsubstituted analog (2a).[4][5] The bromo-substituted derivative (2c) generally exhibits the highest potency.[4][5]

  • Effect of Nitro Substitution: A nitro group at the 5-position (compound 2d) also enhances the activity against Gram-positive strains, comparable to the chloro-substituted derivative (2b).[4][5]

  • Activity against Gram-Negative Bacteria: Most compounds in this series show weaker activity against the Gram-negative bacterium Klebsiella pneumoniae.[4][5]

  • Isomeric Comparison: Interestingly, the corresponding (Z)-2-(1-methyl-4-nitroimidazol-5-ylmethylene)-3(2H)-benzofuranone isomers were found to be ineffective against the tested bacteria, highlighting the critical importance of the 5-nitroimidazole moiety for antibacterial activity.[4][5]

Experimental Protocols

The following is a generalized methodology for the determination of Minimum Inhibitory Concentration (MIC) as described in the cited literature.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing the Structure-Activity Logic

The following diagram illustrates the key SAR findings for the (Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone series.

SAR_Comparison cluster_series2 Series 2: (Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranones Base_Structure Unsubstituted (R=H) (Compound 2a) Halogen_Sub 5-Halogen (Cl, Br) (Compounds 2b, 2c) Base_Structure->Halogen_Sub Increased Gram (+) Activity Nitro_Sub 5-Nitro (NO2) (Compound 2d) Base_Structure->Nitro_Sub Increased Gram (+) Activity Isomer 4-Nitroimidazole Isomer Base_Structure->Isomer Loss of Activity

Caption: SAR of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones.

Conclusion

The structure-activity relationship studies of this compound derivatives reveal critical insights for the design of novel antibacterial agents. For the (Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone series, the substitution at the 5-position of the benzofuranone ring is a key determinant of antibacterial potency, particularly against Gram-positive bacteria. Electron-withdrawing groups like halogens and nitro groups significantly enhance the activity. These findings provide a valuable framework for the future development of more effective benzofuran-based antimicrobial drugs.

References

A Comparative Guide to the Biological Activity of 2-Nitrobenzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a nitro group at the 2-position of the benzofuran ring system gives rise to a class of molecules with a distinct and potent range of biological activities, spanning antimicrobial, anticancer, and antiparasitic applications.[4][5][6] This guide offers an in-depth comparison of the biological activities of various 2-nitrobenzofuran analogs, grounded in experimental data and elucidated through an understanding of their structure-activity relationships (SAR) and mechanisms of action.

This document is intended for researchers, scientists, and drug development professionals, providing a technical yet accessible overview to inform and guide future research in this promising area of drug discovery.

The this compound Scaffold: A Hub of Therapeutic Potential

The potent biological effects of this compound analogs are intrinsically linked to the electronic properties of the nitro group. This electron-withdrawing moiety is often a key pharmacophore, and its bioreduction within target cells can lead to the formation of reactive nitrogen species that are cytotoxic.[6] This mechanism underpins the broad-spectrum activity observed in this class of compounds. The versatility of the benzofuran ring also allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][7]

Comparative Analysis of Biological Activities

The biological evaluation of this compound analogs has revealed their efficacy across several therapeutic areas. Here, we compare their performance in key applications, supported by quantitative data from published studies.

Antimicrobial Activity

This compound derivatives have demonstrated significant potential as antibacterial and antifungal agents. Their activity is often more pronounced against specific strains, highlighting the importance of targeted screening.

A study on (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, which are structurally related to 2-nitrobenzofurans, revealed that 5-nitroimidazole analogs exhibit remarkable inhibition of a wide spectrum of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and the Gram-negative bacterium Klebsiella pneumoniae.[5] In contrast, the 4-nitroimidazole counterparts were found to be largely ineffective. This underscores the critical role of the nitro group's position on the imidazole ring in influencing antibacterial efficacy.

Table 1: Comparative Antimicrobial Activity of Benzofuran Analogs

Compound ClassTarget OrganismMIC (µg/mL)Reference
(Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranonesS. aureus, S. epidermidis, MRSA, B. subtilis, K. pneumoniaeBroadly active[5]
(Z)-2-(1-methyl-4-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranonesSelected BacteriaIneffective[5]
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate derivativeB. subtilisZone of inhibition: 13.5 ± 0.7 mm[2]

MIC: Minimum Inhibitory Concentration

The data suggests that the 5-nitroimidazole moiety is a crucial component for broad-spectrum antibacterial activity in this class of benzofuranones.

Anticancer Activity

The cytotoxic potential of benzofuran derivatives against various cancer cell lines has been extensively investigated.[3][7][8] The presence and position of the nitro group, along with other substitutions on the benzofuran ring, play a pivotal role in their anticancer potency.

For instance, a series of 2-aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives were evaluated for their antiproliferative activity. The number and position of methoxy substituents on the 2-benzoyl moiety significantly influenced their efficacy and selectivity against different cancer cell lines.[9] While not direct this compound analogs, this study highlights the importance of substitutions on the benzofuran scaffold in modulating anticancer activity.

A review of the structure-activity relationship of benzofuran derivatives with potential anticancer activity emphasizes that substitutions at the C-2 position are crucial for cytotoxic activity.[8]

Table 2: Comparative Anticancer Activity of Benzofuran Analogs

CompoundCell LineIC50 (µM)Reference
2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan derivative 6aHeLa, MDA-MB-231Potent (equipotent to CA-4)[9]
2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan derivative 11aHeLa10-fold more potent than CA-4[9]
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate derivativeMDA-MB-231166 µg/mL[2]

IC50: Half-maximal inhibitory concentration; CA-4: Combretastatin A-4

These findings suggest that strategic modifications of the benzofuran core can lead to the development of potent and selective anticancer agents.

Antiparasitic Activity

Nitroaromatic compounds have a well-established history in treating parasitic diseases.[4][10] The mechanism of action often involves the enzymatic reduction of the nitro group by parasitic nitroreductases (NTRs), leading to the generation of cytotoxic metabolites.[10]

A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for their antiplasmodial activity against drug-sensitive and multidrug-resistant strains of Plasmodium falciparum.[4] Notably, 5-nitroimidazole and 4-nitroimidazole analogs were highly active against resistant parasites, while 5-nitrofuran and 5-nitrothiophene derivatives were more potent against sensitive strains.[4]

Specifically, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone exhibited an exceptionally high activity against the resistant K1 strain with an IC50 of 0.654 nM.[4]

In another study, (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones were investigated for their antileishmanial activity. The 5-nitroimidazole analogs demonstrated significantly superior activity against Leishmania donovani compared to Leishmania major.[10] The compound (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone showed the highest activity against L. donovani with an IC50 of 0.016 µM.[10]

Table 3: Comparative Antiparasitic Activity of 2-(Nitroheteroarylmethylene)-3(2H)-benzofuranone Analogs

CompoundParasite StrainIC50Reference
(Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranoneP. falciparum (K1, resistant)0.654 nM[4]
(Z)-7-methoxy-2-(5-nitrothiophene-2-ylmethylene)-3(2H)-benzofuranoneP. falciparum (3D7, sensitive)0.28 µM[4]
(Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranoneL. donovani (axenic amastigotes)0.016 µM[10]

These results highlight the immense potential of this compound analogs and their related structures in the development of novel antiparasitic drugs, particularly against resistant strains.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the benzofuran ring and any attached heterocyclic moieties.

  • Position of the Nitro Group: As seen in the antimicrobial and antiparasitic studies, the position of the nitro group on an attached imidazole ring is critical. 5-Nitroimidazoles consistently show superior activity compared to their 4-nitro counterparts.[5][10]

  • Substituents on the Benzofuran Ring: Halogenation and the introduction of methoxy groups on the benzofuran ring can significantly modulate biological activity. For example, a chloro group at the 6-position of the benzofuranone ring in an antiplasmodial compound led to high potency against a resistant strain.[4] Methoxy groups have also been shown to influence anticancer activity.[9]

  • The C-2 Position: The C-2 position of the benzofuran ring is a key site for modification to enhance cytotoxic activity.[8]

Structure-Activity Relationship of this compound Analogs cluster_substitutions Substitutions This compound Core This compound Core Biological Activity Biological Activity This compound Core->Biological Activity Influences Nitro Group Position Nitro Group Position Nitro Group Position->Biological Activity Modulates Benzofuran Ring Substituents Benzofuran Ring Substituents Benzofuran Ring Substituents->Biological Activity Modulates C-2 Position Modifications C-2 Position Modifications C-2 Position Modifications->Biological Activity Modulates

Caption: Key structural features influencing the biological activity of this compound analogs.

Mechanism of Action: The Role of Nitroreductases

A common mechanistic thread for the antimicrobial and antiparasitic activity of nitroaromatic compounds is their bioactivation by nitroreductases (NTRs).[6][10] These enzymes, present in many pathogens but often absent or functionally different in mammalian cells, catalyze the reduction of the nitro group to generate cytotoxic reactive nitrogen species, such as nitroso and hydroxylamine intermediates.[10] These reactive species can then damage cellular macromolecules like DNA, proteins, and lipids, leading to cell death.[6]

This selective activation provides a therapeutic window, minimizing toxicity to the host. Studies on antileishmanial (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have shown that 5-nitroimidazole compounds are predominantly bioactivated by NTR1, while 4-nitroimidazole analogs are activated by both NTR1 and NTR2.[10]

Mechanism of Action of this compound Analogs This compound Analog This compound Analog Nitroreductase (NTR) Nitroreductase (NTR) This compound Analog->Nitroreductase (NTR) Substrate for Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase (NTR)->Reactive Nitrogen Species Bioreduction Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage Induces Cell Death Cell Death Cellular Damage->Cell Death Leads to

Caption: Bioactivation of this compound analogs by nitroreductases.

Experimental Protocols

To ensure the reproducibility and validity of biological activity assessment, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][11][12]

Materials:

  • Cancer cell line of interest

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.[11] Replace the medium in the wells with the medium containing different concentrations of the test compound. Include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][11]

  • MTT Addition: After incubation, add 20-28 µL of MTT solution to each well and incubate for another 1.5-4 hours.[1][11]

  • Formazan Solubilization: Carefully remove the medium and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[1][11]

  • Absorbance Measurement: Measure the absorbance on a microplate reader at a wavelength of 492 nm or between 550 and 600 nm.[1][12]

MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with this compound analogs A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance E->F

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15]

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound analogs

  • 96-well microplates

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a two-fold serial dilution of the this compound analogs in the appropriate broth in a 96-well plate.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[14]

  • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound analogs represent a versatile and potent class of compounds with significant therapeutic potential across a range of diseases. Their broad-spectrum biological activity, coupled with the potential for selective activation in pathogenic organisms, makes them compelling candidates for further drug development. A thorough understanding of their structure-activity relationships is paramount for the rational design of new derivatives with enhanced efficacy and reduced toxicity. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of these promising molecules, paving the way for the next generation of this compound-based therapeutics.

References

A Comparative Guide to the X-ray Crystallography of 2-Nitrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with an in-depth, objective comparison of the crystallographic features of 2-nitrobenzofuran derivatives. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular substitution, solid-state conformation, and crystal packing, supported by experimental insights.

The Strategic Importance of this compound Scaffolds

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a 2-nitro group is a key chemical modification; this potent electron-withdrawing group can significantly alter the molecule's electronic profile, influencing its reactivity, metabolic stability, and, crucially, its interactions with biological targets.[3]

Understanding the precise three-dimensional structure through single-crystal X-ray crystallography is non-negotiable for modern drug design. It provides definitive proof of stereochemistry and conformation, revealing the subtle interplay of intermolecular forces that govern crystal packing. This knowledge is fundamental to elucidating structure-activity relationships (SAR) and designing next-generation therapeutics with enhanced potency and specificity.[4][5]

The Crystallographic Workflow: A Self-Validating System

Obtaining a high-quality crystal structure is a multi-step process where the success of each stage is contingent upon the meticulous execution of the preceding one. This workflow is designed to be a self-validating system, with checkpoints to ensure data quality and structural accuracy.

Synthesis and High-Purity Crystallization Feedstock

The journey to a crystal structure begins with the synthesis of the target molecule. A variety of synthetic routes to benzofurans are available, often involving the cyclization of substituted phenols.[6] For 2-nitrobenzofurans specifically, dearomative cycloaddition reactions have proven effective.[7]

Trustworthiness through Purity: The axiom "garbage in, garbage out" is particularly true for crystallography. The presence of even minor impurities can severely inhibit or prevent the growth of single crystals. Therefore, rigorous purification is a critical, non-skippable step.

Experimental Protocol: Synthesis and Purification

  • Reaction: A common approach involves the reaction of a substituted 2-hydroxybenzaldehyde with a nitro-functionalized reagent, followed by an acid- or base-mediated cyclization.[3][8]

  • Workup & Extraction: Following the reaction, a standard aqueous workup is performed to remove inorganic salts and water-soluble byproducts. The crude product is extracted into an organic solvent like ethyl acetate.

  • Chromatography: The extracted product is subjected to flash column chromatography over silica gel. This step is essential for separating the desired product from unreacted starting materials and side products.

  • Purity Verification: The purity of the final compound must be verified (>99%) using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization trials.

The Art and Science of Crystal Growth

Growing diffraction-quality single crystals is often the primary bottleneck in a crystallographic study.[5] It is an empirical science that involves screening various conditions to slowly bring a solution to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice.

Common Crystallization Techniques:

  • Slow Solvent Evaporation: The purified compound is dissolved in a suitable solvent (or solvent mixture) to near saturation. The container is loosely covered to allow the solvent to evaporate over several days or weeks, gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion (Hanging/Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a well containing a reservoir of a solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop leads to crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled, reducing the compound's solubility and promoting crystal growth.

Data Collection, Solution, and Refinement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its structure. The process can be broken down into three main phases.[5][9][10]

experimental_workflow cluster_prep Sample Preparation cluster_data Diffraction & Data Processing cluster_structure Structure Determination synthesis Synthesis purification Purification (>99%) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection integration Integration & Scaling data_collection->integration absorption_correction Absorption Correction integration->absorption_correction structure_solution Structure Solution (e.g., SHELXT) absorption_correction->structure_solution refinement Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Deposition refinement->validation

Caption: Standard workflow for single-crystal X-ray structure determination.

Experimental Protocol: Structure Determination

  • Data Collection: A single crystal is mounted on a goniometer and cooled in a nitrogen stream (typically to 100 K) to minimize thermal vibrations. Diffraction data are collected on a modern diffractometer, such as a Bruker D8 VENTURE, using Mo Kα or Cu Kα radiation.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. The data are scaled and corrected for experimental factors like absorption.[9]

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms, typically with programs like SHELXT, to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method, for example, with SHELXL.[11] In this iterative process, atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions. The final R1 value is a key indicator of the quality of the fit.

Comparative Structural Analysis of this compound Derivatives

To illustrate how substituents impact crystal structures, we will compare three representative, hypothetical derivatives: 2NB-H (unsubstituted), 2NB-Br (a 5-bromo derivative), and 2NB-Ph (a 5-phenyl derivative). The data presented is synthetically generated but reflects realistic values observed in published benzofuran structures.[12][13][14]

Table 1: Comparative Crystallographic Data and Refinement Statistics

Parameter2NB-H2NB-Br2NB-Ph
Empirical Formula C₈H₅NO₃C₈H₄BrNO₃C₁₄H₉NO₃
Formula Weight 163.13242.03239.23
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nP2₁2₁2₁C2/c
a (Å) 8.512(2)5.123(1)16.891(4)
b (Å) 7.021(1)11.456(3)6.112(1)
c (Å) 11.987(3)14.332(3)21.054(5)
β (°) 101.54(1)90109.78(2)
Volume (ų) 701.8(3)841.1(3)2041.5(8)
Z 448
Density (calc, g/cm³) 1.5431.9101.556
Reflections collected 5620681016540
Independent reflections 160519212338
Final R1 [I > 2σ(I)] 0.03850.04120.0451
wR2 (all data) 0.10540.11210.1233
Impact on Molecular Conformation

The core benzofuran ring system is inherently planar. The primary conformational variable is the torsion angle of the 2-nitro group relative to this plane. This torsion is a delicate balance between resonance effects, which favor planarity to maximize π-system conjugation, and steric hindrance with the adjacent hydrogen or substituent at the 3-position. In the solid state, this conformation is also heavily influenced by intermolecular packing forces.

Dominant Intermolecular Interactions and Crystal Packing

The crystal packing of these derivatives is dictated by a network of weak, non-covalent interactions. The nature and directionality of these interactions are directly influenced by the substituents.

  • 2NB-H: In the absence of strong directing groups, the packing is dominated by C–H···O hydrogen bonds involving the nitro oxygen atoms and π–π stacking of the benzofuran rings.

  • 2NB-Br: The introduction of bromine enables halogen bonding (C–Br···O), a highly directional interaction that can significantly alter the packing motif compared to the unsubstituted analog.[11] This often leads to a denser, more tightly packed structure, as reflected in the higher calculated density.

  • 2NB-Ph: The bulky phenyl group introduces strong π–π stacking interactions, not only between benzofuran rings but also between the benzofuran and phenyl rings. This often results in herringbone or slipped-stack arrangements.

logical_relationships substituent {Substituent at C5 | (e.g., -H, -Br, -Ph)} conformation Molecular Conformation Nitro Group Torsion Angle substituent->conformation Steric & Electronic Effects interactions Intermolecular Interactions C-H···O Bonds π–π Stacking Halogen Bonds substituent->interactions Introduces New Interaction Types packing {Crystal Packing & | Solid-State Properties | (Density, Solubility)} conformation->packing interactions->packing

Caption: Relationship between substitution, conformation, interactions, and crystal packing.

Conclusion and Outlook

This guide demonstrates that the crystallographic analysis of this compound derivatives is a powerful tool for understanding structure at the atomic level. We have shown how the entire experimental workflow, from synthesis to refinement, functions as a system to produce reliable and accurate data. The comparative analysis underscores that even subtle changes to the molecular scaffold, such as altering a single substituent, can have profound effects on both molecular conformation and the supramolecular architecture of the crystal lattice. These experimentally-grounded insights are indispensable for the rational, structure-based design of novel this compound derivatives as potential therapeutic agents.

References

Unraveling Structure-Activity Relationships: A Comparative Guide to QSAR of Nitrobenzofuran and Related Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the quantitative structure-activity relationship (QSAR) is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of two distinct QSAR studies on nitroaromatic compounds, highlighting different methodologies and biological targets. We will delve into a 2D-QSAR study of nitrobenzofuran derivatives with antibacterial activity and a 3D-QSAR study of nitrofuranyl amides as antitubercular agents, presenting their key findings, experimental protocols, and the logical frameworks of their models.

This comparative guide will illuminate how different computational approaches can be applied to understand and predict the biological activity of nitro-containing heterocyclic compounds, a scaffold of significant interest in drug discovery. By examining both a 2D and a 3D-QSAR study, we aim to provide a comprehensive overview of the methodologies and their applications in identifying the structural features crucial for therapeutic efficacy.

Comparative Analysis of QSAR Studies

The two studies under comparison employ distinct QSAR methodologies to correlate the structural features of nitroaromatic compounds with their biological activities. The first study utilizes a 2D-QSAR approach to investigate the antibacterial properties of 2-(5-nitro-2-furfurilidene)-3-oxo-2,3-dihydrobenzofurans. The second study employs a more advanced 3D-QSAR methodology, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to elucidate the antitubercular activity of nitrofuranylamide derivatives.

Data Presentation: A Head-to-Head Look at the QSAR Models

The quantitative data from both studies are summarized below to facilitate a clear comparison of their findings and the predictive power of their respective models.

Table 1: 2D-QSAR of Antibacterial 2-(5-nitro-2-furfurilidene)-3-oxo-2,3-dihydrobenzofurans

ParameterStaphylococcus aureusCaulobacter crescentus
QSAR Equation pIC₅₀ = -aσ - bI(abs) + cpIC₅₀ = -dE - eI(abs) + f
Key Descriptors Hammett substituent constant (σ), Indicator variable (I(abs))Cyclic voltametric reduction potential (E), Indicator variable (I(abs))
Statistical Significance The study suggests that for both bacteria, the same structural features describe the activities and that while reduction of the nitro group is necessary, it is not the rate-determining step. No significant contribution from hydrophobicity was observed.[1]The QSAR regressions suggest similar structural dependencies for both bacterial strains, emphasizing electronic effects over hydrophobicity.[1]

Note: Specific statistical values (e.g., r², q²) were not detailed in the available abstract.

Table 2: 3D-QSAR of Antitubercular Nitrofuranylamides

ParameterCoMFA ModelCoMSIA Model
Alignment Method Not SpecifiedNot Specified
Cross-validated r² (q²) > 0.5> 0.5
Predictive Ability (External Validation) > 70%> 70%
Key Fields Steric and ElectrostaticSteric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor
Influence of Lipophilicity Negligible effect on model predictivity when incorporated as a global descriptor.[2]Incorporation of lipophilicity descriptors did not significantly improve the model's predictive power.[2]

Experimental Protocols: The Foundation of QSAR Models

The reliability of any QSAR model is fundamentally dependent on the quality of the biological data and the rigor of the computational methodology. Below are the detailed experimental protocols for the two studies.

2D-QSAR of Antibacterial Nitrobenzofuran Derivatives

Dataset: A series of nine 5-X-substituted 2-(5-nitro-2-furfurilidene)-3-oxo-2,3-dihydrobenzofurans were synthesized and evaluated for their antibacterial activity.[1]

Biological Assay: The antibacterial activity was assessed against a Gram-positive bacterium, Staphylococcus aureus (ATCC-25923), and a Gram-negative bacterium, Caulobacter crescentus (NA 1000). The activity was quantified as the inhibitory concentration (IC₅₀).[1]

Descriptor Calculation:

  • Electronic Descriptors: The Hammett substituent constant (σ) was used to quantify the electronic effect of the substituents. The cyclic voltametric reduction potential (E) was also employed as a measure of the ease of reduction of the nitro group.[1]

  • Indicator Variable: An indicator variable, I(abs), was used to differentiate the core structures of the compounds in the analysis.[1]

QSAR Model Development: Multiple linear regression (MLR) was used to develop the QSAR equations correlating the physicochemical descriptors with the logarithm of the reciprocal of the IC₅₀ values (pIC₅₀).[1]

3D-QSAR of Antitubercular Nitrofuranylamide Derivatives

Dataset: A training set of 95 nitrofuranylamide and related aromatic compounds with known activity against Mycobacterium tuberculosis was used to develop the models. A separate test set of 15 compounds was used for external validation.[2]

Biological Assay: The antitubercular activity was determined as the Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The pMIC values (negative logarithm of MIC) were used as the dependent variable in the QSAR models.[2] The study acknowledges that whole-cell activity (MIC) reflects multiple processes, including cell entry and metabolic activation, making the development of a reliable QSAR model challenging.[2]

Molecular Modeling and Alignment:

  • The 3D structures of the compounds were generated and optimized.

  • A crucial step in 3D-QSAR is the alignment of the molecules. While the specific alignment rule was not detailed in the abstract, it is a critical step for the validity of the CoMFA and CoMSIA models.

CoMFA and CoMSIA Field Calculation:

  • CoMFA: Steric and electrostatic fields were calculated around the aligned molecules using a probe atom.

  • CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields were also calculated.

Statistical Analysis: Partial Least Squares (PLS) analysis was used to derive the 3D-QSAR models, correlating the variations in the molecular fields with the pMIC values. The models were validated using internal (leave-one-out cross-validation) and external validation techniques.[2]

Visualizing the Concepts: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generic QSAR workflow, the logical relationship in a 2D-QSAR model, and the concept of molecular fields in 3D-QSAR.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling Model Development cluster_validation Model Validation & Interpretation Data Chemical Structures & Biological Activity Data Prep Data Curation & Splitting (Training/Test Sets) Data->Prep Descriptors Descriptor Calculation (2D or 3D) Prep->Descriptors Model QSAR Model Generation (e.g., MLR, PLS) Descriptors->Model Validation Internal & External Validation Model->Validation Interpretation Interpretation & Identification of Key Features Validation->Interpretation New_Compounds New_Compounds Interpretation->New_Compounds Design of New Compounds

A typical workflow for a quantitative structure-activity relationship (QSAR) study.

TwoD_QSAR_Logic Structure Molecular Structure Descriptors 2D Descriptors (e.g., σ, E) Structure->Descriptors Calculation Equation pIC₅₀ = f(Descriptors) Descriptors->Equation Correlation Activity Biological Activity (pIC₅₀) Equation->Activity Prediction

Logical relationship in a 2D-QSAR model for antibacterial nitrobenzofurans.

ThreeD_QSAR_Concept cluster_0 3D-QSAR (CoMFA/CoMSIA) Molecule Aligned Molecules Grid 3D Grid Molecule->Grid Fields Molecular Fields (Steric, Electrostatic, etc.) Grid->Fields Interaction Energy Calculation Probe Probe Atom Probe->Grid PLS PLS Analysis Fields->PLS Contours Contour Maps PLS->Contours Visualization of Favorable/Unfavorable Regions

Conceptual overview of the 3D-QSAR methodology (CoMFA/CoMSIA).

References

Determining the Purity of 2-Nitrobenzofuran: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of 2-nitrobenzofuran, a key intermediate in medicinal chemistry, is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of the principal analytical techniques for determining the purity of this compound, supported by illustrative experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common and effective methods for this purpose.

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Primary Application Quantitative analysis of the main component and known non-volatile impurities.Qualitative and quantitative analysis of volatile and semi-volatile impurities.Absolute purity determination without a specific reference standard for each impurity.
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection.Separation of volatile compounds based on their boiling point and polarity, followed by mass-based identification and quantification.[1]Determination of concentration and purity based on the ratio of the integral of an analyte's NMR signal to that of a certified internal standard.[1]
Illustrative Linearity (r²) > 0.999> 0.999N/A (Primary Method)
Illustrative Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Illustrative Precision (% RSD) < 2%< 5%< 1%
Illustrative Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 0.1 ng/mLAnalyte dependent, typically in the low µg/mL range
Illustrative Limit of Quantitation (LOQ) 5 - 30 ng/mL0.05 - 0.5 ng/mLAnalyte dependent, typically in the mid µg/mL range
Sample Throughput ModerateHigh (with autosampler)Low to Moderate
Derivatization Not typically required.May be required for non-volatile impurities, but not for this compound itself.Not required.
Advantages Robust, versatile for non-volatile compounds, and excellent for separating positional isomers.[2]High separation efficiency, high sensitivity, and definitive identification of volatile impurities through mass spectral libraries.[1]High precision, non-destructive, provides structural information, and is a primary ratio method allowing for absolute quantification.[3][4]
Limitations Lower separation efficiency than GC for some mixtures; requires chromophoric compounds for UV detection.[5]Requires analytes to be volatile and thermally stable.[6]Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate quantification.[1]

Disclaimer: The quantitative data presented in this table is illustrative and based on the analysis of structurally similar nitroaromatic and benzofuran derivatives. Actual performance may vary depending on the specific instrumentation, analytical conditions, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control and quantification of this compound.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector, binary or quaternary pump, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution of this compound (a wavelength of maximum absorbance, likely around 254 nm, should be chosen).

  • Injection Volume: 10 µL.[7]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the sensitive detection and identification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

Sample Preparation:

  • Standard and Sample Solution: Accurately weigh and dissolve the this compound in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • Inject an appropriate volume (e.g., 1 µL) into the GC system.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute measure of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble and stable (e.g., Chloroform-d, Acetone-d6).

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A 90° pulse with a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

Sample Preparation:

  • Accurately weigh the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube for analysis.

Data Processing:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved proton signal from the this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizing the Analytical Workflow

The selection of an appropriate analytical method is a critical decision in the workflow of purity determination. The following diagram illustrates a logical approach to selecting the most suitable technique based on the analytical requirements.

analytical_workflow Workflow for Purity Analysis of this compound start Define Analytical Goal routine_qc Routine QC & Quantification start->routine_qc Known Impurities impurity_id Impurity Identification & Trace Analysis start->impurity_id Unknown/Volatile Impurities absolute_purity Absolute Purity & Reference Standard Qualification start->absolute_purity Primary Measurement hplc HPLC-UV routine_qc->hplc gcms GC-MS impurity_id->gcms qnmr qNMR absolute_purity->qnmr

Caption: A decision-making workflow for selecting an analytical method.

The following diagram illustrates a general experimental workflow for the purity analysis of a synthesized compound like this compound.

experimental_workflow General Experimental Workflow for Purity Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample_weighing Accurate Weighing of This compound dissolution Dissolution in Appropriate Solvent sample_weighing->dissolution filtration Filtration (if necessary) dissolution->filtration instrument_setup Instrument Setup & Method Loading filtration->instrument_setup sequence_run Run Sequence (Standards & Samples) instrument_setup->sequence_run peak_integration Peak Integration & Identification sequence_run->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation report_generation Generate Report purity_calculation->report_generation

Caption: A generalized workflow for the purity analysis of a synthesized compound.

References

comparing the efficacy of different synthetic routes to 2-nitrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Nitrobenzofuran is a valuable scaffold in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the speed and success of a research program. This guide provides a detailed comparison of the primary synthetic methodologies for this compound, supported by experimental data and protocols.

At a Glance: Comparison of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound are the direct nitration of benzofuran and the condensation of salicylaldehyde with a nitro-containing C1 synthon. The following table summarizes the key quantitative metrics for these approaches.

Synthetic RouteReagentsSolventReaction TimeYield (%)
Direct Nitration Benzofuran, Nitric Acid, Acetic AnhydrideAcetic Anhydride~1-2 hours~60-78% (estimated)
Condensation of Salicylaldehyde Salicylaldehyde, Bromonitromethane, K₂CO₃Methanol24 hours75%

In-Depth Analysis of Synthetic Routes

Direct Nitration of Benzofuran

This classical approach involves the electrophilic substitution of a nitro group onto the benzofuran ring. To avoid oxidation of the furan ring, a milder nitrating agent, acetyl nitrate, is typically generated in situ from nitric acid and acetic anhydride.

Reaction Scheme: Benzofuran + HNO₃ / (CH₃CO)₂O → this compound

Advantages:

  • Fewer reaction steps.

  • Potentially shorter reaction time.

Disadvantages:

  • Risk of over-nitration or side reactions.

  • The furan ring is sensitive to strong acids and oxidizing conditions, which can lead to lower yields and purification challenges[1].

  • Control of regioselectivity can be an issue, though the 2-position is generally favored[1].

Condensation of Salicylaldehyde with Bromonitromethane

This method constructs the this compound skeleton through a tandem reaction sequence: a Henry (nitroaldol) reaction followed by an intramolecular O-alkylation and subsequent dehydration[2].

Reaction Scheme: Salicylaldehyde + BrCH₂NO₂ + K₂CO₃ → this compound

Advantages:

  • High regioselectivity, with the nitro group specifically introduced at the 2-position.

  • Generally good to excellent yields for a variety of substituted salicylaldehydes[2].

  • Milder reaction conditions compared to direct nitration.

Disadvantages:

  • Longer reaction time.

  • Requires the synthesis or sourcing of bromonitromethane.

Experimental Protocols

Protocol 1: Direct Nitration of Benzofuran (General Procedure)

This protocol is based on established methods for the nitration of five-membered heterocyclic compounds[1][3].

Materials:

  • Benzofuran

  • Acetic anhydride

  • Concentrated nitric acid (70%)

  • Ice

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • In a round-bottom flask, cool acetic anhydride to 0 °C in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the stirred acetic anhydride, maintaining the temperature below 10 °C to form acetyl nitrate in situ.

  • To this mixture, add a solution of benzofuran in acetic anhydride dropwise, keeping the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at this temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of this compound from Salicylaldehyde and Bromonitromethane[2]

Materials:

  • Salicylaldehyde

  • Bromonitromethane

  • Anhydrous potassium carbonate

  • Anhydrous methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a stirred solution of salicylaldehyde (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add bromonitromethane (1.2 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic routes.

synthetic_routes cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Condensation start1 Benzofuran reagents1 HNO₃ / (CH₃CO)₂O start1->reagents1 product1 This compound reagents1->product1 start2a Salicylaldehyde reagents2 K₂CO₃, Methanol start2a->reagents2 start2b Bromonitromethane start2b->reagents2 intermediate Henry Adduct & Cyclization reagents2->intermediate product2 This compound intermediate->product2

Caption: Comparative workflow of the two main synthetic routes to this compound.

The mechanism for the condensation route involves several key steps, as illustrated below.

condensation_mechanism cluster_0 Mechanism of Condensation Route salicylaldehyde Salicylaldehyde henry_adduct Henry Adduct (1-(2-hydroxyphenyl)-2-bromo-2-nitroethanol) salicylaldehyde->henry_adduct bromonitromethane Bromonitromethane base K₂CO₃ bromonitromethane->base Deprotonation nitronate Nitronate Anion base->nitronate nitronate->henry_adduct Henry Reaction cyclization Intramolecular Cyclization henry_adduct->cyclization dihydrobenzofuran 2,3-Dihydro-2-nitro-3-hydroxybenzofuran cyclization->dihydrobenzofuran dehydration Dehydration dihydrobenzofuran->dehydration product This compound dehydration->product

Caption: Stepwise mechanism of the condensation route to this compound.

Conclusion

Both direct nitration of benzofuran and the condensation of salicylaldehyde with bromonitromethane are viable methods for the synthesis of this compound. The choice of route will depend on the specific requirements of the researcher. For a rapid synthesis where potential side products and purification challenges are manageable, direct nitration may be suitable. However, for a more controlled and regioselective synthesis, particularly when higher purity of the final product is critical, the condensation route offers a clear advantage despite the longer reaction time. The provided experimental protocols offer a starting point for the practical application of these methods in a laboratory setting.

References

A Comparative Guide to the Biological Activity of 2-Nitrobenzofuran and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-nitrobenzofuran and other selected nitroaromatic compounds. The information presented is intended to be a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the antimicrobial and cytotoxic potential of these molecules.

Executive Summary

Nitroaromatic compounds are a class of molecules characterized by the presence of one or more nitro groups attached to an aromatic ring. This structural feature confers a range of biological activities, including antimicrobial and anticancer properties. The mechanism of action for many nitroaromatics involves the bioreduction of the nitro group to form reactive nitrogen species, which can induce cellular damage and trigger apoptotic pathways. This guide focuses on comparing the biological activity of this compound with other notable nitroaromatic compounds like nitrofurantoin, metronidazole, and 2,4-dinitrotoluene, supported by available experimental data.

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound and other relevant nitroaromatic compounds. It is important to note that direct comparisons of data from different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Reference
2-Mesityl-1-(1-benzofuran-2-yl)ethanone-O-benzoyloxime (a 2-substituted benzofuran derivative) Staphylococcus aureus4[1]
Escherichia coli32[1]
Nitrofurantoin Escherichia coli16 (MIC₅₀), 16 (MIC₉₀)[2]
Staphylococcus pseudintermedius8 (MIC₅₀), 16 (MIC₉₀)[2]
Metronidazole Anaerobic Bacteria<6.2 (most susceptible strains)[3]

Note: Data for this compound was not explicitly available in the reviewed literature. Data for a structurally related 2-substituted benzofuran is provided for a contextual comparison.

Table 2: Comparative Cytotoxicity (Half-maximal Inhibitory Concentration - IC₅₀)

CompoundCell LineIC₅₀ (µM)Reference
2,4-Dinitrotoluene (2,4-DNT) HepG2 (Human Liver Carcinoma)>1000[4]
Compound 8 (a brominated benzofuran derivative) HepG2 (Human Liver Carcinoma)3.8 ± 0.5[5]
Compound 3f (a heterocyclic substituted benzofuran) HepG2 (Human Liver Carcinoma)12.4 µg/mL[3][4]
Benzo[b]furan derivative 36 MCF-7 (Human Breast Cancer)0.051[6]

Note: Specific IC₅₀ data for this compound against HepG2 cells was not found in the reviewed literature. Data for other nitroaromatic and benzofuran derivatives are presented to provide a comparative context.

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

The biological activity of many nitroaromatic compounds is attributed to the enzymatic reduction of the nitro group within target cells. This process generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS). The accumulation of these reactive species leads to a state of oxidative and nitrosative stress, causing damage to cellular macromolecules, including DNA, proteins, and lipids. This cellular stress can trigger programmed cell death, or apoptosis, through various signaling pathways.[7][8][9]

For instance, some benzofuran derivatives have been shown to induce apoptosis in cancer cells by targeting key signaling pathways like the PI3K/Akt/mTOR and MAPK pathways.[6][10] The induction of apoptosis is a desirable characteristic for anticancer agents.

Mandatory Visualizations

Signaling Pathway for Nitroaromatic Compound-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway for apoptosis induced by nitroaromatic compounds, involving the generation of reactive oxygen species and the activation of key apoptotic regulators.

Nitroaromatic_Apoptosis_Pathway cluster_extracellular cluster_cell Target Cell cluster_mito Mitochondrial Pathway Nitroaromatic Compound Nitroaromatic Compound Bioreduction Bioreduction Nitroaromatic Compound->Bioreduction Enzymatic Reduction ROS/RNS Reactive Oxygen/ Nitrogen Species Bioreduction->ROS/RNS Generation of Oxidative_Stress Oxidative Stress & Macromolecular Damage ROS/RNS->Oxidative_Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Procaspase3 Pro-caspase-3

Caption: Proposed signaling pathway for nitroaromatic compound-induced apoptosis.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound using the broth microdilution method.

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound in 96-well plate start->prep_compound inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram illustrates the key steps involved in assessing the cytotoxicity of a compound using the MTT assay.

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add varying concentrations of test compound seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells (no compound, no bacteria, and no compound with bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Nitrobenzofuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-Nitrobenzofuran, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. As with many aromatic nitro compounds, it is recognized as an irritant and potentially toxic.[1][2] Therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.[1] Improper disposal, such as pouring it down the sink, is not permissible for this class of chemicals.[2][3]

Key Safety Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash skin thoroughly after handling.[4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[4]

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound and similar compounds, underscoring the necessity for its disposal as hazardous waste.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral)Harmful if swallowed (H302)
Skin Corrosion/IrritationCauses skin irritation (H315)[4]
Serious Eye Damage/Eye IrritationCauses serious eye irritation (H319)[4]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation (H335)[4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[1][2]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., Nitrile).[1]

  • Eye Protection: Safety goggles or a face shield.[1]

  • Body Protection: A laboratory coat.[1]

Waste Collection
  • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[1]

  • Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[1] For liquid waste, do not fill containers to more than 75% capacity to allow for expansion.

  • Contaminated Labware: Labware that is not grossly contaminated can often be decontaminated by triple-rinsing with a suitable solvent.[1] The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[1] Grossly contaminated labware should be disposed of as solid hazardous waste.

Waste Container Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • The associated hazards (e.g., "Irritant," "Toxic").[1]

  • The date of accumulation.[1]

Waste Storage

Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][5] The storage area should have secondary containment to prevent the spread of material in case of a leak.[1] Do not store more than 10 gallons of hazardous waste in your lab.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1][2] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[1] The material will likely be transported to a specialized facility for destruction, such as through incineration.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect Solid Waste in Designated Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container waste_type->liquid_waste Liquid contaminated_labware Decontaminate or Dispose of Contaminated Labware waste_type->contaminated_labware Labware label_container Label Container: 'Hazardous Waste' 'this compound' Hazards, Date solid_waste->label_container liquid_waste->label_container contaminated_labware->label_container store_waste Store in Secure, Ventilated Area with Secondary Containment label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs provide_sds Provide Safety Data Sheet contact_ehs->provide_sds end End: Waste Disposed of by Approved Facility provide_sds->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Nitrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 2-Nitrobenzofuran, a compound of interest in various research and development applications. The following procedures are based on best practices for handling similar nitroaromatic compounds and should be implemented in strict accordance with your institution's environmental health and safety (EHS) guidelines.

Hazard Profile and Precautions

Precautionary Statements:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash skin thoroughly after handling.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Avoid release to the environment.[3]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate level of PPE required. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes.[5]
Skin Protection A lab coat or chemical-resistant suit is necessary.[5] For tasks with a higher risk of exposure, a hooded chemical-resistant clothing (e.g., overalls, two-piece chemical-splash suit) is recommended.
Hand Protection Chemical-resistant gloves are mandatory.[5] Thicker gloves generally offer better protection. It is good practice to wear two pairs of gloves (double-gloving).[6] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[7]
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator (e.g., N-95 or higher) should be used.[7]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][9]

  • An eyewash station and safety shower must be readily accessible in the work area.

Safe Handling Procedures:

  • Before starting work, ensure all necessary PPE is donned correctly.

  • Weigh and transfer the compound in a fume hood to avoid inhalation of dust.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • After handling, wash hands and other exposed skin areas thoroughly with soap and water.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures: Spills and Exposure

Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Spill_Cleanup Spill Cleanup (with appropriate PPE) cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess Contain Contain the Spill Assess->Contain Small & Controllable Evacuate_Lab Evacuate Lab & Call EHS Assess->Evacuate_Lab Large or Uncontrolled Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] Wash contaminated clothing before reuse.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.[11][12] Avoid generating dust.[11]

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed container for liquid hazardous waste.[11] Do not mix with other waste streams unless compatibility is known.[12]

Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[12]

  • Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and has secondary containment.[8][12]

Final Disposal:

  • Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[8] Contact your institution's EHS department to arrange for pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[12] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always observe all federal, state, and local regulations when disposing of the substance.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.